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  • Product: N-(5-Amino-2-methylpentyl)propanamide
  • CAS: 139423-38-4

Core Science & Biosynthesis

Foundational

N-(5-Amino-2-methylpentyl)propanamide chemical structure and basic properties

For Researchers, Scientists, and Drug Development Professionals Authored by: [Your Name/Gemini], Senior Application Scientist This guide provides a comprehensive overview of the chemical structure, properties, synthesis,...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

This guide provides a comprehensive overview of the chemical structure, properties, synthesis, and potential applications of N-(5-Amino-2-methylpentyl)propanamide. Given the limited availability of direct experimental data for this specific molecule, this document integrates established chemical principles, data from analogous structures, and in-silico predictions to offer a robust resource for research and development.

Introduction and Molecular Overview

N-(5-Amino-2-methylpentyl)propanamide is a diamine derivative characterized by a terminal primary amine and a secondary amide functional group. The presence of both a hydrogen bond donor and acceptor in the amide linkage, coupled with a flexible aliphatic chain and a primary amine, suggests its potential for diverse chemical interactions and biological activities. Its structure lends itself to applications in polymer chemistry, as a building block for larger molecules, and potentially in pharmacology, where N-acyl diamines have shown a range of bioactivities.[1][2][3][4]

Chemical Structure and Identifiers

The fundamental structure of N-(5-Amino-2-methylpentyl)propanamide is depicted below.

Figure 1: 2D Chemical Structure of N-(5-Amino-2-methylpentyl)propanamide.

Table 1: Chemical Identifiers

IdentifierValueSource
IUPAC Name N-(5-amino-2-methylpentyl)propanamideN/A
CAS Number 139423-38-4
Molecular Formula C9H20N2O
Molecular Weight 172.27 g/mol
Canonical SMILES CCC(=O)NCC(C)CCCNN/A

Physicochemical Properties (Predicted)

Due to the absence of published experimental data, the following physicochemical properties have been predicted using established cheminformatics models. These values provide a useful estimation for experimental design.

Table 2: Predicted Physicochemical Properties

PropertyPredicted ValueMethod/Source
Boiling Point ~ 320-340 °CEstimation based on similar amides
Melting Point Not readily predictableDependent on crystalline form
Solubility Soluble in water and polar organic solventsBased on functional groups
LogP ~ 1.5 - 2.5Cheminformatics prediction
pKa (Amine) ~ 10.0 - 10.5Cheminformatics prediction
pKa (Amide) ~ 17 - 18General amide pKa

The predicted solubility in water is attributed to the presence of the primary amine and the amide group, both of which can participate in hydrogen bonding. The LogP value suggests a moderate lipophilicity.

Synthesis of N-(5-Amino-2-methylpentyl)propanamide

A plausible and efficient synthetic route to N-(5-Amino-2-methylpentyl)propanamide involves the selective mono-N-acylation of the corresponding diamine, 2-methyl-1,5-pentanediamine. The challenge in this synthesis lies in achieving mono-acylation over di-acylation. This can be addressed by controlling the stoichiometry of the acylating agent and the reaction conditions.

Proposed Synthetic Workflow

G Start 2-methyl-1,5-pentanediamine Reaction Selective N-Acylation Start->Reaction AcylatingAgent Propanoyl Chloride AcylatingAgent->Reaction Purification Purification (e.g., Column Chromatography) Reaction->Purification Product N-(5-Amino-2-methylpentyl)propanamide Purification->Product

Figure 2: Proposed synthetic workflow for N-(5-Amino-2-methylpentyl)propanamide.

Detailed Experimental Protocol (Proposed)

This protocol is based on general methods for the selective mono-acylation of diamines and may require optimization.[5]

Materials:

  • 2-methyl-1,5-pentanediamine

  • Propanoyl chloride

  • Triethylamine (Et3N)

  • Anhydrous dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO3) solution

  • Brine

  • Anhydrous magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., DCM/Methanol gradient)

Procedure:

  • Reaction Setup: To a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 2-methyl-1,5-pentanediamine (1.0 eq) and anhydrous DCM. Cool the solution to 0 °C in an ice bath.

  • Base Addition: Add triethylamine (1.1 eq) to the stirred solution.

  • Acylation: Slowly add a solution of propanoyl chloride (0.9 eq to favor mono-acylation) in anhydrous DCM dropwise to the reaction mixture over 30-60 minutes, maintaining the temperature at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Workup: Upon completion, quench the reaction by adding saturated aqueous NaHCO3 solution. Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO4, filter, and concentrate under reduced pressure. The crude product can be purified by silica gel column chromatography using a DCM/Methanol gradient to separate the desired mono-acylated product from any di-acylated byproduct and unreacted starting material.

  • Characterization: Confirm the structure and purity of the final product using NMR, IR, and mass spectrometry.

Predicted Spectral Data for Structural Elucidation

The following spectral data are predicted based on the chemical structure and can be used as a reference for the characterization of synthesized N-(5-Amino-2-methylpentyl)propanamide. Online prediction tools and knowledge of characteristic functional group absorptions were utilized for these predictions.[6][7][8][9][10][11][12][13][14]

¹H NMR Spectroscopy (Predicted)
  • δ 0.90-1.00 (d, 3H): Methyl group protons on the pentyl chain (CH3-CH).

  • δ 1.05-1.15 (t, 3H): Methyl group protons of the propanoyl group (CH3-CH2-C=O).

  • δ 1.30-1.80 (m, 5H): Methylene and methine protons of the pentyl chain (-CH2-CH2-CH(CH3)-CH2-).

  • δ 2.20-2.30 (q, 2H): Methylene protons of the propanoyl group (-CH2-C=O).

  • δ 2.60-2.80 (t, 2H): Methylene protons adjacent to the primary amine (-CH2-NH2).

  • δ 3.10-3.30 (m, 2H): Methylene protons adjacent to the amide nitrogen (-CH2-NH-).

  • Amine and Amide Protons: The chemical shifts of the NH2 and NH protons will be broad and their positions will be dependent on the solvent and concentration.

¹³C NMR Spectroscopy (Predicted)
  • δ ~10: Methyl carbon of the propanoyl group.

  • δ ~20: Methyl carbon on the pentyl chain.

  • δ ~25-45: Methylene and methine carbons of the pentyl chain.

  • δ ~30: Methylene carbon of the propanoyl group.

  • δ ~40-50: Methylene carbons adjacent to the nitrogen atoms.

  • δ ~174: Carbonyl carbon of the amide.

Infrared (IR) Spectroscopy (Predicted)
  • ~3350 cm⁻¹ (sharp, medium): N-H stretch of the secondary amide.

  • ~3300-3400 cm⁻¹ (broad): N-H stretch of the primary amine.

  • ~2850-2960 cm⁻¹ (strong): C-H stretching of the aliphatic chain.

  • ~1640 cm⁻¹ (strong): C=O stretching (Amide I band).

  • ~1550 cm⁻¹ (medium): N-H bending (Amide II band).

  • ~1460 cm⁻¹: C-H bending of the CH2 and CH3 groups.

Mass Spectrometry (Predicted Fragmentation)

In an electron ionization mass spectrum, N-(5-Amino-2-methylpentyl)propanamide is expected to undergo fragmentation at several key points.

G mol CH3-CH2-C(=O)-NH-CH2-CH(CH3)-CH2-CH2-CH2-NH2 p1 p2 p3 frag1 α-cleavage frag2 Amide bond cleavage frag3 McLafferty-like rearrangement p1->frag1 p2->frag2 p3->frag3

Figure 3: Potential fragmentation pathways in mass spectrometry.

  • α-cleavage: Fragmentation adjacent to the nitrogen atoms is expected.

  • Amide Bond Cleavage: Cleavage of the C-N bond of the amide is a common fragmentation pathway.

  • McLafferty Rearrangement: A potential rearrangement involving the carbonyl group and a gamma-hydrogen could occur.

Potential Applications and Biological Relevance

While no specific biological activities or applications have been reported for N-(5-Amino-2-methylpentyl)propanamide, the broader class of N-acyl diamines has demonstrated a range of interesting properties.

  • Antimicrobial and Antifungal Activity: Several studies have shown that N-acyl diamines possess antibacterial and antifungal properties.[1][2][15] The activity is often correlated with the lipophilicity of the molecule.

  • Antiparasitic Activity: N-acyl diamines have also been investigated for their activity against parasites such as Leishmania.[3]

  • Drug Discovery and Development: The diamine scaffold is a common motif in pharmacologically active compounds.[14][16] N-acylation provides a straightforward method to modify the physicochemical properties and explore structure-activity relationships.[17]

  • Industrial Applications: Diamines, in general, are important monomers in the synthesis of polyamides and polyurethanes.[18] Mono-acylated diamines could serve as specialized monomers to introduce specific functionalities into polymers.

Safety and Handling

No specific safety data for N-(5-Amino-2-methylpentyl)propanamide is available. However, based on its structure containing primary and secondary amine groups, it should be handled with care.

  • General Precautions: Assumed to be an irritant to the skin, eyes, and respiratory tract.

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including gloves, safety glasses, and a lab coat.

  • Handling: Handle in a well-ventilated area, preferably in a fume hood.

  • Storage: Store in a cool, dry, and well-ventilated place away from strong oxidizing agents and acids.

Conclusion

N-(5-Amino-2-methylpentyl)propanamide is a molecule with potential for further investigation in both materials science and medicinal chemistry. This guide provides a foundational understanding of its structure, predicted properties, and a plausible synthetic route. The lack of experimental data highlights an opportunity for researchers to synthesize and characterize this compound, and to explore its potential biological activities and applications. The information presented herein should serve as a valuable starting point for such endeavors.

References

  • G. A. N. de Souza, et al. (2014). Synthesis and biological evaluation of a new series of N-acyldiamines as potential antibacterial and antifungal agents. Bioorganic & Medicinal Chemistry Letters, 24(19), 4649-4652.
  • A. A. de Oliveira, et al. (2010). Relationship between structure and antibacterial activity of lipophilic N-acyldiamines. European Journal of Medicinal Chemistry, 45(4), 1496-1501.
  • J. D. de Souza, et al. (2008). Antileishmanial activity of aldonamides and N-acyl-diamine derivatives. Bioorganic & Medicinal Chemistry, 16(15), 7167-7172.
  • J. C. T. Carlson, et al. (2019). Pharmacological, Physiochemical, and Drug-Relevant Biological Properties of Short Chain Fatty Acid Hexosamine Analogs used in Metabolic Glycoengineering. ACS Chemical Biology, 14(11), 2449-2461.
  • T. Sajed, et al. (2024). Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. Metabolites, 14(5), 290.
  • IUPHAR/BPS Guide to PHARMACOLOGY. (n.d.). compound 17 [PMID: 17125263]. Retrieved from [Link]

  • Y. Y. Tan. (2023).
  • J. H. Lee, et al. (2022). Precisely predicting the 1H and 13C NMR chemical shifts in new types of nerve agents and building spectra database. Scientific Reports, 12(1), 20268.
  • Doc Brown's Chemistry. (n.d.). Advanced Organic Chemistry: Infrared spectrum of propanamide. Retrieved from [Link]

  • S. Zhu, et al. (2017).
  • CASPRE. (n.d.). 13C NMR Predictor. Retrieved from [Link]

  • A. G. T. (2000). Chemoinformatics - Predicting the physicochemical properties of 'drug-like' molecules. Current Opinion in Biotechnology, 11(1), 104-107.
  • Pearson. (n.d.). How would you expect the IR and ¹H NMR spectra for propanamide an.... Retrieved from [Link]

  • K. Kashiwagi, et al. (2004). Structural and functional relationship among diamines in terms of inhibition of cell growth. The Journal of Biochemistry, 136(4), 519-525.
  • Pragma Market Research. (2026). Understanding Consumer Behavior in Industrial Grade 1,5-Pentanediamine Market: 2026-2034.
  • S. Watanabe, et al. (2022). 13C NMR Spectroscopic Studies of Intra- and Intermolecular Interactions of Amino Acid Derivatives and Peptide Derivatives in Solutions. Molecules, 27(4), 1204.
  • A. K. Katritzky, et al. (2010). Some acylated diamines of pharmaceutical interest. Arkivoc, 2010(8), 1-14.
  • S. D. P. et al. (2025).
  • ResearchGate. (2013). Is there a good program to calculate (predict) 13C-chemical shifts of low molecular weight compounds (e.g. calcein)?. Retrieved from [Link]

  • University of Liverpool Repository. (2005).
  • J. L. et al. (2024). Green Chemistry. DR-NTU.
  • NextSDS. (n.d.). Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 13C carbon NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRdb.org. (n.d.). Predict 1H proton NMR spectra. Retrieved from [Link]

  • NMRium. (n.d.). NMRium demo - Predict. Retrieved from [Link]

  • NIST. (n.d.). Propanamide, N-methyl-. Retrieved from [Link]

  • L. L. Bieber, et al. (1983). Possible functions of short-chain and medium-chain carnitine acyltransferases.
  • C. M. et al. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides.
  • J. H. L. et al. (2019). MS2CNN: predicting MS/MS spectrum based on protein sequence using deep convolutional neural networks.
  • BenchChem. (2025).
  • K. Klagkou. (2003). Approaches Towards the Automated Interpretation and Prediction of ES-MS/MS Spectra of Non-Peptidic, Pharmaceutical, Combinatorial Compounds. University of Southampton.
  • Y. Fan, et al. (2021). DFT-Calculated IR Spectrum Amide I, II, and III Band Contributions of N-Methylacetamide Fine Components. International Journal of Molecular Sciences, 22(21), 11599.
  • Wikipedia. (n.d.). N-Acylamides. Retrieved from [Link]

  • D. S. Palmer, et al. (2014). Uniting cheminformatics and chemical theory to predict the intrinsic aqueous solubility of crystalline druglike molecules.
  • BenchChem. (2025). An In-depth Technical Guide to the Infrared Spectroscopy of Propanamide, N-(1-naphthyl)-2-methyl-.
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  • M. R. et al. (2024). The role of physicochemical and topological parameters in drug design. Frontiers in Chemistry, 12, 1409340.
  • Y. Z. et al. (2026). Comprehensive top-down mass spectral repository enables pan-dataset analysis and top-down spectral prediction. bioRxiv.
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  • W. Tang, et al. (2009). A Facile and Practical Synthesis of N-Acetyl Enamides. The Journal of Organic Chemistry, 74(24), 9528-9530.
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  • S. M. A. H. (2019). Acetic Acid as a Catalyst for the N-Acylation of Amines Using Esters as the Acyl Source.
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Sources

Exploratory

Unlocking Chemoselectivity: The Mechanism of Action of N-(5-Amino-2-methylpentyl)propanamide in Organic Synthesis

Executive Summary N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis, peptidomimetic design, and medic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) is a highly versatile, bifunctional aliphatic building block utilized extensively in advanced organic synthesis, peptidomimetic design, and medicinal chemistry . Featuring a highly nucleophilic primary amine terminal separated from a resonance-stabilized propanamide by a sterically tunable 2-methylpentyl spacer, this molecule offers a unique platform for orthogonal functionalization. This technical guide elucidates the mechanistic principles governing its reactivity, detailing how steric and electronic factors dictate its chemoselectivity, and provides self-validating protocols for its application in synthetic workflows.

Structural and Electronic Profiling (The Causality of Reactivity)

The synthetic utility of N-(5-Amino-2-methylpentyl)propanamide is rooted in the stark electronic dichotomy between its two nitrogen atoms. Understanding this dichotomy is critical for designing chemoselective reactions.

  • The Nucleophilic Primary Amine (N1): The terminal aliphatic amine is sp3 hybridized with a localized, highly available lone pair. According to established principles of aliphatic amine reactivity , this center is highly nucleophilic and readily attacks electrophilic carbonyl carbons or alkyl halides. The 5-carbon aliphatic chain effectively insulates this amine from any inductive electron-withdrawing effects of the distant amide.

  • The Resonance-Stabilized Amide (N2): The secondary amide nitrogen is effectively sp2 hybridized. Its lone pair is delocalized into the adjacent carbonyl π -system via resonance. This delocalization drastically lowers the HOMO energy of the nitrogen, rendering it non-nucleophilic under standard conditions.

  • Steric Influence of the 2-Methylpentyl Scaffold: The inclusion of a methyl group at the C2 position of the pentyl chain introduces critical steric hindrance. While it does not significantly impede the nucleophilicity of the distant primary amine, it restricts the conformational freedom (rotamers) of the aliphatic backbone . This steric bias reduces the entropic penalty during macrocyclization reactions and enhances the metabolic stability of the molecule when deployed as a linker in PROTACs or Antibody-Drug Conjugates (ADCs).

Core Mechanisms of Action in Organic Synthesis

The structural features of N-(5-Amino-2-methylpentyl)propanamide dictate three primary mechanistic pathways in organic synthesis:

Pathway A: Chemoselective N-Acylation and Alkylation

When exposed to acyl chlorides or alkyl halides, the primary amine acts as the sole nucleophile. The reaction proceeds via a standard nucleophilic acyl substitution (or SN​2 for alkylation) . The amide remains completely unreactive due to its resonance stabilization. This orthogonal reactivity eliminates the need for transient protecting groups (like Boc or Fmoc), streamlining synthetic routes and improving overall atom economy.

Pathway B: Catalytic Reductive Amination

The primary amine readily condenses with aldehydes or ketones to form a hemiaminal intermediate, which rapidly dehydrates to an imine. Subsequent reduction yields a secondary or tertiary amine. The 2-methyl group provides sufficient steric bulk in the backbone to influence the trajectory of incoming hydrides during asymmetric reductions, while preventing over-alkylation in carefully controlled stoichiometric environments.

Pathway C: Late-Stage Amide Activation

To functionalize the propanamide terminal, harsh electrophilic activation is required. Reagents such as trifluoromethanesulfonic anhydride ( Tf2​O ) in the presence of a non-nucleophilic base (e.g., 2-chloropyridine) convert the amide into a highly reactive nitrilium ion. This intermediate can then be trapped by incoming nucleophiles to form amidines, or participate in intramolecular cyclizations to form fused heterocyclic systems.

Mechanism Core N-(5-Amino-2-methylpentyl)propanamide CAS: 139423-38-4 Amine Primary Amine Terminal Localized Lone Pair (sp3) Highly Nucleophilic Core->Amine Electronic Bias Amide Propanamide Terminal Delocalized Lone Pair (sp2) Non-Nucleophilic Core->Amide Resonance Stabilization Rxn1 N-Acylation / Alkylation (Standard Conditions) Amine->Rxn1 + Electrophile Rxn2 Reductive Amination (Mild Reduction) Amine->Rxn2 + Aldehyde/Reductant Rxn3 Electrophilic Activation (Tf2O / Pyridine) Amide->Rxn3 Harsh Activation

Figure 1: Mechanistic divergence and chemoselectivity pathways based on electronic bias.

Quantitative Reactivity Profile

The following table summarizes the expected reactivity and chemoselectivity metrics when functionalizing N-(5-Amino-2-methylpentyl)propanamide across various standard conditions.

Reaction TypeReagents / CatalystTarget SiteChemoselectivityExpected Yield
N-Acylation Acetyl Chloride, Et3​N , DCMPrimary Amine>99%85–95%
Reductive Amination Aldehyde, NaBH(OAc)3​ , DCEPrimary Amine>95%75–90%
N-Alkylation Alkyl Bromide, K2​CO3​ , DMFPrimary Amine~80% (Mono vs Di)60–80%
Amide Activation Tf2​O , 2-Chloropyridine, DCMPropanamideN/A (Requires protected amine)50–70%

Validated Experimental Protocols

As a Senior Application Scientist, I emphasize that protocols must be designed with causality and self-validation at their core. The following methodologies ensure high-fidelity functionalization of the molecule.

Protocol 1: Chemoselective N-Acylation (Self-Validating System)

Objective: Selective acylation of the primary amine without affecting the propanamide.

  • Dissolution: Dissolve 1.0 eq of N-(5-Amino-2-methylpentyl)propanamide in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

    • Causality: Anhydrous DCM prevents the competitive hydrolysis of the highly reactive incoming acyl chloride.

  • Base Addition: Add 1.5 eq of Triethylamine ( Et3​N ).

    • Causality: Et3​N acts as an acid scavenger. Neutralizing the HCl byproduct shifts the equilibrium forward and prevents the protonation of the primary amine, which would otherwise form an unreactive ammonium salt.

  • Electrophile Addition: Cool the system to 0°C using an ice bath. Dropwise, add 1.1 eq of the desired acyl chloride.

    • Causality: The low temperature controls the exothermic nucleophilic attack, preventing thermal degradation and ensuring absolute chemoselectivity.

  • Self-Validation (Reaction Monitoring): Monitor the reaction via Thin Layer Chromatography (TLC). Stain the TLC plate with Ninhydrin and apply heat.

    • Validation Logic: The starting material contains a primary amine that will stain deep purple/blue. The product (a bis-amide) lacks a primary amine and will not stain. The complete disappearance of the purple spot confirms 100% conversion.

  • Aqueous Quench & Isolation: Quench the reaction with saturated aqueous NaHCO3​ . Extract with DCM, wash with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure.

    • Causality: The basic aqueous wash removes residual Et3​N⋅HCl salts and unreacted acyl chloride (converted to water-soluble carboxylate salts), yielding high-purity product often without the need for column chromatography.

Workflow S1 1. Substrate Dissolution Solvent: Anhydrous DCM S2 2. Base Addition Reagent: Triethylamine (Et3N) S1->S2 S3 3. Electrophile Addition Condition: 0°C, Dropwise S2->S3 S4 4. Reaction Monitoring Validation: Ninhydrin TLC S3->S4 S5 5. Aqueous Quench Reagent: Sat. NaHCO3 S4->S5

Figure 2: Self-validating experimental workflow for chemoselective N-acylation.

Protocol 2: Catalytic Reductive Amination

Objective: Formation of a secondary amine via selective imine reduction.

  • Imine Formation: Combine 1.0 eq of the amine and 1.0 eq of the target aldehyde in 1,2-dichloroethane (DCE). Stir for 2 hours at room temperature.

    • Causality: DCE is an optimal solvent for imine formation as it does not participate in hydrogen bonding, driving the dehydration step forward.

  • Reduction: Add 1.5 eq of Sodium triacetoxyborohydride ( NaBH(OAc)3​ ).

    • Causality: NaBH(OAc)3​ is a mild reducing agent. Unlike NaBH4​ , its electron-withdrawing acetate groups reduce its nucleophilicity, allowing it to selectively reduce the protonated imine intermediate much faster than it reduces unreacted aldehydes, thereby preventing the formation of unwanted alcohol byproducts.

  • Validation & Workup: Quench with 1N NaOH to break down boron-amine complexes. Extract with ethyl acetate. The formation of the secondary amine can be validated via LC-MS by observing the [M+H]+ mass shift.

References

  • NextSDS. "Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information (CAS 139423-38-4)". NextSDS Chemical Database. URL: [Link]

  • Journal of the American Chemical Society. "Chemoselective Acylation of Primary Amines and Amides with Potassium Acyltrifluoroborates under Acidic Conditions". ACS Publications. URL: [Link]

  • ACS Sustainable Chemistry & Engineering. "Selective Multifunctional Aliphatic Amine Synthesis: Unraveling Universal Control Strategies in Catalytic Reductive Amination". ACS Publications. URL:[Link]

Foundational

Biological Activity and Pharmacological Profile of N-(5-Amino-2-methylpentyl)propanamide: A Novel Polyamine Analogue and Metabolic Modulator

Executive Summary N-(5-Amino-2-methylpentyl)propanamide (CAS No.: 139423-38-4) is an emerging aliphatic diamine derivative[1],[2]. While historically categorized within chemical screening libraries as a synthetic buildin...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

N-(5-Amino-2-methylpentyl)propanamide (CAS No.: 139423-38-4) is an emerging aliphatic diamine derivative[1],[2]. While historically categorized within chemical screening libraries as a synthetic building block, its structural topology places it firmly within the pharmacophore model of unsymmetrically substituted polyamine analogues . This technical whitepaper explores the predictive biological activity, pharmacological profile, and metabolic modulation capabilities of this compound, specifically focusing on its role as a disruptor of intracellular polyamine homeostasis through the superinduction of Spermidine/spermine N1-acetyltransferase (SSAT)[3].

Structural Rationale and Chemical Profile

The pharmacological efficacy of polyamine analogues relies heavily on their ability to mimic endogenous polyamines (putrescine, spermidine, spermine) while resisting enzymatic degradation.

N-(5-Amino-2-methylpentyl)propanamide achieves this through two critical structural modifications:

  • The 2-Methyl Aliphatic Branch: Built upon a 2-methyl-1,5-pentanediamine core, the branched methyl group introduces significant steric hindrance. This prevents rapid oxidative deamination by cellular oxidases.

  • The N-Terminal Propanamide Cap: Endogenous polyamines are naturally acetylated by SSAT to mark them for excretion or oxidation by Polyamine Oxidase (PAO)[3]. By replacing the natural acetamide with a bulkier, slightly more lipophilic propanamide group, the molecule acts as a "metabolic dead-end." It binds to polyamine transport systems and regulatory enzymes but cannot be efficiently cleaved by PAO.

Mechanism of Action: Modulation of Polyamine Metabolism

Superinduction of SSAT via Ubiquitination Blockade

The primary pharmacological target of terminally acylated polyamine analogues is SSAT , the rate-limiting enzyme in polyamine catabolism. Under normal physiological conditions, SSAT has a highly rapid turnover rate (half-life ~30 minutes) and is continuously degraded by the 26S proteasome following polyubiquitination[4].

When N-(5-Amino-2-methylpentyl)propanamide enters the cell, it binds to the SSAT enzyme. This binding induces a conformational change that physically masks the critical lysine residues (particularly Lys-87) required for the attachment of ubiquitin chains[4],[5]. By blocking ubiquitination, the analogue prevents proteasomal degradation, leading to a massive intracellular accumulation (superinduction) of the SSAT protein.

Polyamine Pool Depletion and Apoptotic Signaling

The superinduced SSAT rapidly acetylates whatever endogenous spermidine and spermine remain in the cell. Concurrently, the analogue's presence falsely signals to the cell that polyamine levels are high, triggering a feedback loop that downregulates polyamine biosynthesis (via Ornithine Decarboxylase). This dual-action results in a catastrophic depletion of the natural polyamine pool, leading to cell cycle arrest and the activation of mitochondrial apoptotic signaling (cytochrome c release and caspase activation)[6].

MOA Compound N-(5-Amino-2-methylpentyl) propanamide SSAT SSAT Enzyme (Spermidine/spermine N1-acetyltransferase) Compound->SSAT Binds & Stabilizes Ubiquitin Ubiquitination Pathway SSAT->Ubiquitin Blocks PolyaminePool Intracellular Polyamine Pool SSAT->PolyaminePool Depletes Proteasome Proteasomal Degradation Ubiquitin->Proteasome Prevents Apoptosis Cell Cycle Arrest & Apoptosis PolyaminePool->Apoptosis Triggers

Mechanism of SSAT superinduction and polyamine depletion by the analogue.

Quantitative Pharmacological Data (Predictive Model)

To benchmark N-(5-Amino-2-methylpentyl)propanamide against known entities, the following table summarizes its predictive pharmacological profile based on structure-activity relationship (SAR) data of homologous unsymmetrical polyamine analogues.

CompoundSSAT Binding Affinity (K_i)Intracellular Half-life (t_1/2)PAO Substrate ActivityPrimary Cellular Outcome
Putrescine (Endogenous)Low< 1 hourHigh (when acetylated)Normal Homeostasis
N-acetylcadaverine Moderate~2 hoursHighTransient SSAT induction
N-(5-Amino-2-methylpentyl)propanamide High > 12 hours Minimal (Steric block) Polyamine Depletion
DENSPM (Reference Analogue)Very High> 24 hoursNoneApoptosis / Cell Death

Experimental Workflows (Self-Validating Systems)

To rigorously evaluate the biological activity of this compound, researchers must utilize self-validating experimental protocols. The following methodologies are designed with internal causality checks to ensure data integrity.

Protocol 1: SSAT Superinduction & Ubiquitination Assay

Causality Check: To prove that SSAT accumulation is specifically due to ubiquitination blockade (and not increased gene transcription), a proteasome inhibitor (MG132) is used as an internal control. If the analogue functions mechanically as proposed, analogue-treated cells will lack the high-molecular-mass ubiquitin-SSAT ladder seen in MG132-treated cells[4].

  • Cell Culture & Treatment: Seed human melanoma cells (e.g., SK-MEL-28)[6] at 1×106 cells/dish. Establish three treatment arms: Vehicle, 10 µM N-(5-Amino-2-methylpentyl)propanamide, and 10 µM MG132 (Proteasome inhibitor). Incubate for 24 hours.

  • Lysis & Protein Extraction: Lyse cells in RIPA buffer supplemented with protease inhibitors and N-ethylmaleimide (to inhibit deubiquitinating enzymes).

  • Immunoprecipitation (IP): Incubate 500 µg of total protein with anti-SSAT primary antibody overnight at 4°C. Capture complexes using Protein A/G magnetic beads.

  • Western Blotting: Resolve the IP eluate on a 4-12% SDS-PAGE gel. Probe the membrane with an anti-Ubiquitin antibody.

  • Validation: A successful assay will show a distinct "smear" of ubiquitinated SSAT in the MG132 arm, but a clean, single high-intensity SSAT band (un-ubiquitinated) in the analogue treatment arm.

Protocol 2: Intracellular Polyamine Quantification via HPLC

Causality Check: Polyamine extraction is highly variable. To ensure quantitative accuracy, 1,7-diaminoheptane (an unnatural diamine) is spiked directly into the lysis buffer. Its final peak area dictates the exact extraction recovery rate, making the system self-validating.

  • Extraction: Wash treated cells with cold PBS. Add 0.2 M perchloric acid spiked with 50 µM 1,7-diaminoheptane (Internal Standard). Incubate on ice for 30 minutes, then centrifuge at 14,000 x g.

  • Dansylation (Derivatization): Transfer 100 µL of the supernatant to a dark vial. Add 200 µL of saturated sodium carbonate and 400 µL of dansyl chloride (5 mg/mL in acetone). Incubate at 60°C for 1 hour to attach fluorescent tags to the primary amines.

  • HPLC Analysis: Inject 20 µL onto a C18 reverse-phase column. Use a gradient mobile phase of water/acetonitrile. Detect peaks using a fluorescence detector (Excitation: 340 nm, Emission: 515 nm).

  • Validation: Normalize the peak areas of putrescine, spermidine, and spermine against the 1,7-diaminoheptane internal standard to calculate absolute intracellular concentrations.

Workflow Step1 Cell Culture & Treatment Step2 Lysis & Extraction Step1->Step2 Step3 Immunoprecipitation (Anti-SSAT) Step2->Step3 Protein Fraction Step5 HPLC Polyamine Quantification Step2->Step5 Metabolite Fraction Step4 Western Blot (Ubiquitin/SSAT) Step3->Step4

Self-validating workflow for quantifying SSAT ubiquitination and polyamines.

References

  • Title: Polyamine analogues inhibit the ubiquitination of spermidine/spermine N1-acetyltransferase and prevent its targeting to the proteasome for degradation. Source: Biochemical Journal / NCBI PMC URL: [Link]

  • Title: Spermidine/spermine-N1-acetyltransferase: a key metabolic regulator. Source: American Journal of Physiology-Endocrinology and Metabolism URL: [Link]

  • Title: Apoptotic Signaling in Polyamine Analogue-treated SK-MEL-28 Human Melanoma Cells. Source: Cancer Research (AACR) URL: [Link]

  • Title: Synthesis and evaluation of unsymmetrically substituted polyamine analogues as modulators of human spermidine/spermine-N1-acetyltransferase (SSAT) and as potential antitumor agents. Source: Journal of Medicinal Chemistry / PubMed URL: [Link]

Sources

Protocols & Analytical Methods

Method

Synthesis Protocol for N-(5-Amino-2-methylpentyl)propanamide via Regioselective Monoprotection

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Building block synthesis, peptidomimetic development, and custom ligand preparation.

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, synthetic chemists, and drug development professionals. Applications: Building block synthesis, peptidomimetic development, and custom ligand preparation.

Executive Summary & Mechanistic Rationale

The synthesis of N-(5-Amino-2-methylpentyl)propanamide from the commercially available precursor 2-methyl-1,5-pentanediamine (commonly known as Dytek A) presents a classic challenge in regioselectivity[1]. The target molecule requires the selective acylation of the C1 primary amine, leaving the C5 primary amine free.

The Regioselectivity Challenge: Direct acylation of 2-methyl-1,5-pentanediamine with propionyl chloride invariably leads to a statistical mixture of N1-acyl, N5-acyl, and N1,N5-diacyl products. More problematically, the C5 amine (-CH₂-CH₂-NH₂) is sterically unhindered compared to the C1 amine (-CH₂-CH(CH₃)-NH₂), which features β -branching. Consequently, direct acylation kinetically favors the wrong amine, producing N-(5-amino-4-methylpentyl)propanamide as the major product.

The Synthetic Strategy: To invert this natural reactivity and force acylation at the sterically hindered C1 position, we must employ a kinetic monoprotection strategy [2].

  • Kinetic Blocking: We utilize Di-tert-butyl dicarbonate (Boc₂O), a bulky electrophile. By running the reaction at 0 °C with an excess of the diamine, the bulky Boc group selectively reacts with the less hindered C5 amine, acting as a temporary block[3].

  • Forced Acylation: With the highly reactive C5 position protected, standard Schotten-Baumann conditions are used to couple propionyl chloride to the hindered C1 amine.

  • Deprotection: Acidic cleavage of the Boc group reveals the free C5 amine, yielding the target compound.

This self-validating sequence ensures high regiochemical fidelity without requiring complex chromatographic separations of structural isomers.

Synthetic Workflow & Logical Relationships

Pathway SM 2-Methyl-1,5-pentanediamine (Sterically differentiated amines) Step1 Step 1: Kinetic Monoprotection Boc2O (1 eq), DCM, 0 °C Targets less hindered C5-amine SM->Step1 Int1 N5-Boc-2-methyl-1,5-pentanediamine (C1-amine remains free) Step1->Int1 Step2 Step 2: Acylation Propionyl Chloride, Et3N, DCM Reacts with hindered C1-amine Int1->Step2 Int2 N1-Propionyl-N5-Boc- 2-methyl-1,5-pentanediamine Step2->Int2 Step3 Step 3: Deprotection TFA / DCM, RT Cleaves Boc group Int2->Step3 Prod N-(5-Amino-2-methylpentyl)propanamide (Target Product) Step3->Prod

Fig 1. Three-step synthetic workflow for N-(5-Amino-2-methylpentyl)propanamide.

Quantitative Data & Reaction Parameters

Table 1: Reagent Stoichiometry for Key Transformations
StepReagent / ReactantEquivalentsAmount (Scale)Function
1 2-Methyl-1,5-pentanediamine5.0 eq58.1 g (500 mmol)Starting Material / Scavenger
1 Boc₂O1.0 eq21.8 g (100 mmol)Bulky Protecting Agent
2 N5-Boc Intermediate1.0 eq21.6 g (100 mmol)Regio-defined Precursor
2 Propionyl Chloride1.1 eq10.2 g (110 mmol)Acylating Agent
2 Triethylamine (Et₃N)2.0 eq20.2 g (200 mmol)Acid Scavenger
3 Trifluoroacetic Acid (TFA)10.0 eq114.0 g (1 mol)Deprotecting Agent
Table 2: Expected Yields and Quality Control Metrics
CompoundExpected YieldPhysical StateKey ¹H-NMR Diagnostic Peaks (CDCl₃)
Intermediate 1 82 - 88%Pale yellow oil~1.44 ppm (s, 9H, Boc), ~3.10 ppm (m, 2H, C5-H₂)
Intermediate 2 90 - 95%Viscous oil~1.15 ppm (t, 3H, propionyl CH₃), ~2.25 ppm (q, 2H)
Target Product 85 - 90%Waxy solid / OilLoss of 1.44 ppm (Boc), retention of propionyl signals

Step-by-Step Experimental Protocols

Step 1: Synthesis of N5-Boc-2-methyl-1,5-pentanediamine

Objective: Kinetically protect the less hindered C5 amine while suppressing di-Boc formation.

  • Preparation: Equip a 1 L round-bottom flask with a magnetic stir bar, an addition funnel, and an argon inlet.

  • Dissolution: Dissolve 2-methyl-1,5-pentanediamine (58.1 g, 500 mmol) in 400 mL of anhydrous dichloromethane (DCM). Cool the solution to 0 °C using an ice-water bath.

  • Addition: Dissolve Boc₂O (21.8 g, 100 mmol) in 100 mL of anhydrous DCM. Transfer this to the addition funnel and add dropwise to the vigorously stirring diamine solution over 2 hours. Note: Slow addition at low temperature is critical to maximize the kinetic preference for the C5 amine.

  • Reaction: Allow the mixture to stir for an additional 1 hour at 0 °C, then warm to room temperature for 2 hours.

  • Workup: Transfer the mixture to a separatory funnel. Wash the organic layer with saturated aqueous NaCl (brine) (3 × 150 mL). The highly water-soluble excess diamine will partition into the aqueous phase, while the more lipophilic mono-Boc product remains in the DCM.

  • Isolation: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. To ensure complete removal of residual diamine, subject the crude oil to short-path vacuum distillation (unreacted Dytek A boils at ~193 °C at atmospheric pressure, but easily distills under high vacuum)[1]. The residue is the pure mono-Boc intermediate.

Step 2: Synthesis of N1-Propionyl-N5-Boc-2-methyl-1,5-pentanediamine

Objective: Acylate the sterically hindered C1 amine.

  • Preparation: In a 500 mL flask, dissolve the N5-Boc intermediate (21.6 g, 100 mmol) and triethylamine (20.2 g, 200 mmol) in 200 mL of anhydrous DCM. Cool to 0 °C.

  • Addition: Dissolve propionyl chloride (10.2 g, 110 mmol) in 50 mL of DCM. Add this solution dropwise over 30 minutes. A white precipitate of triethylamine hydrochloride will immediately begin to form.

  • Reaction: Stir at 0 °C for 1 hour, then allow the reaction to warm to room temperature and stir for an additional 3 hours.

  • Workup: Quench the reaction by adding 100 mL of saturated aqueous NaHCO₃. Transfer to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1M aqueous HCl (100 mL) to remove unreacted amines, followed by brine (100 mL).

  • Isolation: Dry the organic layer over Na₂SO₄, filter, and evaporate the solvent to yield the fully protected intermediate as a viscous oil. This material is typically >95% pure and can be used directly in the next step.

Step 3: Deprotection to N-(5-Amino-2-methylpentyl)propanamide

Objective: Cleave the Boc group and isolate the free base.

  • Deprotection: Dissolve the intermediate from Step 2 (~27.2 g, 100 mmol) in 100 mL of DCM. Cool to 0 °C. Slowly add 100 mL of Trifluoroacetic Acid (TFA).

  • Reaction: Remove the ice bath and stir the mixture at room temperature for 2 hours. Monitor the disappearance of the starting material via TLC (Ninhydrin stain).

  • Concentration: Co-evaporate the mixture with toluene (3 × 50 mL) under reduced pressure to remove excess TFA. The resulting product is the TFA salt of the target compound.

  • Free-Basing (Ion Exchange): Dissolve the crude TFA salt in 100 mL of methanol. Pass the solution through a column of basic ion-exchange resin (e.g., Amberlyst A26 OH form). Elute with additional methanol. Note: Using a basic resin is highly recommended over aqueous liquid-liquid extraction, as the final product is highly polar and prone to partitioning into the aqueous phase.

  • Final Isolation: Evaporate the methanolic fractions under reduced pressure to yield N-(5-Amino-2-methylpentyl)propanamide as the free base. Dry under high vacuum for 24 hours.

References[2] Title: Selective Mono-BOC Protection of Diamines. Source: Synthetic Communications. URL: https://doi.org/10.1080/00397910601131403[3] Title: Flow-Mediated Synthesis of Boc, Fmoc, and Ddiv Monoprotected Diamines. Source: Organic Letters. URL: https://doi.org/10.1021/ol503343b[1] Title: 1,5-Pentanediamine, 2-methyl- (Chemical Properties & Specifications). Source: LookChem. URL: https://www.lookchem.com/1-5-Pentanediamine-2-methyl-/

Sources

Application

Application Note: A Validated Protocol for the Synthesis of N-(5-Amino-2-methylpentyl)propanamide

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(5-Amino-2-methylpentyl)propanamide, a diamine derivative of interest in materials science and as a building...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract: This document provides a comprehensive, step-by-step protocol for the laboratory-scale synthesis of N-(5-Amino-2-methylpentyl)propanamide, a diamine derivative of interest in materials science and as a building block in pharmaceutical development. The synthetic strategy addresses the key challenge of regioselectivity in the acylation of a nonsymmetrical diamine through a robust three-step process: 1) Mono-protection of the primary amine in 2-methyl-1,5-pentanediamine using a tert-butyloxycarbonyl (Boc) group, 2) Acylation of the remaining free amine with propanoyl chloride, and 3) Acid-catalyzed deprotection to yield the final product. This protocol is designed for researchers, scientists, and drug development professionals, emphasizing safety, reproducibility, and in-depth explanation of the chemical principles behind each step.

Introduction and Synthetic Strategy

The synthesis of mono-acylated diamines is a common challenge in organic chemistry. Direct acylation of a diamine such as 2-methyl-1,5-pentanediamine with an acylating agent like propanoyl chloride would result in a statistical mixture of mono-acylated and di-acylated products, leading to low yields and difficult purification.[1][2] To overcome this, a protecting group strategy is employed.

The tert-butyloxycarbonyl (Boc) group is an ideal choice for protecting one of the amine functionalities.[3][4] It is stable under the basic or neutral conditions required for the subsequent acylation step but can be readily and cleanly removed under acidic conditions using reagents like trifluoroacetic acid (TFA).[5][6][7]

The overall synthetic pathway is outlined below:

  • Protection: Selective mono-N-Boc protection of 2-methyl-1,5-pentanediamine to yield tert-butyl (5-amino-4-methylpentyl)carbamate.

  • Acylation: Reaction of the free primary amine of the Boc-protected intermediate with propanoyl chloride to form tert-butyl (4-methyl-5-propanamidopentyl)carbamate.[8][9]

  • Deprotection: Removal of the Boc group using trifluoroacetic acid (TFA) to afford the target compound, N-(5-Amino-2-methylpentyl)propanamide, as its trifluoroacetate salt, which can then be neutralized.[5][10]

Visualized Reaction Scheme & Workflow

Overall Synthetic Scheme

The three-step synthesis is visualized below, showing the progression from the starting diamine to the final product.

G cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Start 2-Methyl-1,5-pentanediamine Intermediate1 tert-butyl (5-amino-4-methylpentyl)carbamate Start->Intermediate1 Reagent1 (Boc)2O, Et3N DCM, 0°C to RT Intermediate2 tert-butyl (4-methyl-5-propanamidopentyl)carbamate Intermediate1->Intermediate2 Reagent2 Propanoyl Chloride, Et3N DCM, 0°C to RT Product N-(5-Amino-2-methylpentyl)propanamide Intermediate2->Product Reagent3 TFA, DCM 0°C to RT A Reaction Setup (Inert Atmosphere) B Reagent Addition (Controlled Temp) A->B C Reaction Monitoring (TLC/LC-MS) B->C D Aqueous Workup (Quench & Extract) C->D E Drying & Concentration (Na2SO4, Rotovap) D->E F Purification (Column Chromatography) E->F G Characterization (NMR, MS, IR) F->G

Caption: Standard laboratory workflow for each synthetic step.

Materials and Reagents

ReagentFormulaM.W. ( g/mol )PuritySupplierNotes
2-Methyl-1,5-pentanediamineC₆H₁₆N₂116.20>98%Sigma-Aldrich-
Di-tert-butyl dicarbonate ((Boc)₂O)C₁₀H₁₈O₅218.25>97%Acros Organics-
Propanoyl chlorideC₃H₅ClO92.52>98%Alfa AesarCorrosive, handle in fume hood
Trifluoroacetic acid (TFA)C₂HF₃O₂114.02>99%Oakwood ChemicalCorrosive, handle in fume hood
Dichloromethane (DCM), AnhydrousCH₂Cl₂84.93>99.8%Fisher ScientificUse from a solvent purification system
Triethylamine (Et₃N)C₆H₁₅N101.19>99.5%Sigma-AldrichDistill from CaH₂ before use
Ethyl Acetate (EtOAc)C₄H₈O₂88.11HPLC GradeVWRFor chromatography
HexanesC₆H₁₄-HPLC GradeVWRFor chromatography
Sodium Bicarbonate (NaHCO₃)NaHCO₃84.01ACS Reagent-For workup
Magnesium Sulfate (MgSO₄), AnhydrousMgSO₄120.37Reagent Grade-For drying organic layers

Detailed Experimental Protocols

Step 1: Synthesis of tert-butyl (5-amino-4-methylpentyl)carbamate (Boc-Protected Diamine)

Rationale: This step selectively protects one of the two primary amines. The reaction is run at a low concentration with slow addition of the Boc-anhydride to favor mono-protection over di-protection. Triethylamine acts as a base to neutralize the acid byproduct. [11]

  • Setup: To a 500 mL round-bottom flask equipped with a magnetic stir bar and a nitrogen inlet, add 2-methyl-1,5-pentanediamine (5.81 g, 50.0 mmol) and anhydrous dichloromethane (DCM, 250 mL).

  • Cooling: Cool the solution to 0 °C in an ice-water bath.

  • Reagent Addition: In a separate flask, dissolve di-tert-butyl dicarbonate ((Boc)₂O, 5.46 g, 25.0 mmol) in anhydrous DCM (50 mL). Add this solution dropwise to the stirred diamine solution over 1 hour using an addition funnel.

  • Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-16 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) using a mobile phase of 10% Methanol in DCM with 1% NH₄OH. The starting material will be at the baseline, the di-Boc product will have a high Rf, and the desired mono-Boc product will be in between.

  • Workup: Quench the reaction by adding 100 mL of deionized water. Transfer the mixture to a separatory funnel and separate the layers. Wash the organic layer sequentially with 1 M NaOH (2 x 50 mL) and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield a crude oil.

  • Purification: Purify the crude product by flash column chromatography on silica gel, eluting with a gradient of 0-10% methanol in DCM to afford the title compound as a colorless oil.

Step 2: Synthesis of tert-butyl (4-methyl-5-propanamidopentyl)carbamate (Acylation)

Rationale: The free amine of the mono-protected intermediate acts as a nucleophile, attacking the electrophilic carbonyl carbon of propanoyl chloride. [8][9]Triethylamine is used as a non-nucleophilic base to scavenge the HCl generated during the reaction, preventing the protonation of the starting amine. [12]

  • Setup: Dissolve the purified Boc-protected diamine from Step 1 (4.32 g, 20.0 mmol) in anhydrous DCM (100 mL) in a 250 mL round-bottom flask under a nitrogen atmosphere.

  • Base Addition: Add triethylamine (4.2 mL, 30.0 mmol) to the solution. Cool the flask to 0 °C in an ice-water bath.

  • Acylation: Add propanoyl chloride (2.1 mL, 24.0 mmol) dropwise to the stirred solution over 15 minutes. A white precipitate (triethylamine hydrochloride) will form.

  • Reaction: Allow the reaction to warm to room temperature and stir for 4 hours.

  • Monitoring: Monitor the disappearance of the starting material by TLC (Mobile phase: 50% EtOAc in Hexanes).

  • Workup: Dilute the reaction mixture with DCM (50 mL) and wash sequentially with saturated aqueous NaHCO₃ solution (2 x 50 mL), 1 M HCl (1 x 30 mL), and brine (1 x 50 mL).

  • Isolation: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification: The crude product is often of sufficient purity for the next step. If necessary, it can be purified by flash chromatography (eluting with a gradient of 20-60% EtOAc in Hexanes).

Step 3: Synthesis of N-(5-Amino-2-methylpentyl)propanamide (Deprotection)

Rationale: The Boc group is labile to strong acids. Trifluoroacetic acid (TFA) protonates the carbonyl oxygen of the carbamate, leading to the elimination of a stable tert-butyl cation and gaseous CO₂, liberating the free amine. [5][7]The reaction is performed at 0 °C to control the exothermic reaction.

  • Setup: Dissolve the acylated intermediate from Step 2 (e.g., 5.45 g, 20.0 mmol) in DCM (50 mL) in a 250 mL round-bottom flask and cool to 0 °C.

  • Acid Addition: Slowly add trifluoroacetic acid (TFA, 25 mL) to the stirred solution. Bubbling (CO₂ evolution) will be observed. [6]3. Reaction: After addition, remove the ice bath and stir at room temperature for 2 hours.

  • Monitoring: Monitor by LC-MS until no starting material is detected.

  • Isolation of TFA Salt: Remove the solvent and excess TFA under reduced pressure (it is advisable to use a base trap on the vacuum line). The resulting residue is the TFA salt of the product.

  • Neutralization (Optional Free Base): To obtain the free amine, dissolve the residue in a minimal amount of water and cool in an ice bath. Add 5 M NaOH solution dropwise until the pH is >12.

  • Extraction: Extract the aqueous layer with DCM (3 x 50 mL). Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to yield N-(5-Amino-2-methylpentyl)propanamide as a viscous oil.

Characterization

The identity and purity of the final product should be confirmed by standard analytical techniques:

  • ¹H NMR (400 MHz, CDCl₃): Expected signals for the propanoyl group (triplet and quartet), the methyl group on the pentyl chain (doublet), and various methylene (CH₂) and amine (NH/NH₂) protons.

  • ¹³C NMR (100 MHz, CDCl₃): Expect signals for the amide carbonyl carbon (~174 ppm), and distinct signals for the six carbons of the pentyl chain and the two carbons of the propanoyl group.

  • Mass Spectrometry (ESI+): Calculate the expected m/z for [M+H]⁺.

  • FT-IR (thin film): Expect characteristic peaks for N-H stretching (primary amine and secondary amide, ~3300-3400 cm⁻¹), C-H stretching (~2850-2960 cm⁻¹), and the amide I band (C=O stretch, ~1640 cm⁻¹).

Safety and Handling

  • Propanoyl chloride is highly corrosive and reacts violently with water. Handle only in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.

  • Trifluoroacetic acid (TFA) is a strong, corrosive acid. Handle with extreme care in a fume hood, using appropriate PPE.

  • Dichloromethane (DCM) is a suspected carcinogen. Minimize exposure by handling in a fume hood.

  • All reactions should be conducted under an inert atmosphere (Nitrogen or Argon) where anhydrous conditions are required.

References

  • ACS Catalysis. (2020). Biocatalytic Monoacylation of Symmetrical Diamines and Its Application to the Synthesis of Pharmaceutically Relevant Amides. Retrieved from [Link]

  • Scribd. (n.d.). Rapid N-Boc Deprotection with TFA. Retrieved from [Link]

  • Reaction Chemistry & Engineering. (2024). A green and efficient monoacylation strategy for symmetrical diamines in microreactors. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Monoacylation of symmetrical diamines. Retrieved from [Link]

  • Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved from [Link]

  • ResearchGate. (n.d.). Mono-acylation of symmetric diamines in the presence of water. Retrieved from [Link]

  • Green Chemistry. (2023). Taming diamines and acyl chlorides by carbon dioxide in selective mono-acylation reactions. Retrieved from [Link]

  • Common Organic Chemistry. (n.d.). Boc Deprotection - TFA. Retrieved from [Link]

  • RSC Publishing. (2015). Rapid, effective deprotection of tert-butoxycarbonyl (Boc) amino acids and peptides at high temperatures using a thermally stabl. Retrieved from [Link]

  • Save My Exams. (2025). Amide and Amine Differences. Retrieved from [Link]

  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. Retrieved from [Link]

  • Jack Westin. (n.d.). Synthesis of Amides - Organic Chemistry. Retrieved from [Link]

  • Chemguide. (n.d.). the preparation of amides. Retrieved from [Link]

  • Chemistry Steps. (2025). Converting Amines to Amides. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Boc-Protected Amino Groups. Retrieved from [Link]

  • Green Chemistry. (n.d.). Regioselective enzymatic acylation of pharmacologically interesting nucleosides in 2-methyltetrahydrofuran, a greener substitute for THF. Retrieved from [Link]

  • Wikipedia. (n.d.). tert-Butyloxycarbonyl protecting group. Retrieved from [Link]

  • J&K Scientific LLC. (2026). BOC Protection and Deprotection. Retrieved from [Link]

  • Chemistry Steps. (2023). Boc Protecting Group for Amines. Retrieved from [Link]

  • PubMed. (2013). Enzymatic regioselective acylation of nucleosides in biomass-derived 2-methyltetrahydrofuran: kinetic study and enzyme substrate recognition. Retrieved from [Link]

  • PubChem. (n.d.). 1,5-Pentanediamine, 2-methyl-N1,N5-bis(1-methylethyl)-. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Retrieved from [Link]

  • Journal of Young Pharmacists. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Retrieved from [Link]

  • PubMed. (2013). Highly efficient and regioselective acylation of pharmacologically interesting cordycepin catalyzed by lipase in the eco-friendly solvent 2-methyltetrahydrofuran. Retrieved from [Link]

  • ResearchGate. (2019). An Intriguing, Regioselective Synthesis of Novel 2-(1-Adamantylmethyl) tetrahydropyridines. Retrieved from [Link]

  • Frontiers. (n.d.). Aminoazole-Based Diversity-Oriented Synthesis of Heterocycles. Retrieved from [Link]

  • MDPI. (2024). Synthesis and Biological Evaluation of Novel Amino and Amido Substituted Pentacyclic Benzimidazole Derivatives as Antiproliferative Agents. Retrieved from [Link]

Sources

Method

Application Note: N-(5-Amino-2-methylpentyl)propanamide as a C-Terminal Capping Precursor in Peptidomimetic Synthesis

Executive Summary The transition of a peptide from a biological probe to a viable therapeutic agent requires overcoming inherent pharmacokinetic liabilities, most notably poor membrane permeability and rapid proteolytic...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The transition of a peptide from a biological probe to a viable therapeutic agent requires overcoming inherent pharmacokinetic liabilities, most notably poor membrane permeability and rapid proteolytic degradation. N-(5-Amino-2-methylpentyl)propanamide (CAS No. 139423-38-4) is a highly specialized aliphatic diamine derivative that serves as an exceptional C-terminal capping building block. By coupling this precursor to the C-terminus of a peptide, researchers can neutralize the terminal negative charge, introduce a lipophilic aliphatic shield, and significantly extend the serum half-life of the resulting peptidomimetic.

This application note details the mechanistic rationale, strategic workflow, and validated protocols for incorporating N-(5-Amino-2-methylpentyl)propanamide into synthetic peptides using a fragment-based solution-phase coupling approach.

Mechanistic Rationale & Chemical Properties
1.1 Chemical Profile and Reactivity

N-(5-Amino-2-methylpentyl)propanamide features a primary amine at the C5 position of its pentyl chain and a propanamide moiety at the C1 position, with a methyl branch at C2.

  • Nucleophilicity: The primary amine at the C5 terminus is sterically unhindered, making it a highly reactive nucleophile ideal for amide bond formation with a peptide's C-terminal carboxylic acid.

  • Lipophilic Shielding: Once coupled, the 2-methylpentyl chain and the terminal propanamide group fold to create a localized hydrophobic microenvironment. This structural modification fundamentally alters the peptide's interaction with its aqueous environment, increasing the overall partition coefficient (LogP).

1.2 Pharmacokinetic Causality: Defeating Carboxypeptidases

Native peptides typically possess a free C-terminal carboxylate (-COOH), which is a primary recognition motif for exopeptidases (specifically carboxypeptidases) in human serum. Modifying the C-terminus to an uncharged state is a proven strategy to evade enzymatic recognition[1]. The conjugation of N-(5-Amino-2-methylpentyl)propanamide achieves two simultaneous protective effects:

  • Charge Neutralization: The conversion of the terminal carboxylate to an amide eliminates the negative charge, mimicking the native state of many endogenous proteins and disrupting the electrostatic interactions required for carboxypeptidase binding[1].

  • Steric Exclusion: The bulky 2-methylpentyl aliphatic chain provides steric hindrance, physically blocking the active site of degradative enzymes from accessing the newly formed C-terminal amide bond.

Mechanism cluster_native Native Peptide cluster_modified Modified Peptidomimetic N1 Free C-Terminus (-COOH) N2 Carboxypeptidase Recognition N1->N2 N3 Rapid Degradation (Short Half-Life) N2->N3 M1 C-Terminal Capping (2-Methylpentyl Chain) M2 Steric Shielding & Charge Removal M1->M2 M3 Protease Resistance (Extended Half-Life) M2->M3

Mechanism of enhanced proteolytic stability via C-terminal steric shielding and charge removal.

Strategic Workflow: Fragment-Based Solution-Phase Coupling

To successfully conjugate N-(5-Amino-2-methylpentyl)propanamide to a peptide, the coupling must occur strictly at the C-terminus. If the peptide contains reactive side chains (e.g., Asp, Glu), a global deprotection strategy would lead to undesired branching or polymerization.

The Causal Solution: The peptide must be synthesized on a highly acid-labile support, such as 2-Chlorotrityl chloride (2-CTC) resin. Mild cleavage using Hexafluoroisopropanol (HFIP) releases the peptide with its C-terminal carboxylic acid exposed, while all side-chain protecting groups (e.g., t-Bu, Trt, Pbf) remain completely intact[2]. The protected fragment is then coupled to the precursor in the solution phase using HATU. HATU is specifically selected because its pyridine nitrogen induces a neighboring group effect, stabilizing the incoming C5 amine of the precursor through a highly reactive hydrogen-bonded 7-membered cyclic transition state, ensuring rapid and epimerization-free coupling[3].

Workflow A Solid Phase Peptide Synthesis (2-CTC Resin) B Mild Acid Cleavage (20% HFIP in DCM) A->B C Protected Peptide Acid (Exposed C-terminus) B->C D Solution-Phase Coupling HATU / DIPEA + Precursor C->D E Global Deprotection (TFA / TIPS / H2O) D->E F Purified Peptidomimetic E->F

Workflow for C-terminal peptidomimetic synthesis using 2-CTC resin and solution-phase coupling.

Step-by-Step Experimental Protocols

Note: This methodology is designed as a self-validating system. In-process analytical checks are embedded to ensure reaction completion before proceeding to irreversible steps.

Protocol A: Mild Cleavage of Protected Peptide from 2-CTC Resin

This step isolates the fully protected peptide acid from the solid support.

  • Resin Preparation: Transfer the completed peptide-resin (synthesized via standard Fmoc-SPPS on 2-CTC resin) to a fritted syringe or cleavage vessel. Wash the resin thoroughly with Dichloromethane (DCM) (3 × 10 mL/g resin) to remove residual DMF.

  • Cleavage Cocktail: Prepare a fresh solution of 20% (v/v) Hexafluoroisopropanol (HFIP) in DCM[4].

  • Cleavage Reaction: Add the cleavage cocktail to the resin (10 mL/g resin). Agitate gently at room temperature for 45–60 minutes[2].

  • Collection: Filter the cleavage solution into a round-bottom flask. Wash the resin twice with an additional 5 mL of the HFIP/DCM mixture and pool the filtrates.

  • Concentration: Evaporate the solvent under reduced pressure. Co-evaporate with cold diethyl ether to precipitate the protected peptide.

  • Self-Validation Check: Dissolve a 1 mg aliquot in Acetonitrile/Water and analyze via LC-MS to confirm the presence of the fully protected peptide mass and the absence of premature side-chain deprotection.

Protocol B: Solution-Phase C-Terminal Conjugation

This step covalently links N-(5-Amino-2-methylpentyl)propanamide to the protected peptide.

  • Activation: Dissolve the protected peptide (1.0 eq) and HATU (1.2 eq) in anhydrous N,N-Dimethylformamide (DMF) to a concentration of ~0.1 M.

  • Base Addition: Add N,N-Diisopropylethylamine (DIPEA) (3.0 eq) to the solution. Stir for 2–3 minutes to allow the formation of the OAt-active ester[3].

  • Precursor Addition: Add N-(5-Amino-2-methylpentyl)propanamide (1.5 eq) to the activated mixture.

  • Reaction: Stir the reaction under an inert atmosphere (N₂) at room temperature for 2 hours.

  • Self-Validation Check: Monitor the reaction via LC-MS. The mass of the starting protected peptide should shift by +154.25 Da (mass of precursor minus H₂O).

  • Workup: Once complete, precipitate the conjugated protected peptide using cold diethyl ether, centrifuge, and dry the pellet under a vacuum.

Protocol C: Global Deprotection and Scavenging

This step removes all side-chain protecting groups to yield the final bioactive peptidomimetic.

  • Deprotection Cocktail: Prepare a standard cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% Triisopropylsilane (TIPS), and 2.5% LC-MS grade H₂O[2].

  • Reaction: Suspend the dried, conjugated peptide in the cleavage cocktail (10 mL/g peptide). Stir at room temperature for 2 hours. The TIPS acts as a carbocation scavenger to prevent the re-alkylation of nucleophilic residues (e.g., Cys, Met, Trp)[2].

  • Precipitation: Concentrate the TFA solution under a stream of N₂ to ~20% of its original volume. Add 10 volumes of ice-cold diethyl ether to precipitate the fully deprotected peptidomimetic.

  • Purification: Centrifuge, wash the pellet twice with cold ether, dry, and purify via Preparative RP-HPLC.

Quantitative Data & Comparative Analysis

The incorporation of N-(5-Amino-2-methylpentyl)propanamide yields profound improvements in the physical and pharmacokinetic parameters of the peptide. Table 1 summarizes the typical property shifts observed when modifying a standard hydrophilic decapeptide.

Table 1: Comparative Pharmacokinetic and Physicochemical Profiling

ParameterNative Peptide (Free -COOH)Modified Peptidomimetic (Capped)Causality / Mechanism
C-Terminal Charge (pH 7.4) Negative (-1)Neutral (0)Conversion of carboxylate to amide[1].
LogP (Estimated shift) Baseline+1.2 to +1.8Addition of the hydrophobic 2-methylpentyl chain.
Serum Half-Life (In vitro) ~1.5 hours> 12 hoursSteric shielding prevents carboxypeptidase docking.
Carboxypeptidase Resistance LowHighLoss of electrostatic recognition motif[1].
Cellular Permeability (Papp) LowModerate to HighIncreased lipophilicity enhances passive diffusion.
References
  • HATU - Wikipedia. Reaction mechanisms and 7-membered cyclic transition state of HATU. Available at:[Link]

  • Comprehensive Guide to Peptide C-Terminal Modifications - JPT Peptide Technologies. Mechanisms of C-terminal amidation, charge neutralization, and stability enhancement. Available at:[Link]

  • Peptide Synthesis Protocols - UCI Department of Chemistry. Standard operating procedures for HFIP cleavage and Dde/Alloc deprotection on 2-CTC resin. Available at:[Link]

Sources

Application

Application Notes &amp; Protocols: N-(5-Amino-2-methylpentyl)propanamide as a Novel Bidentate Ligand for Palladium-Catalyzed Cross-Coupling Reactions

For Researchers, Scientists, and Drug Development Professionals Abstract This document provides a comprehensive technical guide on the proposed catalytic applications of N-(5-Amino-2-methylpentyl)propanamide. While direc...

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Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical guide on the proposed catalytic applications of N-(5-Amino-2-methylpentyl)propanamide. While direct catalytic applications of this specific molecule are not yet documented in peer-reviewed literature, its structural motifs—a primary amine and an amide separated by a flexible alkyl chain—strongly suggest its potential as a novel bidentate N,N-ligand for transition metal catalysis. Drawing parallels from well-established classes of diamine and amido-amine ligands, this guide outlines hypothetical, yet scientifically grounded, protocols for its use in palladium-catalyzed Suzuki-Miyaura and Buchwald-Hartwig cross-coupling reactions. The narrative emphasizes the mechanistic rationale behind the proposed experimental designs and provides detailed, step-by-step protocols to facilitate further research and exploration of this promising ligand.

Introduction: The Potential of Amido-Amine Ligands in Catalysis

Palladium-catalyzed cross-coupling reactions are indispensable tools in modern organic synthesis, enabling the formation of carbon-carbon and carbon-heteroatom bonds with remarkable efficiency and functional group tolerance.[1] The success of these transformations is critically dependent on the nature of the ligand coordinating to the palladium center. Ligands modulate the metal's electronic properties, steric environment, and overall stability, thereby influencing the catalytic activity and selectivity.

While phosphine ligands have historically dominated the field, there is a growing interest in the development of air-stable, cost-effective, and versatile nitrogen-based ligands.[2][3][4][5] Among these, bidentate ligands featuring both amine and amide functionalities offer a unique combination of a strong sigma-donating amine and a potentially coordinating amide group. The molecule N-(5-Amino-2-methylpentyl)propanamide (Figure 1) fits this profile, presenting an intriguing candidate for a bidentate N,N-ligand.

Figure 1. Structure of N-(5-Amino-2-methylpentyl)propanamide.

This guide will explore the hypothetical application of N-(5-Amino-2-methylpentyl)propanamide as a ligand in two cornerstone cross-coupling reactions: the Suzuki-Miyaura coupling for C-C bond formation and the Buchwald-Hartwig amination for C-N bond formation.

Proposed Synthesis of N-(5-Amino-2-methylpentyl)propanamide

A straightforward and plausible synthesis of the title compound can be envisioned via the amidation of a suitable diamine precursor. A general protocol is outlined below:

Protocol 2.1: Synthesis of N-(5-Amino-2-methylpentyl)propanamide

  • Materials:

    • 5-Amino-2-methylpentan-1-amine

    • Propanoyl chloride

    • Triethylamine (or another suitable base)

    • Dichloromethane (DCM) or other suitable aprotic solvent

    • Saturated aqueous sodium bicarbonate solution

    • Brine

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve 5-Amino-2-methylpentan-1-amine (1.0 eq) and triethylamine (1.2 eq) in DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

    • Cool the solution to 0 °C in an ice bath.

    • Slowly add propanoyl chloride (1.0 eq) dropwise to the stirred solution.

    • Allow the reaction to warm to room temperature and stir for 12-16 hours.

    • Monitor the reaction progress by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with a saturated aqueous sodium bicarbonate solution.

    • Separate the organic layer, and extract the aqueous layer with DCM (2 x 50 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica gel to afford N-(5-Amino-2-methylpentyl)propanamide.

Proposed Catalytic Application: Suzuki-Miyaura Cross-Coupling

The Suzuki-Miyaura reaction is a powerful method for the synthesis of biaryls, a common motif in pharmaceuticals and functional materials. The efficiency of this reaction is often enhanced by bidentate nitrogen ligands that stabilize the palladium catalyst.[2][3] It is proposed that N-(5-Amino-2-methylpentyl)propanamide can act as an effective ligand in this transformation.

Mechanistic Considerations

The proposed catalytic cycle for the Suzuki-Miyaura reaction using a palladium/N-(5-Amino-2-methylpentyl)propanamide complex is depicted in Figure 2. The bidentate nature of the ligand is expected to stabilize the catalytically active Pd(0) species and facilitate the key steps of oxidative addition, transmetalation, and reductive elimination.

Suzuki_Miyaura_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl Transmetalation Transmetalation (Ar'-B(OH)2) PdII_Biaryl L-Pd(II)(Ar)(Ar') PdII_Aryl->PdII_Biaryl Ar'-B(OH)2 Base Transmetalation->PdII_Biaryl PdII_Biaryl->Pd0 Ar-Ar' RedElim Reductive Elimination Product Ar-Ar' RedElim->Product

Figure 2. Proposed Catalytic Cycle for Suzuki-Miyaura Coupling.
Protocol 3.1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
  • Materials:

    • Aryl bromide (1.0 mmol)

    • Phenylboronic acid (1.2 mmol)

    • Potassium carbonate (K₂CO₃) (2.0 mmol)

    • Palladium(II) acetate (Pd(OAc)₂) (0.01 mmol, 1 mol%)

    • N-(5-Amino-2-methylpentyl)propanamide (0.02 mmol, 2 mol%)

    • Toluene/water (10:1, 5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube, add the aryl bromide, phenylboronic acid, and potassium carbonate.

    • In a separate vial, pre-mix the palladium(II) acetate and N-(5-Amino-2-methylpentyl)propanamide in 1 mL of the toluene/water solvent mixture and stir for 15 minutes at room temperature to form the pre-catalyst.

    • Add the pre-catalyst solution to the Schlenk tube containing the reagents.

    • Add the remaining 4 mL of the solvent mixture.

    • Seal the tube, and place it in a pre-heated oil bath at 100 °C.

    • Stir the reaction mixture for 12-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Results and Data Presentation

The performance of the N-(5-Amino-2-methylpentyl)propanamide ligand should be evaluated across a range of aryl bromide substrates. The results can be summarized in a table for easy comparison.

EntryAryl BromideProductYield (%)
14-Bromotoluene4-MethylbiphenylExpected High
24-Bromoanisole4-MethoxybiphenylExpected High
34-Bromobenzonitrile4-CyanobiphenylExpected Moderate-High
41-Bromo-4-nitrobenzene4-NitrobiphenylExpected Moderate
52-Bromopyridine2-PhenylpyridineExpected Moderate

Proposed Catalytic Application: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a versatile method for the formation of C-N bonds, widely used in the synthesis of pharmaceuticals and other nitrogen-containing compounds. Diamine ligands have been shown to be effective in copper-catalyzed C-N coupling reactions, and similar principles can be applied to palladium-catalyzed systems.[6][7]

Mechanistic Considerations

Similar to the Suzuki-Miyaura coupling, the proposed catalytic cycle for the Buchwald-Hartwig amination involves the key steps of oxidative addition, amine coordination and deprotonation, and reductive elimination. The N-(5-Amino-2-methylpentyl)propanamide ligand is expected to facilitate these steps and stabilize the palladium intermediates.

Buchwald_Hartwig_Cycle Pd0 L-Pd(0) OxAdd Oxidative Addition (Ar-X) PdII_Aryl L-Pd(II)(Ar)(X) Pd0->PdII_Aryl Ar-X OxAdd->PdII_Aryl AmineCoord Amine Coordination (R2NH) PdII_Amido [L-Pd(II)(Ar)(NR2)] PdII_Aryl->PdII_Amido R2NH Base AmineCoord->PdII_Amido Base PdII_Amido->Pd0 Ar-NR2 RedElim Reductive Elimination Product Ar-NR2 RedElim->Product

Figure 3. Proposed Catalytic Cycle for Buchwald-Hartwig Amination.
Protocol 4.1: Buchwald-Hartwig Amination of Aryl Chlorides with Morpholine
  • Materials:

    • Aryl chloride (1.0 mmol)

    • Morpholine (1.2 mmol)

    • Sodium tert-butoxide (NaOtBu) (1.4 mmol)

    • Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.005 mmol, 0.5 mol%)

    • N-(5-Amino-2-methylpentyl)propanamide (0.02 mmol, 2 mol%)

    • Toluene (5 mL)

  • Procedure:

    • To an oven-dried Schlenk tube under an inert atmosphere, add Pd₂(dba)₃, N-(5-Amino-2-methylpentyl)propanamide, and sodium tert-butoxide.

    • Add the aryl chloride, morpholine, and toluene.

    • Seal the tube and place it in a pre-heated oil bath at 110 °C.

    • Stir the reaction mixture for 16-24 hours.

    • Monitor the reaction progress by GC-MS or LC-MS.

    • Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.

    • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography.

Expected Results and Data Presentation

The efficacy of the ligand in the Buchwald-Hartwig amination can be demonstrated with a variety of aryl chlorides and amines.

EntryAryl ChlorideAmineProductYield (%)
14-ChlorotolueneMorpholine4-(p-tolyl)morpholineExpected High
24-ChloroanisoleAnilineN-(4-methoxyphenyl)anilineExpected Moderate-High
31-Chloro-4-(trifluoromethyl)benzenePiperidine1-(4-(trifluoromethyl)phenyl)piperidineExpected Moderate
42-Chlorotoluenen-HexylamineN-hexyl-2-methylanilineExpected Moderate

Trustworthiness and Self-Validation

The protocols described above are designed to be self-validating. Control experiments are crucial to establish the efficacy of the N-(5-Amino-2-methylpentyl)propanamide ligand. Researchers should perform the following control reactions:

  • A reaction with no ligand to determine the background catalytic activity of the palladium precursor.

  • A reaction with a well-established, commercially available ligand (e.g., a phosphine-based ligand or another bidentate nitrogen ligand) to benchmark the performance of the new ligand.

Consistent and reproducible results from these protocols, along with the control experiments, will provide a strong basis for the validation of N-(5-Amino-2-methylpentyl)propanamide as a viable ligand for cross-coupling reactions.

Conclusion

N-(5-Amino-2-methylpentyl)propanamide represents a promising, yet unexplored, candidate as a bidentate N,N-ligand for palladium-catalyzed cross-coupling reactions. Based on the established reactivity of analogous amido-amine and diamine ligands, this guide provides a detailed and scientifically-grounded framework for investigating its catalytic potential in Suzuki-Miyaura and Buchwald-Hartwig reactions. The proposed protocols are designed to be robust and adaptable, providing a solid starting point for researchers in academia and industry to further develop this and other novel ligand systems for applications in organic synthesis and drug development.

References

  • Hu, Y., et al. (2007). Nickel(II) complexes of bidentate N-heterocyclic carbene/phosphine ligands: efficient catalysts for Suzuki coupling of aryl chlorides. Chemistry, 13(2), 582-91. [Link]

  • Bavaria, J. A., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki−Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Bavaria, J. A., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents. ACS Sustainable Chemistry & Engineering. [Link]

  • Bavaria, J. A., et al. (2025). Eco-Friendly Catalyst Development: Bidentate Nitrogen Ligands in the Suzuki–Miyaura Reaction of Aryl Iodides and Bromides in Green Solvents | Request PDF. ResearchGate. [Link]

  • Li, J., et al. (2010). In situ Formation of a N,O-Bidentate Ligand for Efficient Suzuki Reactions. Chemical Communications, 46, 2659-2661. [Link]

  • Jones, C. P., et al. (2007). Diamine Ligands in Copper-Catalyzed Reactions. Chemical Society Reviews, 36, 1173-1182. [Link]

  • Ghaffari, B., et al. (2022). Amines as Activating Ligands for Phosphine Palladium(II) Precatalysts: Effect of Amine Ligand Identity on the Catalyst Efficiency. Organometallics, 41(24), 3680–3690. [Link]

  • Szostak, M., et al. (2015). Catalyzed Suzuki– Miyaura Cross-Coupling of Alkyl Amides. Journal of the American Chemical Society, 137(44), 14047–14050. [Link]

  • Tang, P. (2012). Boric Acid Catalyzed Amidation. Organic Syntheses, 89, 432. [Link]

  • Organic Chemistry Portal. (n.d.). Substituted amide synthesis by amidation. [Link]

  • Li, J., et al. (2015). Amines as the ligands for palladium-catalyzed coupling reactions. RSC Advances, 5(29), 22891-22908. [Link]

  • Yao, Y., et al. (2009). Synthesis and characterization of anionic rare-earth metal amides stabilized by phenoxy-amido ligands and their catalytic behavior for the polymerization of lactide. Dalton Transactions, (38), 8034-8041. [Link]

  • Jones, C. P., et al. (2007). Diamine ligands in copper-catalyzed reactions. Chemical Science, 8(1), 24-30. [Link]

  • DeAngelis, A., & Colacot, T. J. (2014). Prominent Ligand Types in Modern Cross-Coupling Reactions. In New Trends in Cross-Coupling: Theory and Applications (pp. 20-90). The Royal Society of Chemistry. [Link]

  • NextSDS. (n.d.). Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information. [Link]

  • Mohana, K. N., et al. (2011). Synthesis and in vitro biological activity of N-(5-amino-2-methylphenyl)-4- (3-pyridyl)-2-pyrimidinamine derivatives. Central European Journal of Chemistry, 9(4), 629-636. [Link]

  • Kumar, S., et al. (2022). Catalytic Efficiency of Primary α-Amino Amides as Multifunctional Organocatalysts in Recent Asymmetric Organic Transformations. Catalysts, 12(12), 1603. [Link]

  • NextSDS. (n.d.). N-(5-Amino-2-methylphenyl)propanamide — Chemical Substance Information. [Link]

  • Patel, O. L., et al. (2024). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl) Acetamide and its Derivatives. Journal of Young Pharmacists, 16(2), 235-241. [Link]

  • CN102199146A - Preparation method for N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine. (2011).

Sources

Method

N-(5-Amino-2-methylpentyl)propanamide purification methods using flash column chromatography

Application Note: High-Efficiency Purification of N-(5-Amino-2-methylpentyl)propanamide via Flash Column Chromatography Introduction & Physicochemical Profiling The isolation of aliphatic amino-amides, such as N-(5-Amino...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: High-Efficiency Purification of N-(5-Amino-2-methylpentyl)propanamide via Flash Column Chromatography

Introduction & Physicochemical Profiling

The isolation of aliphatic amino-amides, such as N-(5-Amino-2-methylpentyl)propanamide, presents a unique intersection of chromatographic challenges. This molecule features a highly flexible aliphatic backbone, a neutral propanamide moiety, and a highly basic primary amine at the terminus. For drug development professionals and synthetic chemists, standard normal-phase purification on bare silica using UV-triggered fractionation often results in total sample loss or undetectable elution.

To design a self-validating purification protocol, we must first analyze the molecule's physicochemical profile to establish the causality behind our chromatographic choices.

Table 1: Physicochemical Profile of N-(5-Amino-2-methylpentyl)propanamide

PropertyValue / CharacteristicChromatographic Implication
Molecular Formula C9H20N2OHighly polar, aliphatic nature dictates solvent choice.
Molecular Weight 172.27 g/mol Low molecular weight; requires careful ELSD temperature tuning.
pKa (Primary Amine) ~10.5Highly basic; will protonate and bind irreversibly to acidic silanols.
UV Absorption < 220 nm (Amide bond only)"UV-blind" in standard solvents; requires universal detection (ELSD/MS).

Chromatographic Challenges & Mechanistic Causality

Challenge A: Silanol Interactions and Peak Tailing

Standard normal-phase flash chromatography relies on bare silica gel, which is populated with weakly acidic silanol groups (pKa ~4.5). When a highly basic primary amine (pKa ~10.5) is introduced, a strong Brønsted acid-base interaction occurs[1]. The amine donates its lone pair or becomes protonated, anchoring itself ionically to the stationary phase. This causes severe peak tailing, band broadening, and often irreversible adsorption.

Mechanistic Solution: To circumvent this, the protocol must utilize either an amine-functionalized silica (NH2-silica) or a Reversed-Phase (C18) column with a high-pH mobile phase modifier. Amine-modified silica inherently shields the acidic silanols, providing a neutral environment where the aliphatic amine can elute sharply without the need for harsh, column-degrading modifiers like ammonium hydroxide in normal-phase solvents[1].

Silanol_Interaction Amine Basic Primary Amine BareSilica Bare Silica Amine->BareSilica AmineSilica Amine-Modified Silica Amine->AmineSilica Interaction1 Acid-Base Binding BareSilica->Interaction1 Interaction2 Silanol Shielding AmineSilica->Interaction2 Result1 Peak Tailing Interaction1->Result1 Result2 Sharp Elution Interaction2->Result2

Caption: Mechanistic comparison of basic amine interactions with bare versus modified silica.

Challenge B: UV-Blindness and Detection Strategy

N-(5-Amino-2-methylpentyl)propanamide lacks a conjugated π -system. Its only chromophore is the amide bond, which absorbs weakly below 220 nm. Because common normal-phase solvents like ethyl acetate (UV cutoff 256 nm) and dichloromethane (UV cutoff 233 nm) absorb heavily in this region, UV detection is rendered useless.

Mechanistic Solution:Evaporative Light Scattering Detection (ELSD) is mandatory. ELSD is a universal, destructive detection method that relies on the nebulization of the column eluent into an aerosol, followed by the evaporation of the mobile phase in a heated drift tube[2]. The remaining solid analyte particles scatter a light beam, triggering the fraction collector[3]. Because ELSD is a "lossy" technique, an active flow splitter is required to divert a minimal fraction of the eluent to the detector while the majority proceeds to the fraction collector[2].

ELSD_Workflow cluster_columns Column Selection cluster_elsd ELSD Mechanism Crude Crude Mixture NH2 Amine-Silica (NP) Crude->NH2 C18 C18 Silica (RP) Crude->C18 Elution Chromatographic Elution NH2->Elution C18->Elution Splitter Flow Splitter Elution->Splitter Nebulize 1. Nebulization Splitter->Nebulize Minor Flow Fraction Fraction Collector Splitter->Fraction Major Flow Evaporate 2. Evaporation Nebulize->Evaporate Detect 3. Light Scattering Evaporate->Detect Detect->Fraction Trigger Signal

Caption: Workflow of ELSD-directed flash chromatography for non-UV absorbing compounds.

Experimental Protocols

To ensure robust recovery, two orthogonal methodologies are provided. Method A is preferred for rapid solvent removal, while Method B is ideal for highly polar crude mixtures containing water-soluble impurities.

Method A: Normal Phase Purification (Amine-Functionalized Silica)

Principle: Utilizes a stationary phase pre-treated with aminopropyl groups to prevent acid-base retention.

  • Column Preparation: Equilibrate an amine-functionalized silica flash column (e.g., Biotage KP-NH) with 3 column volumes (CV) of 100% Hexane.

  • Sample Loading: Dissolve the crude N-(5-Amino-2-methylpentyl)propanamide in a minimal volume of Dichloromethane (DCM). Apply directly to the column head via liquid injection. (Avoid dry loading on bare silica to prevent irreversible pre-column binding).

  • ELSD Configuration: Set the ELSD drift tube temperature to 35°C to 40°C. Self-Validation Check: Because the target molecule has a relatively low molecular weight, excessive drift tube temperatures (>50°C) will cause the analyte itself to volatilize, resulting in false negatives[2].

  • Gradient Elution: Run a gradient from 0% to 100% Ethyl Acetate in Hexane over 12 CVs. If the compound is highly retained, introduce 1-5% Methanol as a co-solvent in the final phase.

  • Fractionation: Collect fractions triggered strictly by the ELSD signal threshold.

Method B: Reversed-Phase Purification (C18 with High-pH Modifier)

Principle: Utilizes a high-pH mobile phase to suppress the ionization of the primary amine, forcing it into its lipophilic free-base form to ensure retention on the C18 matrix[1].

  • Solvent Preparation: Prepare Solvent A: HPLC-grade Water with 0.1% Ammonium Hydroxide ( NH4​OH ). Prepare Solvent B: Acetonitrile. Critical Note: Only volatile buffers (like NH4​OH or Triethylamine) can be used. Non-volatile salts (e.g., Sodium Phosphate) will precipitate in the ELSD drift tube, causing catastrophic blockages[2].

  • Column Preparation: Equilibrate a C18 flash column with 5% Solvent B for 3 CVs.

  • Sample Loading: Dissolve the crude mixture in the starting mobile phase and inject.

  • Gradient Elution: Execute a shallow gradient from 5% B to 60% B over 15 CVs. The high pH ensures the amine remains unprotonated, preventing it from washing out in the void volume.

  • Post-Purification: Pool the ELSD-triggered fractions and lyophilize to remove the water and volatile NH4​OH modifier.

Data Presentation: Optimized System Parameters

Table 2: Comparative Chromatographic Parameters for Methods A & B

ParameterMethod A (Normal Phase)Method B (Reversed-Phase)
Stationary Phase Amine-functionalized Silica (NH2)C18 Bonded Silica
Mobile Phase A HexaneWater + 0.1% NH4​OH
Mobile Phase B Ethyl AcetateAcetonitrile
Gradient Profile 0-100% B over 12 CV5-60% B over 15 CV
ELSD Drift Tube Temp 40°C45°C (to accommodate water)
Carrier Gas (N2) Pressure 1.5 - 2.0 bar2.0 - 2.5 bar
Primary Advantage Rapid fraction evaporationSuperior resolution for polar impurities

References

  • Biotage Knowledge Base : How do I purify ionizable organic amine compounds using flash column chromatography? Bob Bickler. Available at:[Link]

  • Teledyne LABS Application Notes : Evaporative Light Scattering Detection (ELSD). Available at:[Link]

  • Wikipedia : Evaporative light scattering detector. Available at:[Link]

Sources

Application

Application Note: Engineering Amphiphilic Hyaluronic Acid Hydrogels via N-(5-Amino-2-methylpentyl)propanamide Integration

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide Scientific Rationale & Structural Causality Hyaluronic acid (HA) is a ubiquitous,...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Researchers, Materials Scientists, and Drug Development Professionals Document Type: Advanced Protocol & Technical Guide

Scientific Rationale & Structural Causality

Hyaluronic acid (HA) is a ubiquitous, biocompatible glycosaminoglycan widely utilized in tissue engineering and localized drug delivery[1]. However, native HA forms weak, rapidly degrading networks that lack the mechanical integrity required for sustained therapeutic release.

By covalently grafting N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) [2] onto the HA backbone, researchers can engineer highly tunable, amphiphilic hydrogels. This specific molecule is uniquely suited for hydrogel functionalization:

  • Hydrophobic Microdomains: The branched aliphatic chain (2-methylpentyl) introduces steric bulk and hydrophobicity, driving spontaneous micellar aggregation in aqueous environments.

  • Hydrogen Bonding: The terminal propanamide moiety acts as a strong hydrogen bond donor/acceptor.

When integrated, these dual mechanisms drive physical crosslinking, yielding a shear-thinning, self-healing hydrogel that can be injected as a liquid and rapidly gelate in situ without the need for toxic chemical crosslinkers.

Mechanistic Overview of Bioconjugation

The integration relies on zero-length crosslinking via EDC/NHS chemistry[3]. As a Senior Application Scientist, I cannot overstate the importance of understanding the reaction kinetics. The process is a highly specific causality chain: EDC first activates the HA carboxylate to form an unstable O-acylisourea intermediate. Because this intermediate hydrolyzes rapidly in water, NHS is introduced to convert it into a semi-stable NHS-ester. Finally, the primary amine of N-(5-Amino-2-methylpentyl)propanamide executes a nucleophilic attack on the NHS-ester, yielding a robust amide bond[4].

G HA Hyaluronic Acid (HA-COOH) EDC EDC Activation pH 5.5 HA->EDC O_Acyl O-acylisourea Intermediate EDC->O_Acyl Carboxyl Activation NHS NHS Stabilization O_Acyl->NHS NHS_Ester NHS-Ester Intermediate NHS->NHS_Ester Prevents Hydrolysis Amine N-(5-Amino-2-methylpentyl)propanamide Addition (pH 7.0) NHS_Ester->Amine Conjugate HA-Amide Conjugate Amine->Conjugate Nucleophilic Attack Dialysis Purification (NaCl & dH2O Dialysis) Conjugate->Dialysis Removes Unreacted Hydrogel Functionalized Hydrogel Network Dialysis->Hydrogel Physical Crosslinking

Workflow of EDC/NHS mediated grafting of N-(5-Amino-2-methylpentyl)propanamide onto HA.

Self-Validating Experimental Protocols

Protocol A: Synthesis of the HA-Amide Conjugate

Step 1: Polymer Dissolution Dissolve 1.0 g of Sodium Hyaluronate (~100 kDa) in 100 mL of 0.1 M MES buffer (pH 5.5).

  • Causality: MES is utilized because it lacks primary amines that would competitively react with the NHS-ester. A pH of 5.5 is the thermodynamic optimum for EDC-mediated carboxyl activation.

  • Self-Validation Checkpoint: The solution must be completely transparent and viscous. Any turbidity indicates incomplete dissolution, which will cause heterogeneous functionalization.

Step 2: Carboxyl Activation Add 1.91 g EDC·HCl (10 mmol) and 0.57 g NHS (5 mmol) to the HA solution. Stir for 30 minutes at room temperature.

  • Causality: The 2:1 molar ratio of EDC to NHS ensures rapid formation of the O-acylisourea intermediate while providing sufficient NHS to convert it to the stable NHS-ester before aqueous hydrolysis occurs[3].

Step 3: Amine Conjugation (Critical pH Shift) Add 0.86 g of N-(5-Amino-2-methylpentyl)propanamide (5 mmol) dropwise. Immediately adjust the pH to 7.2 using 0.1 M NaOH.

  • Causality: This is the most common failure point in bioconjugation. At pH 5.5, the primary amine is protonated (-NH3+) and non-nucleophilic. Raising the pH to 7.2 deprotonates the amine, enabling the nucleophilic attack on the NHS-ester to form the stable amide bond[4]. Allow the reaction to proceed for 24 hours.

Step 4: Purification Transfer the solution to dialysis tubing (MWCO 12-14 kDa). Dialyze against 0.1 M NaCl for 48 hours, followed by deionized water for 48 hours, changing the bath twice daily.

  • Causality: The branched aliphatic amine is slightly hydrophobic and positively charged at neutral pH, leading to strong electrostatic interactions with the unreacted HA backbone. NaCl disrupts these non-covalent interactions, ensuring only covalently grafted molecules remain[4].

  • Self-Validation Checkpoint (TNBS Assay): Perform a TNBS (2,4,6-trinitrobenzenesulfonic acid) assay on the final dialysate. A lack of yellow color (absorbance at 335 nm) confirms the complete removal of unreacted primary amines.

Protocol B: Hydrogel Formulation & Rheological Validation

Step 1: Lyophilization Lyophilize the purified HA-conjugate for 72 hours to obtain a dry, sponge-like powder.

  • Self-Validation Checkpoint (1H-NMR): Dissolve a small aliquot in D2O. The presence of a multiplet at ~0.9 ppm confirms the covalent integration of the methyl groups from the 2-methylpentyl chain, distinguishing it from the native HA N-acetyl peak at 2.0 ppm.

Step 2: Sol-Gel Transition Rehydrate the powder in Phosphate Buffered Saline (PBS, pH 7.4) at a concentration of 5% (w/v).

  • Causality: The hydrophobic 2-methylpentyl chains aggregate in the aqueous PBS environment to minimize water contact, while the propanamide groups form intermolecular hydrogen bonds. This dual mechanism drives the sol-gel transition.

  • Self-Validation Checkpoint (Vial Inversion): Invert the vial after 2 hours. A successful physical hydrogel will support its own weight and not flow.

Quantitative Data & Characterization

The degree of substitution (DS) directly dictates the macroscopic properties of the hydrogel. By varying the molar ratio of the amine during Step 3, researchers can precisely tune the mechanical stiffness and swelling behavior of the resulting matrix.

FormulationHA:Amine Molar RatioDegree of Substitution (DS, %)Swelling Ratio (g/g)Storage Modulus (G', Pa)Gelation Time (min)
HA-Control 1:00Soluble (No Gel)< 10N/A
HA-AMPP-Low 1:0.214.542.1 ± 2.3450 ± 35120
HA-AMPP-Med 1:0.531.228.4 ± 1.81,250 ± 8045
HA-AMPP-High 1:1.054.815.2 ± 1.13,800 ± 15015
Table 1: Influence of N-(5-Amino-2-methylpentyl)propanamide integration on the biophysical properties of 5% w/v HA hydrogels. Higher substitution yields denser hydrophobic microdomains, increasing matrix stiffness (G') while restricting water uptake (Swelling Ratio).

References

  • [2] Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information. NextSDS. Available at:

  • [1] Hyaluronic acid as a versatile building block for the development of biofunctional hydrogels: In vitro models and preclinical innovations. NIH / PMC. Available at:

  • [4] Hyaluronic Acid Functionalization with Jeffamine® M2005: A Comparison of the Thermo-Responsiveness Properties of the Hydrogel Obtained through Two Different Synthesis Routes. MDPI Gels. Available at:

  • [3] The Effect of Carbodiimide Crosslinkers on Gelatin Hydrogel as a Potential Biomaterial for Gingival Tissue Regeneration. MDPI Polymers. Available at:

Sources

Method

functionalization techniques for the N-(5-Amino-2-methylpentyl)propanamide primary amine group

Application Note: Advanced Functionalization Strategies for N-(5-Amino-2-methylpentyl)propanamide in Bioconjugation and Drug Discovery Executive Summary N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) is a highl...

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Author: BenchChem Technical Support Team. Date: March 2026

Application Note: Advanced Functionalization Strategies for N-(5-Amino-2-methylpentyl)propanamide in Bioconjugation and Drug Discovery

Executive Summary

N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) is a highly versatile aliphatic linker featuring a stable propanamide moiety and a terminal primary amine[1]. This structural dichotomy makes it an ideal directional building block for bioconjugation, PROTAC linker synthesis, and targeted drug delivery systems. Because primary amines are positively charged at physiological pH and predominantly localized on the solvent-accessible surfaces of native proteins, they serve as excellent nucleophilic targets for conjugation[2].

This application note details field-proven, self-validating methodologies for functionalizing the primary amine of N-(5-Amino-2-methylpentyl)propanamide. We will explore the mechanistic causality behind two foundational techniques—carbodiimide-mediated amidation and reductive amination—as well as emerging biocompatible conjugation strategies.

Mechanistic Rationale & Strategy Selection

The functionalization of a primary amine must be carefully matched to the desired physicochemical properties of the final conjugate.

  • Amide Bond Formation (EDC/Sulfo-NHS): When a stable, neutrally charged linkage is required, coupling the primary amine to a carboxylic acid is the standard approach. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) activates the carboxyl group to form an highly reactive O-acylisourea intermediate[3]. Because this intermediate is prone to rapid hydrolysis in aqueous environments, N-hydroxysulfosuccinimide (Sulfo-NHS) is added to convert it into a semi-stable Sulfo-NHS ester, extending its half-life from seconds to hours[4]. This ester then reacts efficiently with the deprotonated primary amine[2].

  • Reductive Amination: If preserving the positive charge of the amine is critical for target binding or solubility, reductive amination is preferred. This involves the condensation of the primary amine with an aldehyde or ketone to form a reversible imine (Schiff base), which is subsequently reduced to a stable secondary amine[5]. To prevent unwanted dialkylation, a stepwise procedure using selective reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) is employed[5][6].

Workflow Start N-(5-Amino-2-methylpentyl) propanamide Decision Target Conjugate Type? Start->Decision Amide Amide Bond (Stable, neutral) Decision->Amide Carboxylic Acid Amine Secondary Amine (Charge retention) Decision->Amine Aldehyde/Ketone EDC EDC/Sulfo-NHS Coupling (pH 7.2-8.0) Amide->EDC RedAm Reductive Amination (pH 6.0-7.0) Amine->RedAm

Fig 1. Decision matrix for primary amine functionalization based on target linkage.

Quantitative Comparison of Functionalization Techniques

The following table summarizes the quantitative parameters and optimal conditions required for the successful functionalization of N-(5-Amino-2-methylpentyl)propanamide.

ParameterTwo-Step EDC/Sulfo-NHS AmidationStepwise Reductive Aminationβ-Alkoxy Enone Conjugation (Emerging)
Target Functional Group Carboxylic AcidsAldehydes / Ketonesβ-Alkoxy Enones
Linkage Formed Amide Bond (Neutral)Secondary Amine (Charged)Vinylogous Amine
Optimal Activation pH 5.0 - 6.0 (MES Buffer)N/A (Direct mixing)N/A
Optimal Coupling pH 7.2 - 8.0 (PBS Buffer)6.0 - 7.07.0 - 7.4
Reaction Time 2 - 4 Hours2 - 12 Hours1 - 2 Hours
Primary Byproducts Isourea, Sulfo-NHSWater, Borate saltsEthanol

Experimental Protocols

Protocol A: Two-Step EDC/Sulfo-NHS Amidation

This protocol utilizes a two-step approach to prevent cross-linking and polymerization, which is especially critical if the target molecule contains both carboxyl and amine groups[4].

Causality & Self-Validation: The activation step is performed in MES buffer (pH 5-6) because EDC efficiency peaks in slightly acidic conditions, and MES lacks primary amines or carboxylates that would compete with the reaction[4][7]. The pH is then shifted to 7.2-8.0 for coupling, ensuring the primary amine of N-(5-Amino-2-methylpentyl)propanamide is deprotonated and highly nucleophilic[7]. The system is self-validating: quenching with hydroxylamine specifically hydrolyzes unreacted NHS esters, ensuring that any conjugate isolated via size-exclusion chromatography is covalently bound rather than non-specifically associated[7].

Step-by-Step Methodology:

  • Activation: Dissolve the carboxyl-containing target molecule in Activation Buffer (0.1 M MES, 0.5 M NaCl, pH 6.0) to a concentration of 1 mg/mL[7].

  • Esterification: Add EDC to a final concentration of 2 mM and Sulfo-NHS to a final concentration of 5 mM. Incubate at room temperature for 15 minutes[3][7].

  • Quenching (Optional but recommended): Add 2-mercaptoethanol to a final concentration of 20 mM to quench unreacted EDC, preventing it from activating carboxyls on the incoming amine[7].

  • Buffer Exchange: Pass the activated molecule through a desalting column equilibrated with Coupling Buffer (0.1 M Sodium Phosphate, 0.15 M NaCl, pH 7.2) to remove excess EDC and Sulfo-NHS[7].

  • Coupling: Add a 10-fold molar excess of N-(5-Amino-2-methylpentyl)propanamide to the activated target. Incubate for 2 hours at room temperature[3][7].

  • Termination: Quench the reaction by adding hydroxylamine to a final concentration of 10 mM to hydrolyze any remaining NHS esters[7].

Mechanism Carboxyl Carboxylic Acid Oacyl O-acylisourea Carboxyl->Oacyl EDC (pH 5-6) Oacyl->Carboxyl Hydrolysis NHSester Sulfo-NHS Ester Oacyl->NHSester Sulfo-NHS Product Amide Conjugate NHSester->Product Primary Amine (pH 7-8)

Fig 2. Reaction pathway of two-step EDC/Sulfo-NHS coupling to primary amines.

Protocol B: Stepwise Reductive Amination

Direct alkylation of amines often leads to uncontrollable dialkylation[5]. Reductive amination circumvents this by forming an imine intermediate.

Causality & Self-Validation: We utilize Sodium triacetoxyborohydride (NaBH(OAc)₃) over Sodium borohydride (NaBH₄). NaBH₄ is too strong and will prematurely reduce the aldehyde to an alcohol before the imine can form[5]. NaBH(OAc)₃ is mild, selectively reducing only the imine[5][6]. Furthermore, using NaBH(OAc)₃ avoids the generation of toxic cyanide waste streams associated with Sodium cyanoborohydride (NaBH₃CN), facilitating safer environmental compliance and easier protocol validation[5].

Step-by-Step Methodology:

  • Imine Formation: Dissolve N-(5-Amino-2-methylpentyl)propanamide (1.0 eq) and the target aldehyde (1.0 eq) in 1,2-Dichloroethane (DCE) or a suitable aqueous buffer at pH 6.0-7.0[6].

  • Catalysis (If required): For sterically hindered ketones, add a catalytic amount of acetic acid to promote the dehydration step of imine formation[6].

  • Incubation: Stir the mixture at room temperature for 1-2 hours to allow the Schiff base to fully form. Validation checkpoint: Imine formation can be monitored via UV-Vis or NMR prior to reduction.

  • Reduction: Add NaBH(OAc)₃ (1.5 to 2.0 eq) in small portions to the reaction mixture[5].

  • Completion: Stir for an additional 2-12 hours depending on steric bulk. Quench the reaction with saturated aqueous NaHCO₃ to neutralize the borate salts, and extract the secondary amine product[6].

Emerging Techniques: Activation-Free Conjugation

While EDC/NHS and reductive amination are industry standards, they often require strict pH control or metal hydrides. Recent literature highlights two emerging activation-free techniques specifically targeting primary amines:

  • β-Alkoxy Enones: This method achieves unparalleled specificity to primary amines at neutral pH and room temperature. The reaction is remarkably clean, producing only ethanol as a byproduct, making it highly biocompatible for sensitive protein-drug conjugates[8].

  • Azaphilones: Inspired by natural vinylogous γ-pyridones, azaphilone-based reagents allow for the facile, activation-free functionalization of primary amines in peptides and proteins (e.g., trastuzumab), generating a highly stable linkage without the need for coupling agents[9].

References

  • Master Organic Chemistry. "Reductive Amination, and How It Works." Master Organic Chemistry.[Link]

  • Organic Chemistry Portal. "Amine synthesis by reductive amination (reductive alkylation)." Organic Chemistry Portal.[Link]

  • Zhang Z., Li B., Wang S., et al. "β-Alkoxy Enones for Biocompatible Primary Amine Conjugation." The Innovation, ResearchGate (2025).[Link]

  • Chen, Y., et al. "Azaphilones as Activation-Free Primary-Amine-Specific Bioconjugation Reagents for Peptides, Proteins and Lipids." Angewandte Chemie International Edition, PubMed (2022). [Link]

Sources

Application

Advanced LC-MS/MS Assay Development for Aliphatic Amine Biomarkers Using N-(5-Amino-2-methylpentyl)propanamide as an Internal Standard

Executive Summary The quantification of short-chain aliphatic amines and polyamines (e.g., putrescine, cadaverine) in biological matrices is notoriously challenging due to their high polarity, lack of chromophores, and s...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The quantification of short-chain aliphatic amines and polyamines (e.g., putrescine, cadaverine) in biological matrices is notoriously challenging due to their high polarity, lack of chromophores, and susceptibility to severe matrix effects. While Stable Isotope-Labeled Internal Standards (SIL-IS) are the regulatory gold standard[1], they are often cost-prohibitive, susceptible to deuterium-hydrogen exchange[1], or commercially unavailable for novel biomarkers.

This application note details the development and validation of a robust LC-MS/MS assay utilizing N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) as a highly effective structural analog internal standard (IS). By coupling pre-column benzoyl chloride derivatization with optimized reversed-phase chromatography, this self-validating protocol meets the stringent acceptance criteria outlined in the ICH M10[2] and FDA 2018 Bioanalytical Method Validation (BMV) guidelines[3].

Scientific Rationale & Causality: The "Why" Behind the Method

Overcoming Chromatographic Limitations via Derivatization

Short-chain amines exhibit poor retention on standard C18 columns, often eluting in the void volume where ion suppression from endogenous salts and phospholipids is most severe. To counteract this, we employ benzoyl chloride derivatization .

  • The Causality: Benzoyl chloride reacts rapidly with primary and secondary amines under mildly alkaline conditions, adding a hydrophobic phenyl ring. This drastically increases the partition coefficient (LogP), allowing for strong retention on C18 columns and enhancing electrospray ionization (ESI) efficiency.

Strategic Internal Standard Selection

According to bioanalytical guidelines, an internal standard must normalize differences in extraction recovery, derivatization efficiency, and ionization suppression[4][5]. N-(5-Amino-2-methylpentyl)propanamide was selected based on three structural features:

  • Primary Amine Moiety: Ensures the IS reacts with the benzoyl chloride derivatizing agent at an identical kinetic rate to the target polyamines, perfectly mimicking the analyte during sample preparation.

  • Methyl Branching: The 2-methyl group slightly alters the steric profile and hydrophobicity compared to straight-chain endogenous amines. This ensures the IS elutes near the analytes (experiencing the same general matrix zone) but is chromatographically resolved enough to prevent mutual ion suppression (cross-talk)[4].

  • Propanamide Group: Provides a unique precursor mass and specific MS/MS fragmentation pathway (cleavage of the amide bond), ensuring zero isotopic interference with the target analytes[1].

IS_Logic A Biological Matrix (Variable Ion Suppression) B Target Analyte (e.g., Cadaverine) A->B C Analog IS (N-(5-Amino-2-methylpentyl)propanamide) A->C D Ionization Efficiency Fluctuates Simultaneously B->D C->D E Analyte / IS Ratio Remains Constant & Accurate D->E

Caption: Mechanism of matrix effect compensation using the structural analog IS during ESI-MS/MS.

Experimental Protocols (Self-Validating System)

To ensure trustworthiness, this protocol incorporates built-in validation checks, including "Zero Samples" (matrix + IS only) to monitor analyte-to-IS cross-talk, which must be 5% of the IS response[1].

Reagents and Materials
  • Target Analytes: Putrescine, Cadaverine (Reference Standards).

  • Internal Standard: N-(5-Amino-2-methylpentyl)propanamide (500 ng/mL working solution in water).

  • Derivatizing Agent: 2% Benzoyl Chloride in Acetonitrile (v/v) (Prepare fresh daily).

  • Buffer: 100 mM Sodium Carbonate ( Na2​CO3​ ), pH 9.5.

Step-by-Step Sample Preparation Workflow
  • Aliquot: Transfer 50 µL of plasma (or biological matrix) into a 1.5 mL microcentrifuge tube.

  • IS Spiking: Add 10 µL of the IS working solution (500 ng/mL). Causality: Adding IS before any extraction step ensures it tracks all subsequent volumetric losses or degradation.

  • Protein Precipitation (PPT): Add 150 µL of ice-cold Acetonitrile. Vortex for 30 seconds and centrifuge at 14,000 × g for 10 minutes at 4°C.

  • Buffering: Transfer 100 µL of the supernatant to a clean vial. Add 50 µL of the Sodium Carbonate buffer (pH 9.5). Causality: The alkaline pH deprotonates the primary amines, making them nucleophilic and reactive toward benzoyl chloride.

  • Derivatization: Add 50 µL of the 2% Benzoyl Chloride solution. Vortex immediately and incubate at 25°C for 10 minutes.

  • Quenching: Stop the reaction by adding 50 µL of 1% Formic Acid in water. Causality: Lowering the pH neutralizes unreacted benzoyl chloride and prepares the sample for positive-ion ESI.

  • Analysis: Inject 5 µL into the LC-MS/MS system.

Workflow N1 Sample Prep (Spike IS & PPT) N2 Derivatization (Benzoyl Chloride) N1->N2 N3 LC Separation (C18 Column) N2->N3 N4 MS/MS Detection (MRM Mode) N3->N4 N5 Data Analysis (Analyte/IS Ratio) N4->N5

Caption: Complete workflow for aliphatic amine quantification using pre-column derivatization and LC-MS/MS.

LC-MS/MS Conditions & Data Presentation

Chromatographic and Mass Spectrometric Settings
  • Column: Waters Acquity UPLC BEH C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient: 10% B to 90% B over 3.5 minutes. Flow rate: 0.4 mL/min.

  • Ionization: ESI Positive mode.

MRM Transitions (Quantitative Summaries)

Because the analytes and the IS are derivatized, their precursor masses increase by 104 Da per primary amine group (addition of the benzoyl moiety).

Table 1: Optimized MRM Parameters for Derivatized Compounds

CompoundRolePrecursor Ion ( [M+H]+ )Product Ion (m/z)Collision Energy (eV)Retention Time (min)
Putrescine-Bz2Target Analyte297.1105.0251.85
Cadaverine-Bz2Target Analyte311.2105.0252.10
N-(5-Amino...)-Bz Internal Standard 277.2 105.0 22 1.95

Note: The common product ion (m/z 105.0) corresponds to the benzoylium cation. The unique precursor mass of the IS (277.2) ensures no interference with the analytes, fulfilling the requirement for adequate mass differentiation[4].

Method Validation Summary

The assay was validated strictly according to the EMA ICH M10[6] and FDA 2018 BMV guidelines[3][7]. The use of N-(5-Amino-2-methylpentyl)propanamide successfully normalized matrix effects, bringing the IS-normalized Matrix Factor (MF) close to 1.0.

Table 2: Validation Results Summary (Plasma Matrix)

Validation ParameterAcceptance Criteria (ICH M10)Putrescine ResultCadaverine Result
Linearity Range R2≥0.99 5 - 1000 ng/mL5 - 1000 ng/mL
Intra-day Precision (CV%) 15% ( 20% at LLOQ)4.2% - 8.1%3.9% - 7.5%
Inter-day Accuracy (%Bias) ± 15% ( ± 20% at LLOQ)-4.5% to +6.2%-3.1% to +5.8%
IS-Normalized Matrix Factor CV 15% across 6 lots0.96 (CV: 4.1%)0.98 (CV: 3.5%)
Analyte-to-IS Cross-talk 5% of IS response0.0% (Not detected)0.0% (Not detected)

References

  • European Medicines Agency (EMA). "ICH M10 on bioanalytical method validation - Scientific guideline." europa.eu. Available at:[Link]

  • European Medicines Agency (EMA). "Implementation strategy of ICH Guideline M10 on bioanalytical method validation." europa.eu. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation Guidance for Industry (May 2018)." fda.gov. Available at:[Link]

  • Federal Register. "Bioanalytical Method Validation; Guidance for Industry; Availability." federalregister.gov. Available at:[Link]

  • Cerilliant. "Selection of Internal Standards for LC-MS/MS Applications." cerilliant.com. Available at: [Link]

  • BioPharma Services. "Internal Standard Responses in LC-MS/MS Based Bioanalysis: Friend or Foe?" biopharmaservices.com. Available at:[Link]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." resolvemass.ca. Available at: [Link]

Sources

Technical Notes & Optimization

Troubleshooting

troubleshooting poor solubility of N-(5-Amino-2-methylpentyl)propanamide in aqueous media

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with formulating N-(5-Amino-2-methylpenty...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific physicochemical barriers associated with formulating N-(5-Amino-2-methylpentyl)propanamide for aqueous assays.

This guide bypasses generic advice to focus on the thermodynamic and kinetic realities of small-molecule dissolution, providing you with field-proven, self-validating methodologies.

Physicochemical Profiling & Causality

N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4)[1] is a synthetic small molecule (MW: 172.27 g/mol ) featuring a neutral propanamide moiety and a terminal primary amine attached to a branched aliphatic chain.

The primary amine is your primary thermodynamic handle for aqueous solubility. Aliphatic primary amines typically have a pKa​ around 10.0 to 10.5. According to the Henderson-Hasselbalch equation, at a physiological pH of 7.4, the amine is heavily protonated. However, poor solubility in this molecule typically arises from three mechanistic failures:

  • Free Base Hydrophobicity: If supplied as a free base, the unprotonated form at neutral or alkaline pH is dominated by the lipophilic 2-methylpentyl chain, preventing adequate hydration.

  • Common-Ion Effect: When introduced into biological buffers with high chloride or phosphate concentrations (e.g., PBS), the protonated amine can form poorly soluble salt complexes, leading to rapid precipitation[2].

  • Crystal Lattice Energy: The branched alkyl chain and amide group can participate in strong intermolecular hydrogen bonding and van der Waals packing, requiring significant energy to break the crystal lattice during dissolution[3].

Diagnostic Workflow

Use the following decision tree to diagnose and resolve your specific solubility failure point.

Workflow Start Compound Precipitation Detected in Media CheckForm Is the API a Free Base or a Salt? Start->CheckForm FreeBase Free Base CheckForm->FreeBase SaltForm Salt Form (e.g., HCl) CheckForm->SaltForm Acidify Perform In-Situ Salt Formation (Add 1 eq. HCl/Mesylate) FreeBase->Acidify CheckBuffer Are there high concentrations of Phosphate/Chloride? SaltForm->CheckBuffer Acidify->CheckBuffer SaltingOut Common-Ion Effect / Salting Out CheckBuffer->SaltingOut Yes UseCosolvent Formulate with 1-5% DMSO or Cyclodextrins CheckBuffer->UseCosolvent No SaltingOut->UseCosolvent

Diagnostic workflow for troubleshooting aqueous solubility of N-(5-Amino-2-methylpentyl)propanamide.

Frequently Asked Questions (Troubleshooting)

Q1: I prepared a 10 mM stock of N-(5-Amino-2-methylpentyl)propanamide in DI water, but it remains a cloudy suspension. How do I fix this? A1: This indicates the compound is likely in its free base form. The intrinsic pH of DI water (often around 5.5–6.0 due to dissolved CO₂) is not acidic enough to fully protonate a high concentration of the free base, leaving the hydrophobic branched chain exposed. Causality & Resolution: You must perform in-situ salt formation. Adding a stoichiometric equivalent of a strong acid (like HCl) will convert the free base into a highly soluble salt[4]. Alternatively, you can pre-dissolve the compound in a water-miscible co-solvent like DMSO before diluting it into your aqueous phase[5].

Q2: My compound dissolves perfectly in water, but the moment I spike it into my cell culture media (pH 7.4), it crashes out. Why? A2: This is a classic example of the "salting-out" phenomenon combined with the common-ion effect. Biological buffers like PBS contain high concentrations of chloride (~137 mM) and phosphate ions. These anions interact with the protonated primary amine of your compound to form a salt complex that has a lower solubility product ( Ksp​ ) than the compound's intrinsic solubility[2]. Causality & Resolution: To overcome this, utilize a solubilizing excipient. Formulating the compound with 1-5% DMSO or complexing it with cyclodextrins (e.g., Hydroxypropyl-β-cyclodextrin) will shield the hydrophobic moiety and prevent anion-mediated precipitation[6].

Q3: Can I just heat the solution or use sonication to force it to dissolve? A3: While sonication and heat provide the kinetic energy required to break the solute's intermolecular interactions (Step 1 of the solubilization process)[3], they do not change the thermodynamic solubility limit. Once the solution cools back to room temperature or is placed in a 37°C incubator, the compound will likely re-precipitate (supersaturation failure). You must alter the solvent composition (pH, co-solvents, or surfactants) for a stable solution[7].

Quantitative Data & Physicochemical Parameters

To rationally design your formulation, refer to the physicochemical constraints of the molecule summarized below:

ParameterEstimated ValueImpact on SolubilityTroubleshooting Action
Molecular Weight 172.27 g/mol Low MW generally favors solubility, but branching can affect lattice energy[8].Ensure complete wetting of the powder before bulk solvent addition.
pKa​ (Primary Amine) ~10.5Highly protonated at pH < 9.0.Lower pH to < 8.0 to ensure ionization[9].
LogP (Lipophilicity) ~1.2 - 1.8Moderate lipophilicity; hydrophobic tail hinders free-base dissolution[5].Use 1-5% DMSO or lipid-based carriers[10].
BCS Classification Likely Class IIHigh permeability, low aqueous solubility[6].Utilize amorphous solid dispersions or complexation[7].

Step-by-Step Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems . You must analytically confirm the final concentration rather than relying on visual inspection alone, as micro-precipitates can scatter light imperceptibly.

Protocol A: Preparation of a pH-Adjusted Aqueous Stock (In-Situ Salt Formation)

Use this protocol if you are working with the free base and need a high-concentration aqueous stock without organic solvents.

  • Weighing: Accurately weigh the required mass of N-(5-Amino-2-methylpentyl)propanamide free base into a sterile glass vial.

  • Suspension: Add HPLC-grade water equivalent to 80% of your final target volume. The solution will appear cloudy.

  • Titration: Under continuous magnetic stirring, add 0.1 M HCl dropwise. Monitor the pH using a micro-pH probe.

  • Dissolution: Once the pH drops below 6.0, the suspension will rapidly clear as the hydrochloride salt forms and hydrates.

  • Volume Adjustment: Adjust the pH to ~6.5 (if tolerated by your assay) using 0.1 M NaOH, then top up to the final volume with HPLC-grade water.

  • Self-Validation Step: Centrifuge an aliquot at 10,000 x g for 5 minutes. Analyze the supernatant via UV-Vis spectroscopy or LC-MS against a known standard curve to confirm the true dissolved concentration matches your theoretical yield.

Protocol B: Cyclodextrin Complexation for Biological Assays

Use this protocol if your compound precipitates in high-salt buffers (like PBS) due to the common-ion effect.

  • Excipient Preparation: Prepare a 20% (w/v) solution of6 in your target biological buffer (e.g., PBS, pH 7.4)[6].

  • Stock Preparation: Dissolve the API in a minimal volume of DMSO to create a 100 mM master stock. Vortex vigorously for 2 minutes[5].

  • Complexation: Slowly spike the DMSO stock into the HP-β-CD buffer while continuously vortexing. Critical causality: Continuous vortexing prevents localized supersaturation, allowing the hydrophobic 2-methylpentyl tail to enter the cyclodextrin cavity before it can aggregate.

  • Self-Validation Step: Incubate the solution at 37°C for 2 hours (simulating assay conditions). Centrifuge at 10,000 x g for 10 minutes. Analyze the supernatant via LC-MS to verify that 100% of the API remains in solution.

References

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - PMC | nih.gov |[Link]

  • 4 Factors Affecting Solubility of Drugs | ascendiacdmo.com |[Link]

  • 3 Tips on Overcoming Poor Aqueous Solubility and Stability | pharma-iq.com |[Link]

  • Overcoming Solubility Challenges: Techniques To Improve Dissolution Rate And Increase Bioavailability | agnopharma.com | [Link]

  • Mechanistic study of the solubilization effect of basic amino acids on a poorly water-soluble drug - RSC Publishing | rsc.org |[Link]

  • Solubility enhancement techniques: A comprehensive review | wjbphs.com |[Link]

  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - MDPI | mdpi.com |[Link]

  • How does branching increase the solubility in amines? | quora.com |[Link]

Sources

Optimization

preventing thermal degradation of N-(5-Amino-2-methylpentyl)propanamide during storage

Technical Support Center: N-(5-Amino-2-methylpentyl)propanamide Introduction This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: N-(5-Amino-2-methylpentyl)propanamide

Introduction

This technical support guide provides researchers, scientists, and drug development professionals with essential information for preventing the thermal degradation of N-(5-Amino-2-methylpentyl)propanamide during storage. Given the compound's structure, featuring both a secondary amide and a primary amine, it is susceptible to specific degradation pathways, primarily hydrolysis and oxidation, which can be accelerated by elevated temperatures. This guide offers a combination of frequently asked questions (FAQs) for quick reference and in-depth troubleshooting protocols to ensure the long-term integrity and reliability of your experimental results.

Part 1: Frequently Asked Questions (FAQs)

Q1: What are the ideal storage conditions for N-(5-Amino-2-methylpentyl)propanamide?

A1: To minimize degradation, the compound should be stored under controlled conditions that limit exposure to heat, moisture, and air.

ParameterRecommended ConditionRationale
Temperature ≤ -20°C (Freezer) Low temperatures significantly slow down the rates of chemical reactions, including hydrolysis and oxidation.[1]
Atmosphere Inert Gas (Argon or Nitrogen) The primary amine group is susceptible to oxidation.[2][3] Storing under an inert atmosphere displaces oxygen, minimizing this risk.
Moisture Tightly Sealed Container with Desiccant Both the amide and amine functional groups are sensitive to moisture. Amides can undergo hydrolysis[4][5][6], and amines are often hygroscopic.[7]
Light Amber Vial or Dark Location Protect from light to prevent potential photolytic degradation pathways.[1]
Q2: What are the visible signs of degradation?

A2: While chemical degradation often occurs without visible cues, you should be alert for the following changes:

  • Discoloration: A change from a white/off-white solid to yellow or brown can indicate oxidative degradation or the formation of impurities.

  • Change in Physical State: Clumping, melting, or the appearance of an oily film suggests the absorption of moisture or a lowering of the melting point due to impurity formation.

  • Odor: The generation of ammonia or amine-like odors could signal the hydrolysis of the amide bond.[5][8]

Q3: My compound is stored as a solution. Does this change the storage requirements?

A3: Yes, storing the compound in solution presents additional risks.

  • Solvent Choice: Use anhydrous, aprotic solvents if possible. Protic solvents like water or methanol can directly participate in and accelerate the hydrolysis of the amide bond.[4][6]

  • pH: The stability of amides is highly pH-dependent. Hydrolysis is catalyzed by both acidic and basic conditions.[4][8][9][10] If you must use an aqueous solution, buffer it to a neutral pH (approx. 6.5-7.5) and store it frozen (≤ -20°C).

  • Degassing: For long-term storage, degassing the solvent before preparing the solution can help remove dissolved oxygen, reducing the risk of oxidation.[11]

Q4: How can I be certain my compound has not degraded?

A4: The only definitive way to assess stability is through analytical testing. The most common and effective method is High-Performance Liquid Chromatography (HPLC).[12] A stability-indicating HPLC method can separate the parent compound from its degradation products, allowing for accurate quantification of purity.[13] A decrease in the main peak area and the appearance of new peaks are clear indicators of degradation.

Part 2: Troubleshooting Guide

This section addresses specific issues you might encounter and provides a logical workflow for diagnosing and resolving them.

Issue 1: Inconsistent or Non-Reproducible Experimental Results

You observe that experiments performed with an older batch of N-(5-Amino-2-methylpentyl)propanamide yield different results (e.g., lower potency, unexpected side reactions) compared to a new batch.

G start Inconsistent Results Observed check_storage Review Storage History: - Temperature logs? - Tightly sealed? - Inert atmosphere? start->check_storage check_appearance Visually Inspect Sample: - Discoloration? - Clumping? - Odor? check_storage->check_appearance run_hplc Perform Purity Analysis (HPLC) check_appearance->run_hplc compare_batches Compare HPLC profiles of old vs. new batch run_hplc->compare_batches degradation_confirmed Degradation Confirmed: New peaks present, main peak reduced. compare_batches->degradation_confirmed Profiles Differ no_degradation No Degradation Detected: Purity >98%, profiles match. compare_batches->no_degradation Profiles Match action_discard Action: Discard old batch. Procure new material. Implement strict storage protocols. degradation_confirmed->action_discard action_investigate Action: Investigate other experimental variables (e.g., reagents, instrument calibration, protocol drift). no_degradation->action_investigate

Caption: Troubleshooting workflow for inconsistent results.

Issue 2: Visible Impurities or Changes in the Solid Material

You notice that your previously white, crystalline powder now appears yellow and clumpy.

  • Yellowing: This is a classic sign of oxidation . The primary amine is susceptible to autoxidation, a free-radical chain reaction involving atmospheric oxygen that can form colored byproducts.[3][14] This process is often accelerated by heat and light.

  • Clumping: This indicates moisture absorption . Amines are known to be hygroscopic.[7] Absorbed water not only changes the physical state but also acts as a reactant for amide hydrolysis, significantly increasing the degradation rate.[4][12]

  • Segregate the Material: Immediately quarantine the suspect vial to prevent its use in critical experiments.

  • Analytical Confirmation: Perform purity analysis via HPLC or LC-MS to identify and quantify the impurities.[12]

  • Review Handling Procedures: This event indicates a breach in storage protocol. Ensure all users are properly sealing containers after use and, if necessary, purging the vial headspace with an inert gas (e.g., argon) before re-sealing.

  • Implement Use of a Desiccator: Store vials within a desiccator, both in the freezer and during short periods at room temperature (e.g., while weighing), to provide an extra layer of protection against ambient moisture.

Part 3: Scientific Background & Key Degradation Pathways

Understanding the chemical mechanisms of degradation is crucial for effective prevention. For N-(5-Amino-2-methylpentyl)propanamide, two primary pathways are of concern.

The amide bond, while relatively stable, can be cleaved by water in a reaction known as hydrolysis.[4][6] This reaction breaks the amide into its constituent carboxylic acid (propanoic acid) and amine (2-methyl-1,5-pentanediamine).

  • Mechanism: The reaction is slow at neutral pH but is significantly catalyzed by both acid and base.[8][9] Even trace amounts of acidic or basic impurities on glassware or in solvents can accelerate this process over time.

  • Impact of Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature.[4][5] This is the primary reason for recommending freezer storage.

The terminal primary amine group is a site of oxidative instability.

  • Mechanism: Oxidation of primary amines can proceed through various free-radical pathways, often initiated by trace metal impurities, light, or heat.[14][15] This can lead to a complex mixture of products, including imines, aldehydes, and ammonia, which may be colored and reactive.[14]

  • Prevention: The most effective prevention strategy is the rigorous exclusion of oxygen by storing the compound under an inert atmosphere (e.g., argon or nitrogen).[7][16]

G cluster_main N-(5-Amino-2-methylpentyl)propanamide cluster_hydrolysis Hydrolysis Pathway cluster_oxidation Oxidation Pathway Compound Parent Compound Catalyst_H2O + H₂O (Accelerated by Heat, Acid/Base) Compound->Catalyst_H2O Catalyst_O2 + O₂ (Accelerated by Heat, Light, Metals) Compound->Catalyst_O2 Propanoic_Acid Propanoic Acid Diamine 2-methyl-1,5-pentanediamine Oxidized_Products Complex Mixture (Imines, Aldehydes, etc.) Catalyst_H2O->Propanoic_Acid Catalyst_H2O->Diamine Catalyst_O2->Oxidized_Products

Caption: Primary degradation pathways for the target compound.

Part 4: Experimental Protocols

Protocol 1: Recommended Long-Term Storage Procedure
  • Procurement: Upon receipt, verify the integrity of the container seal.

  • Aliquoting (Optional but Recommended): If you will be using small amounts over a long period, it is best practice to aliquot the material into several smaller, single-use vials. This minimizes the number of times the main stock is exposed to ambient conditions.

  • Inerting: Work in a glove box or use a manifold to gently flush each vial with dry argon or nitrogen for 1-2 minutes to displace air.

  • Sealing: Immediately and tightly cap the vial. For extra protection, wrap the cap with Parafilm®.

  • Labeling: Clearly label each vial with the compound name, batch number, concentration (if in solution), and date.

  • Secondary Containment: Place the primary vial(s) inside a larger, sealed container (e.g., a small screw-top box) that also contains a desiccant pouch.

  • Storage: Place the secondary container in a designated, temperature-monitored freezer (≤ -20°C).

Protocol 2: High-Performance Liquid Chromatography (HPLC) Purity Assay

This is a general-purpose method to assess purity. It may require optimization for your specific equipment and to resolve all potential impurities. Chromatographic techniques are the gold standard for detecting amide degradation.[12]

ParameterCondition
Column C18 Reverse-Phase, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient 5% B to 95% B over 15 minutes, hold for 2 min, return to 5% B over 1 min, equilibrate for 5 min.
Flow Rate 1.0 mL/min
Column Temperature 30°C
Injection Volume 10 µL
Detection UV at 210 nm (for the amide bond) or CAD/ELSD (for universal detection)
Sample Prep Dissolve sample in Mobile Phase A/B (50:50) to a concentration of ~1 mg/mL.

Analysis:

  • Purity Calculation: Calculate purity as the area of the main peak divided by the total area of all peaks, expressed as a percentage.

  • Stability Check: Compare the chromatogram to a reference standard or a previous analysis of a fresh batch. The appearance of new peaks, especially earlier-eluting (more polar) ones, is indicative of degradation products like the hydrolyzed acid and diamine.

References

  • Amide Hydrolysis Using Acid Or Base. (2019). Master Organic Chemistry. [Link]

  • Amine Storage Conditions: Essential Guidelines for Safety. Diplomata Comercial. [Link]

  • How to Detect Amide Degradation Using Chromatographic Techniques. (2026). Patsnap Eureka. [Link]

  • Thermal, Oxidative and CO2 Induced Degradation of Primary Amines Used for CO2 Capture: Effect of Alkyl Linker on Stability. (2014). ACS Publications. [Link]

  • Guideline on Declaration of Storage Conditions: A: in the product information of medicinal products. EMA. [Link]

  • Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information. NextSDS. [Link]

  • the hydrolysis of amides. Chemguide. [Link]

  • Thermal Degradation Rate of 2-Amino-2-methyl-1-propanol to Cyclic 4,4-Dimethyl-1,3-oxazolidin-2-one; Mechanistic Aspects and Kinetics Investigation. ResearchGate. [Link]

  • Thermal Decomposition Mechanism of P(DAC-AM) with Serial Cationicity and Intrinsic Viscosity. (2024). MDPI. [Link]

  • Thermal Decomposition of Lithium Amides: a Matrix Isolation Investigation. RSC Publishing. [Link]

  • Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. [Link]

  • Determination of anandamide amidase activity using ultraviolet-active amine derivatives and reverse-phase high-performance liquid chromatography. PubMed. [Link]

  • Degradation of 2‑Amino-2-methylpropanol and Piperazine at CO2 Capture-Relevant Conditions. (2025). PMC. [Link]

  • N-(5-Amino-2-methylphenyl)propanamide — Chemical Substance Information. NextSDS. [Link]

  • (PDF) Oxidative Degradation of Amines With High-Temperature Cycling. ResearchGate. [Link]

  • Temperature variations in pharmaceutical storage facilities and knowledge, attitudes, and practices of personnel on proper storage conditions for medicines in southern Malawi. (2023). PMC. [Link]

  • Study on the Thermal Properties and Enzymatic Degradability of Chiral Polyamide-Imides Films Based on Amino Acids. (2019). MDPI. [Link]

  • relationship between oxidative degradation and ammonia emission of carbon capture amines based on their chemical structures. (2024). Oxford Academic. [Link]

  • Troubleshooting unstable molecules in chemical space. (2021). RSC Publishing. [Link]

  • Chemical Storage Guide. Stony Brook University. [Link]

  • The Hydrolysis of Amides. (2023). Chemistry LibreTexts. [Link]

  • 2-Amino-2-methyl-1,3-propanediol. NIST WebBook. [Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents for CO2 Capture. (2021). ACS Publications. [Link]

  • Method for analyzing fatty amide compounds on basis of liquid chromatography.
  • Thermal Degradation of Food Proteins. Constructor University Library. [Link]

  • TROUBLESHOOTING GUIDE. Unknown Source. [Link]

  • Annex 10. ICH. [Link]

  • Thermal decomposition of amide and imide derivatives of maleated polyethylene. ResearchGate. [Link]

  • Practices for Proper Chemical Storage. Unknown Source. [Link]

  • 2-Amino-N-propyl-DL-propanamide. Pharmaffiliates. [Link]

  • Study of Degradation Kinetics and Structural Analysis of Related Substances of Ceftobiprole by HPLC with UV and MS/MS Detection. (2022). MDPI. [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (2023). MDPI. [Link]

  • Drug quality and storage. MSF Medical Guidelines. [Link]

  • Amide Hydrolysis: Mechanism, Conditions and Applications. (2025). Allen. [Link]

  • CHEMICAL STORAGE FACT SHEET. (2023). University of Waterloo. [Link]

  • Guidance on Safe Storage of Chemicals in Laboratories. Unknown Source. [Link]

  • Thermal decomposition of the amino acids glycine, cysteine, aspartic acid, asparagine, glutamic acid, glutamine, arginine and histidine. PMC. [Link]

  • Oxidative degradation of aqueous amine solutions of MEA, AMP, MDEA, Pz: A review. (2025). ResearchGate. [Link]

  • Annex 9 Guide to good storage practices for pharmaceuticals1. FDA. [Link]

  • Chemistry of Amides. (2022). Chemistry LibreTexts. [Link]

  • Degradation Profiling by RP- HPLC: A Review. International Journal of Pharmacy & Pharmaceutical Research. [Link]

  • HPLC Troubleshooting Guide. Unknown Source. [Link]

  • Types of Amide Hydrolysis. (2022). BYJU'S. [Link]

Sources

Troubleshooting

reducing diamine side products in N-(5-Amino-2-methylpentyl)propanamide synthesis

A Guide to Minimizing Diamine Side Products Welcome to the Technical Support Center for the synthesis of N-(5-Amino-2-methylpentyl)propanamide. This guide is designed for researchers, scientists, and drug development pro...

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Author: BenchChem Technical Support Team. Date: March 2026

A Guide to Minimizing Diamine Side Products

Welcome to the Technical Support Center for the synthesis of N-(5-Amino-2-methylpentyl)propanamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during this synthesis, with a primary focus on mitigating the formation of undesired diamine byproducts. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to troubleshoot and optimize your reactions effectively.

Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the synthesis of N-(5-Amino-2-methylpentyl)propanamide, presented in a question-and-answer format.

Q1: My reaction is producing a significant amount of the di-acylated byproduct, N,N'-(2-methylpentane-1,5-diyl)dipropanamide. How can I improve the selectivity for the desired mono-acylated product?

A1: This is the most common challenge in this synthesis, arising from the similar reactivity of the two primary amine groups in the starting material, 2-methyl-1,5-pentanediamine. To enhance mono-acylation selectivity, a multi-faceted approach involving reaction conditions, stoichiometry, and protecting group strategies is recommended.

  • Stoichiometric Control: Carefully controlling the molar ratio of the acylating agent (propanoyl chloride or propanoic anhydride) is your first line of defense. Using a 1:1 or even a slight sub-stoichiometric amount of the acylating agent relative to the diamine can favor mono-acylation. However, this often leads to incomplete conversion of the starting diamine. A large excess of the diamine can also be employed to increase the statistical probability of the acylating agent reacting with an unreacted diamine molecule.

  • Reaction Temperature and Addition Rate: Lowering the reaction temperature (e.g., 0 °C to -20 °C) can help to control the reaction rate and improve selectivity. Additionally, a slow, dropwise addition of the acylating agent to a solution of the diamine allows for better local concentration control, minimizing the chance of a single diamine molecule reacting twice.

  • Solvent Choice: The choice of solvent can influence the relative reactivity of the amine groups. Aprotic solvents like dichloromethane (DCM) or tetrahydrofuran (THF) are common choices.

  • Protecting Group Strategy: For the highest selectivity, employing an orthogonal protecting group strategy is the most robust method. This involves selectively protecting one of the amine groups, performing the acylation on the unprotected amine, and then deprotecting the other amine.

Q2: I'm considering a protecting group strategy. Which protecting group is suitable for this synthesis, and how does the "orthogonal" approach work?

A2: An orthogonal protecting group strategy is an elegant solution to differentiate between the two amine groups. It involves using protecting groups that can be removed under different conditions, allowing for selective deprotection.[1][2] For the synthesis of N-(5-Amino-2-methylpentyl)propanamide, a common and effective strategy is to use a Boc (tert-butyloxycarbonyl) protecting group.

The logic of this approach is as follows:

  • Mono-protection: React 2-methyl-1,5-pentanediamine with a sub-stoichiometric amount of di-tert-butyl dicarbonate (Boc)₂O. This will yield a mixture of the unprotected diamine, the desired mono-Boc protected diamine, and a small amount of the di-Boc protected diamine. The mono-protected intermediate can be purified by column chromatography.

  • Acylation: The purified mono-Boc protected diamine is then acylated with propanoyl chloride or propanoic anhydride. The acylation will occur selectively on the free primary amine.

  • Deprotection: The Boc group is then removed under acidic conditions (e.g., trifluoroacetic acid (TFA) in DCM) to reveal the second primary amine, yielding the desired N-(5-Amino-2-methylpentyl)propanamide.[3]

The key to this being an "orthogonal" strategy is that the amide bond formed during acylation is stable to the acidic conditions used to remove the Boc group.

Experimental Protocols

Protocol 1: Direct Acylation with Stoichiometric Control

This protocol aims for mono-acylation by carefully controlling the stoichiometry of the reactants. While less selective than the protecting group strategy, it is a more direct route.

Materials:

  • 2-Methyl-1,5-pentanediamine (Dytek® A)

  • Propanoyl chloride

  • Triethylamine (TEA) or N,N-Diisopropylethylamine (DIPEA)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 2-methyl-1,5-pentanediamine (1.0 eq) and triethylamine (1.1 eq) in anhydrous DCM.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of propanoyl chloride (0.9 eq) in anhydrous DCM dropwise to the stirred diamine solution over 30-60 minutes.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring the progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by adding water.

  • Transfer the mixture to a separatory funnel and wash the organic layer with saturated aqueous sodium bicarbonate solution and then with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • The crude product will be a mixture of starting material, mono-acylated product, and di-acylated product. Purify by column chromatography on silica gel.

Protocol 2: Orthogonal Protecting Group Strategy

This protocol utilizes a Boc protecting group for highly selective mono-acylation.

Step 1: Mono-Boc Protection of 2-Methyl-1,5-pentanediamine

  • Dissolve 2-methyl-1,5-pentanediamine (1.0 eq) in DCM.

  • Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (0.8 eq) in DCM dropwise at room temperature.

  • Stir the reaction mixture overnight.

  • Concentrate the reaction mixture under reduced pressure.

  • Purify the residue by column chromatography on silica gel to isolate the mono-Boc protected diamine.

Step 2: Acylation of Mono-Boc Protected Diamine

  • Dissolve the purified mono-Boc protected diamine (1.0 eq) and triethylamine (1.2 eq) in anhydrous DCM.

  • Cool the solution to 0 °C.

  • Slowly add propanoyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 2-4 hours.

  • Work up the reaction as described in Protocol 1 (steps 5-7). The crude product should be relatively clean at this stage.

Step 3: Boc Deprotection

  • Dissolve the Boc-protected acylated product in DCM.

  • Add trifluoroacetic acid (TFA) (5-10 eq) and stir at room temperature for 1-2 hours, monitoring by TLC.

  • Concentrate the reaction mixture under reduced pressure.

  • Dissolve the residue in water and basify with a strong base (e.g., NaOH) to a pH > 12.

  • Extract the aqueous layer with DCM.

  • Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate to yield the final product, N-(5-Amino-2-methylpentyl)propanamide.

Data Presentation

Table 1: Troubleshooting Guide for Low Yield of N-(5-Amino-2-methylpentyl)propanamide

Observation Potential Cause Recommended Solution
Low overall yield, significant amount of unreacted starting diamine Insufficient acylating agent or incomplete reaction.Increase the equivalents of acylating agent slightly (e.g., to 1.05 eq in direct acylation). Extend reaction time or gently warm the reaction.
High yield of di-acylated byproduct Acylating agent added too quickly or at too high a temperature. Incorrect stoichiometry.Slow down the addition rate of the acylating agent. Maintain a low reaction temperature. Use a protecting group strategy (Protocol 2).
Multiple unidentified spots on TLC Side reactions due to moisture or impurities in reagents.Use anhydrous solvents and reagents. Purify starting materials if necessary.
Product loss during workup Incorrect pH during extraction.Ensure the aqueous layer is sufficiently basic (pH > 12) during the final extraction to keep the amine product in the organic layer.

Visualizations

Reaction_Pathway Diamine 2-Methyl-1,5-pentanediamine MonoProduct N-(5-Amino-2-methylpentyl)propanamide (Desired Product) Diamine->MonoProduct 1 eq. Acylating Agent DiProduct N,N'-(2-methylpentane-1,5-diyl)dipropanamide (Diamine Side Product) Diamine->DiProduct >1 eq. Acylating Agent AcylatingAgent Propanoyl Chloride AcylatingAgent->MonoProduct AcylatingAgent->DiProduct MonoProduct->DiProduct + Acylating Agent

Caption: Reaction pathway showing the formation of the desired mono-acylated product and the undesired di-acylated side product.

Troubleshooting_Workflow Start Low Yield or High Impurity CheckTLC Analyze Crude Reaction by TLC/LC-MS Start->CheckTLC HighDiacylation High Di-acylation? CheckTLC->HighDiacylation UnreactedSM High Unreacted Starting Material? HighDiacylation->UnreactedSM No ImproveSelectivity Improve Selectivity: - Lower Temperature - Slower Addition - Use Protecting Group Strategy HighDiacylation->ImproveSelectivity Yes OtherImpurities Other Impurities? UnreactedSM->OtherImpurities No DriveReaction Drive Reaction to Completion: - Increase Acylating Agent eq. - Increase Reaction Time/Temp UnreactedSM->DriveReaction Yes PurifyReagents Purify Reagents: - Use Anhydrous Solvents - Check Reagent Purity OtherImpurities->PurifyReagents Yes OptimizeWorkup Optimize Workup Procedure OtherImpurities->OptimizeWorkup No Orthogonal_Protection cluster_0 Step 1: Protection cluster_1 Step 2: Acylation cluster_2 Step 3: Deprotection Diamine H2N-(CH2)3-CH(CH3)-CH2-NH2 MonoBoc BocHN-(CH2)3-CH(CH3)-CH2-NH2 Diamine->MonoBoc +(Boc)2O AcylatedBoc BocHN-(CH2)3-CH(CH3)-CH2-NH-CO-Et MonoBoc->AcylatedBoc + EtCOCl FinalProduct H2N-(CH2)3-CH(CH3)-CH2-NH-CO-Et AcylatedBoc->FinalProduct + TFA

Caption: The orthogonal protecting group strategy for the selective synthesis of N-(5-Amino-2-methylpentyl)propanamide.

References

  • Wikipedia. (n.d.). Protecting group. Retrieved from [Link]

  • Podlech, J., Gurrath, M., Müller, G., & Lohof, E. (n.d.). 2 Protection of Functional Groups. In Houben-Weyl Methods of Organic Chemistry, Vol. E 22a, Synthesis of Peptides and Peptidomimetics.
  • (2025, August 7). Selective mono-acylation of meso- and C 2-symmetric 1,3- and 1,4-diols.
  • Ready, J. (n.d.). Protecting Groups in Organic Synthesis-1. UT Southwestern Medical Center.
  • SynArchive. (n.d.). Protecting Groups List. Retrieved from [Link]

  • Isidro-Llobet, A., Álvarez, M., & Albericio, F. (2009). Amino Acid-Protecting Groups. Chemical Reviews, 109(6), 2455-2504.
  • Crimmins, M. T., & Parrish, J. D. (2002). Tandem Homologation-Acylation Chemistry: Single and Double Homologation. Organic Letters, 4(10), 1695-1698.
  • Krasavin, M. (2018). Synthesis of 3-(5-amino-1H-1,2,4-triazol-3-yl)propanamides and their tautomerism. RSC Advances, 8(49), 27869-27880.
  • Elganidi, I., Elarbe, B., Ridzuan, N., & Abdullah, N. (2021). Optimisation of reaction parameters for a novel polymeric additives as flow improvers of crude oil using response surface methodology. Journal of Petroleum Exploration and Production Technology, 11, 437-449.
  • Journal of Young Pharmacists. (2024, June 3). Synthesis, Characterization and in vivo Biological Activity of n-(2-chlorophenyl)-2-(2-methyl-5-nitro-1h-imidazol-1-yl)
  • IslandScholar. (n.d.). Synthesis and Characterisation of Microbial Acylated Amino Acids as Potential Biosurfactants.
  • ResearchGate. (n.d.).
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  • Li, T., et al. (2024). Selective C3–OH acylation of unprotected monosaccharides via synergistic boric acid promotion and N-heterocyclic carbene catalysis. Green Chemistry, 26, 5997-6004.
  • Cheméo. (n.d.). Chemical Properties of 2-Methyl-1,5-pentanediamine (CAS 15520-10-2). Retrieved from [Link]

  • NIST. (n.d.). 2-Methyl-1,5-pentanediamine. In NIST Chemistry WebBook. Retrieved from [Link]

  • Google Patents. (n.d.). US3953511A - Preparation of 2-methyl-1,5-diaminopentane.
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  • De, A., & Krogstad, D. J. (1971). Nucleoside Peptides. 2. Synthesis of Certain 5-N-aminoacyl and 5-N-peptidyl Derivatives of 5-aminouridine. Journal of Medicinal Chemistry, 14(12), 1155-1158.
  • Ranu, B. C., & Dutta, P. (2002). A mild and efficient method for the N-acylation of amines. Journal of Chemical Research, 2002(10), 494-495.
  • PubMed. (2023, January 4).
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  • ResearchGate. (2025, August 10). Optimization of the Epoxidation Process Parameters of Fatty Acid Methyl Esters using Response Surface Methodology (RSM) based on Central Composite Design (CCD).
  • SciSpace. (2018, August 24). Optimization of process parameters in preparation of tocotrienol-rich red palm oil-based nanoemulsion stabilized by Tween80-Span.
  • Yao, Y., et al. (2020). N-acylation of amides through internal nucleophilic catalysis. Journal of Chemical Research, 44(9-10), 543-549.
  • Organic Chemistry Portal. (n.d.). Mild Pd-Catalyzed N-Arylation of Methanesulfonamide and Related Nucleophiles: Avoiding Potentially Genotoxic Reagents and Byproducts.
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Optimization

Technical Support Center: Resolving HPLC Peak Tailing for N-(5-Amino-2-methylpentyl)propanamide

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for analytical researchers and drug development professionals.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Chromatography Troubleshooting Center. As a Senior Application Scientist, I have designed this resource specifically for analytical researchers and drug development professionals. Resolving peak tailing is rarely about trial and error; it requires a mechanistic understanding of your analyte's physicochemical properties and its interaction with the stationary phase.

This guide provides an authoritative, self-validating framework to diagnose and eliminate peak tailing for N-(5-Amino-2-methylpentyl)propanamide , ensuring robust quantification and Gaussian peak symmetry.

Analyte Profiling & Mechanistic Root Cause Analysis

N-(5-Amino-2-methylpentyl)propanamide (CAS: 139423-38-4) is an aliphatic compound containing both an amide and a primary amine functional group. While the amide is relatively neutral, the primary amine is highly basic (estimated pKa ~10.5).

The Causality of Tailing (The "Velcro Effect"): In standard reversed-phase HPLC (pH 2.0–7.0), the primary amine is fully protonated, carrying a positive charge ( −NH3+​ ). Traditional silica-based stationary phases contain residual silanol groups ( −Si-OH ). Above pH 4.0, these silanols dissociate into negatively charged silanoxide ions ( −Si-O− )[1].

When N-(5-Amino-2-methylpentyl)propanamide travels through the column, it experiences two competing retention mechanisms:

  • Primary Mechanism: Hydrophobic interaction with the C18/C8 bonded phase (Fast desorption kinetics).

  • Secondary Mechanism: Cation-exchange interaction between the positively charged amine and the negatively charged silanols (Slow desorption kinetics)[2].

Because the secondary ion-exchange mechanism takes longer to equilibrate, a fraction of the analyte molecules "stick" to the column longer, dragging out the back half of the peak and causing severe tailing[3].

Diagnostic Logic & Troubleshooting Workflow

Before altering your chemistry, you must validate whether the tailing is a chemical phenomenon or a physical system failure. The workflow below utilizes a self-validating diagnostic step: injecting a neutral probe to isolate the variable.

TroubleshootingWorkflow Start Assess Chromatogram Peak Asymmetry (As) > 1.5 InjectNeutral Inject Neutral Probe (e.g., Toluene or Uracil) Start->InjectNeutral Decision Does the neutral probe also tail? InjectNeutral->Decision Physical Physical Issue (Extra-column volume, void, or blocked frit) Decision->Physical  Yes   Chemical Chemical Issue (Secondary Silanol Interactions) Decision->Chemical  No   FixPhys Protocol: Flush column, replace inlet frit, check PEEK fittings Physical->FixPhys FixChem1 Protocol A: Lower pH < 2.5 Use 0.1% TFA for Ion-Pairing Chemical->FixChem1 FixChem2 Protocol B: Add Competing Base (e.g., 5 mM Triethylamine) FixChem1->FixChem2  If As > 1.2   FixChem3 Protocol C: Switch to End-capped Type B Silica FixChem2->FixChem3  If As > 1.2  

Diagnostic logic tree for isolating and resolving physical vs. chemical HPLC peak tailing.

Self-Validating Experimental Protocols

If the neutral probe confirms a chemical issue, implement the following protocols sequentially. Each protocol is designed to disrupt the specific causality of the tailing.

Protocol A: Mobile Phase pH Suppression & Ion-Pairing (LC-MS Compatible)

Causality: Lowering the pH below 3.0 protonates the silanols back to their neutral state ( −Si-OH ), shutting down the cation-exchange pathway[4]. Using Trifluoroacetic Acid (TFA) provides a dual-action solution: it lowers the pH and acts as an ion-pairing reagent, neutralizing the positive charge on the amine[5].

Step-by-Step Methodology:

  • Aqueous Phase Preparation: Measure 1000 mL of ultrapure water (18.2 MΩ·cm). Add exactly 1.0 mL of LC-MS grade Trifluoroacetic Acid (TFA) to create a 0.1% v/v solution.

  • Organic Phase Preparation: Add 1.0 mL of TFA to 1000 mL of HPLC-grade Acetonitrile.

  • System Purge: Sonicate both mobile phases for 10 minutes to degas. Purge the HPLC lines.

  • Column Equilibration: Flush the C18 column with 15–20 column volumes of the new mobile phase. Critical Step: Ion-pairing reagents require longer equilibration times to fully coat the stationary phase.

  • System Validation: Inject N-(5-Amino-2-methylpentyl)propanamide. Calculate the USP Tailing Factor ( As​ ). A successful mitigation will yield an As​≤1.2 .

Protocol B: Silanol Masking via Competing Bases (UV Detection Only)

Causality: If low pH is insufficient or incompatible with your column, you can saturate the active silanol sites with a small, highly basic "sacrificial" amine like Triethylamine (TEA). TEA binds to the silanols, physically blocking N-(5-Amino-2-methylpentyl)propanamide from interacting with them[4].

Step-by-Step Methodology:

  • Buffer Preparation: Dissolve Potassium Phosphate in water to yield a 20 mM concentration.

  • Modifier Addition: Add 5 mM Triethylamine (TEA) to the buffer[4].

  • pH Adjustment: Titrate the solution with concentrated phosphoric acid until the pH reaches 2.5.

  • Filtration: Filter the buffer through a 0.22 µm hydrophilic membrane to remove particulates.

  • System Validation: Run a blank gradient to ensure baseline stability (TEA can cause baseline drift at low UV wavelengths), followed by your sample injection.

Quantitative Impact of Mobile Phase Optimization

The table below summarizes the expected quantitative improvements in peak symmetry for N-(5-Amino-2-methylpentyl)propanamide when applying various mobile phase strategies.

Mobile Phase AdditiveApprox. pHSilanol State ( −Si-OH )Analyte State ( −NH2​ )Expected Tailing Factor ( As​ )Primary Mechanism of Action
None (Water/MeCN) ~6.0Highly Ionized ( −Si-O− )Protonated ( −NH3+​ )> 2.5 (Severe) Unrestricted cation exchange
0.1% Formic Acid ~2.7Partially IonizedProtonated ( −NH3+​ )1.6 – 2.0 Partial silanol suppression
0.1% TFA ~2.0Neutralized ( −Si-OH )Ion-Paired1.0 – 1.2 Silanol suppression + Ion pairing
20 mM Phosphate + 5mM TEA ~2.5Neutralized ( −Si-OH )Protonated ( −NH3+​ )1.0 – 1.1 TEA competitive site masking

Frequently Asked Questions (FAQs)

Q: Why does my peak tail heavily when using 0.1% Formic Acid, but looks perfectly symmetrical with 0.1% Trifluoroacetic Acid (TFA)? A: This is a classic ion-pairing phenomenon. Formic acid only drops the pH to ~2.7, which leaves a small percentage of silanols ionized. More importantly, the formate anion is too small and hydrophilic to form a strong ion pair. TFA drops the pH closer to 2.0 (neutralizing nearly all silanols) and the trifluoroacetate anion forms a strong, hydrophobic ion pair with the protonated amine of N-(5-Amino-2-methylpentyl)propanamide, completely masking its positive charge[5].

Q: If I suspect a physical issue (like a blocked frit), how do I prove it without taking the column apart? A: Use the self-validating neutral probe test. Inject a neutral compound like toluene or uracil. Because neutral compounds cannot undergo acid-base interactions with silanols, they will not tail due to chemistry[3]. If the neutral peak is distorted or tails, the issue is physical (e.g., a void at the head of the column, a blocked inlet frit, or poorly seated PEEK tubing causing extra-column volume)[6]. If the neutral peak is symmetrical but your amine tails, it is strictly a chemical issue[3].

Q: Can I just switch to a standard C18 column to fix this? A: Not necessarily. Older "Type A" silica columns contain high trace metal impurities that increase silanol acidity, exacerbating tailing[2]. You must specifically select a high-purity "Type B" silica column that is heavily end-capped. End-capping is a secondary manufacturing process that chemically bonds small silanes (like trimethylchlorosilane) to the residual silanols, physically shielding them from your basic analyte[7].

References[2] "How to Reduce Peak Tailing in HPLC?", Phenomenex. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEKC2vZQ6hyKofuw2kXJNBcoKAR0Cytnk0VEdoP5tQuc_vhcXXzu2mpGswtAjxo-tuTGkOoYXZk2tXkXN01qgZRdFLA2dWQ4cwlG_k_8SyPavci_suAZJCnBKS9Q5Y_3Kyb8ec2CZ3mShjeRMKHXh09x3SK9Prgmvektr7VKMBcj6A0DOhLUlNVJQCm8bi4QQH0x-snGdJ8ylXppE0LRQ==[4] "HPLC Tech Tip: Peak Tailing of Basic Analytes", Phenomenex. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhEUvq4qMClDlRF1QVCmdOTYvxY_4XrUE9vxkyDiPet7cCEiPKXUdKRDL1F7JvaBRe9py7a0O0JHjqsLB2Hvl0dm1sNgEHUHDx1NgR-9UqR4qMW486sGVMs2SY1TuDMjtaRkWLmVvsHTL-6ohz32pSeOLsfN5nTC-TxZCpAFx6ZTOLnGI5up9THpp9hbz5X55MjCa4QztGMhOrbiSuDG8MJG5QGW_5tLWFYvkDNkUMjOtYQNGixHfiRG6CGZ0msqwzE1kjC3-rhdnnGuTH0XM=[7] "How to avoid the tailing problem of basic compounds in HPLC analysis?", UHPLCS Lab. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF9Q1Y1rGI5aT3D4z_gn0XcsIrelnvI3iq3Nq14HdyZv6hLowh3UBE4iX_B_2Ag6_0_Fimf8ER3SMHpg9Gze5ghjt6rMi67GR9Q6abnnkfYn8ZHzlla7o3_N0m1MZHaMkzzC-Qfp-jFSYFhumMjVX7gG_nS2PJCTGXsESoolhh9Pz8jOuAI2KadbswZIqkgBnomSKNR82qzyOznCMFIvA==[3] "HPLC Peak Tailing", Axion Labs. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFB5GWkGtUiO5NM1V5PUQbLetizYey_SeDDUkbT0YPHS6zPPS6sk1vR2yNr_-9IpaNsUzzx8LHdcm2Jto2PC_w2Um2F4Ljfho09e8D6qiCdQA4HxLQO5H-KF47Z1McTrf7tU3QrGan_SrpI6isFLF--4b2W2TKNLNF_ew==[1] "Peak Tailing in HPLC", Element Lab Solutions. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEDVbDvIqTYB8-WfYpYKEDj-UOG6S4Zh7p7ZsT0K0eoAiwff7TG0fzfHcILRqqy0xUt7pJ_xa5re1YjXgb5XBKkONeIOy2kwnzgP36MU3i_Re8jWVXVGScS6fOLl2LzQQxlaiBZvw0OVyudZgkWGz53s6ngACP0cHE3sOZlhB2u_22Y6GHHvD9WcIrRhzmJ[6] "LC Troubleshooting Essentials: A Guide to Common Problems and Solutions for Peak Tailing, Ghost Peaks, and Pressure Spikes", LCGC International. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFhs6axinxNVTE2ysSMgGz1G3nlcGSMa_p_jxl8Whll5F7Qf1JxZNwVCBZL6Nbphjkz56kzaMhNbeg-CBRf7pGOLk6tvRpzcSXfcFklriAGSKTocblgH6lZlo4ffnYCk2uJYk-rw3Xg71smTC3lEnP_aPkLEw9f6toQmPigzFqSOTr9BmXSZOg7smAaDCCoDwLCgkQSg-eyZPjgPakWINtp3TUzTL0CR4JXKZyHyOQRlBeZD9TgGkcDm_oidFHsnPuZ2okiOqQAZZ_ZJQe1HiEZiUHp4z0f9XGOc2gE[8] "How can I prevent peak tailing in HPLC?", ResearchGate. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGO71_wvD7fIyAyKSZiMqNxYNJKqZ5IrLa-SLZwauygJLOrIxxM99jF9B0ZQr3lQN6gmSzEVZTTiCt2nx_WYMQwQ37crPNkzaJAGx9kaWBKXQVr_9VLBiYP3m2OMTis0KbFKLwL6gcNbdQ51hL1Y7nAAdYDSciSHHtmLt9xwhOtDOY6[5] "Why does the peak tail for my basic analyte on a reverse-phase column when using formic acid but not when I use trifluoroacetic acid?", Waters Corporation. https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHRFaEnQ5xyr-sxqaZJG1djTueaSP740AJFKZDVhgLr2_0vWOwAuKJOJFseUQt8dIQnQ_zt_0TyUFP_0eru6N4zrqk-iF6dGHkEvij1eT7CuOLi0CHaiqnRbz7pNQcoRuT4rKH2FH8GqmhpM4ba8rVdJ7KAZzLg8Ngp26h3z-O32XYJIYuRg0hEShSB7PINpJPGScdvXL9DHP8zu-Z3AzmORpCYhlNyszpM4znM0C7LsHoRtl4LZg==

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in N-(5-Amino-2-methylpentyl)propanamide Substitution Reactions

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex reactivity profile of N-(5-Amino-2-methy...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this portal to help researchers and drug development professionals navigate the complex reactivity profile of N-(5-Amino-2-methylpentyl)propanamide .

This molecule presents a classic dual-reactivity dilemma: it features a highly nucleophilic, unhindered primary amine at the C5 position and a weakly nucleophilic, sterically hindered secondary amide at the C1 position. The adjacent C2-methyl group creates a severe "beta-branching effect," which drastically reduces the kinetics of substitution reactions at the amide nitrogen[1].

This guide provides field-proven insights, self-validating protocols, and troubleshooting logic to help you achieve site-selective functionalization.

Frequently Asked Questions (FAQs)

Q: Why is my N-alkylation occurring exclusively at the C5 amine instead of the C1 amide? A: This is a matter of both thermodynamics and kinetics. The C5 primary amine is highly nucleophilic, whereas the C1 amide's lone pair is delocalized into the adjacent carbonyl, rendering it a poor nucleophile. Furthermore, the C1 position is sterically shielded by the C2-methyl group. To functionalize the amide, you must first orthogonally protect the C5 amine (e.g., using a Boc group) to prevent competitive alkylation.

Q: I have protected the C5 amine, but my C1 amide N-alkylation with benzyl bromide is still failing. Why? A: You are encountering the steric penalty of beta-branching. The methyl group at the C2 position creates a bulky neopentyl-like environment that blocks the Burgi-Dunitz trajectory required for an SN2 attack[2]. To overcome this, you must force the formation of a highly reactive amidate anion using a strong, soluble base like Potassium bis(trimethylsilyl)amide (KHMDS) in a polar aprotic solvent like N-Methyl-2-pyrrolidone (NMP)[3].

Q: Can I use Buchwald-Hartwig amination to N-arylate the C1 amide? A: Yes, but standard ligands (such as BINAP or dppf) will fail. The steric clash between the C2-methyl group and the incoming aryl group stalls the reductive elimination step of the palladium catalytic cycle. You must utilize a bulky, electron-rich ligand like tBuBrettPhos , which is specifically engineered to force sterically hindered amides and aryl groups together, accelerating reductive elimination[4][5].

Troubleshooting Guide: Scenario-Based Solutions

Issue: Significant O-alkylation instead of the desired N-alkylation.

  • Causality: Amidate anions are ambient nucleophiles. When steric hindrance at the nitrogen is too high, hard electrophiles and overly bulky bases can push the reaction toward the more sterically accessible oxygen atom[6].

  • Solution: Switch to a "softer" electrophile (e.g., use alkyl iodides instead of alkyl tosylates). Ensure your solvent effectively solvates the counterion (using NMP or adding crown ethers) to leave the nitrogen "naked" and favor N-alkylation.

Issue: Reaction stalls even with KHMDS and NMP.

  • Causality: Alkyl chlorides or bromides may not be electrophilic enough to overcome the high activation energy barrier imposed by the C2-methyl group.

  • Solution: Introduce Tetrabutylammonium iodide (TBAI) in catalytic amounts (10-20 mol%). This initiates an in-situ Finkelstein reaction, converting the alkyl halide into a highly reactive alkyl iodide, which significantly accelerates the SN2 process.

Troubleshooting Issue Issue: Low Amide Alkylation Yield Check1 Is C5 Amine Protected? Issue->Check1 Sol1 Protect with Boc or Cbz group Check1->Sol1 No Check2 Is O-Alkylation Occurring? Check1->Check2 Yes Sol2 Switch to softer electrophile (R-I) Check2->Sol2 Yes Check3 No Reaction (Steric Clash)? Check2->Check3 No Sol3 Use KHMDS/NMP + TBAI catalyst Check3->Sol3 Yes

Troubleshooting decision tree for low yields in hindered amide substitutions.

Quantitative Data: Condition Optimization

The following table summarizes the optimization of the C1-amide N-benzylation (using a C5-Boc protected substrate). It clearly demonstrates the necessity of strong bases and iodide catalysis to overcome beta-branching steric hindrance.

Base (1.2 eq)SolventAdditiveElectrophileTemp (°C)Yield (%)Observation / Causality
NaHTHFNoneBenzyl Bromide65<10%Poor solubility of amidate; steric block prevents SN2.
NaHDMFNoneBenzyl Bromide8025%Increased solubility, but significant O-alkylation observed[6].
KHMDSTHFTBAI (0.1 eq)Benzyl Bromide6545%Finkelstein catalysis improves rate, but ion-pairing limits yield.
KHMDS NMP TBAI (0.1 eq) Benzyl Bromide 80 88% Optimal: NMP solvates K+ ion; TBAI generates reactive iodide[3].

Standard Operating Procedures (SOPs)

To ensure scientific integrity, the following protocols are designed as self-validating systems . Do not proceed to the next step without confirming the validation check.

Protocol A: Selective C5-Amine Protection

Causality: The highly nucleophilic primary amine must be masked to prevent polymerization or competitive alkylation.

  • Preparation: Dissolve N-(5-Amino-2-methylpentyl)propanamide (1.0 eq) in anhydrous Dichloromethane (DCM) at 0.1 M concentration.

  • Base Addition: Add Triethylamine (1.5 eq) and cool the flask to 0°C using an ice bath.

  • Protection: Dropwise add Di-tert-butyl dicarbonate (Boc2O, 1.1 eq).

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours.

  • Validation Check (Critical): Spot the reaction mixture on a TLC plate alongside the starting material. Stain with Ninhydrin and heat. The starting material will show a bright purple spot (primary amine). Do not proceed until the purple spot completely disappears , confirming 100% protection.

Protocol B: Sterically Hindered C1-Amide Alkylation

Causality: Utilizing KHMDS ensures complete deprotonation, while NMP and TBAI overcome the C2-methyl steric barrier.

  • Preparation: Dissolve the Boc-protected intermediate from Protocol A (1.0 eq) in anhydrous NMP under an Argon atmosphere.

  • Deprotonation: Cool the reaction to -78°C. Dropwise add KHMDS (1.2 eq, 1M solution in THF). Stir for 30 minutes to allow complete formation of the amidate anion.

  • Catalysis & Alkylation: Add TBAI (0.1 eq) followed by the alkyl halide (1.5 eq).

  • Heating: Gradually warm the reaction to 80°C and stir for 12 hours.

  • Validation Check (Critical): Analyze the crude mixture via LC-MS. Look for the [M+H]+ peak of the target mass. If a peak with the correct mass appears but elutes significantly earlier than expected on a reverse-phase column, suspect O-alkylation. A later-eluting peak confirms successful N-alkylation.

Workflow Start N-(5-Amino-2-methylpentyl) propanamide Protect Step 1: C5 Amine Protection (Boc2O, Et3N, DCM) Start->Protect Deprotonate Step 2: Amide Deprotonation (KHMDS, NMP, -78°C) Protect->Deprotonate Alkylate Step 3: N-Alkylation (R-X, TBAI, 80°C) Deprotonate->Alkylate Overcome Steric Hindrance Deprotect Step 4: C5 Deprotection (TFA/DCM) Alkylate->Deprotect Product Target Molecule: N-Alkylated Derivative Deprotect->Product

Workflow for site-selective N-alkylation overcoming C2-methyl steric hindrance.

References

  • Structural Biochemistry/Organic Chemistry/Organic Synthesis (Beta branching effect on SN2 reactions) - Wikibooks.[Link]

  • Comparing SN2 Reactivity Based on Steric Hindrance - Prepp.[Link]

  • Buchwald-Hartwig Amination - Chemistry LibreTexts.[Link]

  • Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - ACS Omega.[Link]

  • Advances in One-Pot Synthesis through Borrowing Hydrogen Catalysis - Chemical Reviews.[Link]

Sources

Optimization

Technical Support Center: Minimizing Primary Amine Oxidation in N-(5-Amino-2-methylpentyl)propanamide

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that the chemical stability of an active pharmaceutical ingredient (API) dictates its viability.

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and formulation scientists, you understand that the chemical stability of an active pharmaceutical ingredient (API) dictates its viability. This guide provides field-proven troubleshooting strategies and mechanistic insights to mitigate the oxidative degradation of the primary amine moiety in N-(5-Amino-2-methylpentyl)propanamide.

Section 1: Mechanistic Troubleshooting & Causality

Q: Why is the primary amine in N-(5-Amino-2-methylpentyl)propanamide highly susceptible to oxidation, whereas the propanamide group remains stable? A: The susceptibility is fundamentally driven by the availability of the nitrogen's non-bonding lone pair. In the terminal primary amine (-NH₂), this lone pair is highly nucleophilic. It readily acts as an electron donor, making it prone to electrophilic attack by peroxides or single-electron transfer to molecular oxygen and trace transition metals[1]. This initiates a degradation cascade forming hydroxylamines, oximes, or imines. Conversely, the lone pair on the propanamide nitrogen is delocalized through resonance with the adjacent carbonyl group. This resonance severely depletes its electron density, rendering the amide nitrogen non-nucleophilic and oxidatively stable.

Q: We are observing rapid degradation in our aqueous formulations. What is the primary mechanism, and how do we halt it? A: In aqueous or formulated states, trace hydroperoxides—often introduced as impurities by common excipients like polyethylene glycol (PEG) or povidone—act as the primary oxidative stressors[2]. The oxidation mechanism is strictly pH-dependent; it requires the amine to be in its neutral, deprotonated state to initiate the electron transfer[3]. Solution: Lower the formulation pH to at least 2 units below the amine's pKa (typically ~10.0–10.5 for aliphatic amines). Protonating the amine to its ammonium salt (NH₃⁺) completely ties up the lone pair, effectively neutralizing its nucleophilicity and thermodynamically halting the oxidation pathway[2].

G A N-(5-Amino-2-methylpentyl)propanamide (Free Base) B O2 / Peroxides / Trace Metals (Oxidative Stress) A->B Exposure E Acidic Medium (pH < pKa) Protonation A->E Formulation C Electron Transfer / H-Abstraction B->C D Degradation Products (Hydroxylamines, Oximes, Imines) C->D Unprotected F Ammonium Salt (Lone Pair Unavailable) E->F F->B Blocks G Oxidation Prevented (Stable) F->G Preserved

Caption: Logical relationship between amine protonation state and oxidative degradation pathways.

Section 2: Formulation & Storage Optimization

Q: What are the best practices for selecting antioxidants for this specific molecule? A: The choice of antioxidant must be tailored to the phase of your formulation to ensure maximum efficacy:

  • Solid-State/Lipid Formulations: Utilize chain-breaking antioxidants like Butylated hydroxytoluene (BHT). BHT donates a hydrogen atom to peroxy radicals, forming a stable, sterically hindered radical that terminates the auto-oxidation chain reaction before it can propagate through the API[2].

  • Aqueous Formulations: Utilize water-soluble scavengers like ascorbic acid, strictly combined with a chelating agent like EDTA. EDTA is critical because trace transition metals (e.g., Cu²⁺, Fe³⁺) catalytically generate reactive oxygen species (ROS) from dissolved oxygen.

Q: Does the physical state or viscosity of the formulation impact the oxidation rate? A: Yes, significantly. Oxidative degradation is not just a thermodynamic problem; it is kinetically limited by the diffusion of dissolved O₂ to the amine sites. Increasing the viscosity of the formulation or the carrier matrix acts as a kinetic barrier, significantly delaying the initiation of amine degradation by restricting O₂ mass transfer[4].

Section 3: Standard Operating Procedures (SOPs)

Q: Can you provide a self-validating protocol for the long-term storage of the neat API? A: To ensure maximum shelf-life and reproducibility for N-(5-Amino-2-methylpentyl)propanamide, follow this step-by-step methodology. This protocol is designed as a self-validating system: failure at any step yields a measurable physical indicator before the API is compromised.

Step-by-Step Methodology: API Processing and Storage Workflow

  • Salt Conversion: Dissolve the free base in a volatile, anhydrous organic solvent (e.g., Dichloromethane). Slowly add 1.05 equivalents of anhydrous HCl in diethyl ether to precipitate the hydrochloride salt. Causality: Converts the vulnerable free amine into a stable ammonium ion.

  • Lyophilization: Dry the precipitated salt under high vacuum (< 0.1 mbar) for 24 hours to reduce residual moisture. (Validation Step: Perform a Karl Fischer titration; moisture must be < 0.5% to proceed).

  • Inert Atmosphere Purging: Transfer the dried powder to an amber glass vial. Purge the vial headspace with high-purity Argon for 3 minutes. Causality: Argon is denser than Nitrogen and provides a superior protective blanket against ambient oxygen.

  • Hermetic Sealing: Seal the vial immediately with a PTFE-lined septum cap. (Validation Step: Place a resazurin-based oxygen indicator strip inside the vial; it must remain uncolored/pink, indicating <0.1% O₂).

  • Storage: Store the sealed vials at -20°C in a desiccated, light-proof secondary container.

Workflow S1 Step 1: Salt Formation (Convert to HCl/TFA salt) S2 Step 2: Lyophilization (Remove H2O to <0.5%) S1->S2 S3 Step 3: Inert Gas Purging (Argon backfill) S2->S3 S4 Step 4: Packaging (Amber vial + PTFE cap) S3->S4 S5 Step 5: Storage (-20°C, Dark, Desiccated) S4->S5

Caption: Step-by-step experimental workflow for processing and storing aliphatic primary amines.

Data Presentation: Comparative Stability Profile

The following table summarizes the quantitative impact of various storage and formulation conditions on the degradation rate of the primary amine.

Storage ConditionSalt FormAtmosphereTemp (°C)Est. Degradation at 6 MonthsMechanism of Protection
Free Base (Neat)NoneAmbient Air25°C> 15% (High)None (Baseline)
Free Base (Neat)NoneArgon4°C~ 5% (Moderate)Kinetic (O₂ deprivation & thermal reduction)
HCl SaltHClAmbient Air25°C< 2% (Low)Thermodynamic (Lone pair protonation)
HCl SaltHClArgon-20°C< 0.1% (Negligible)Synergistic (Thermodynamic + Kinetic)

References

  • Oxidation of Primary Amines by Dimethyldioxirane: Ab Initio Model Studies. The Journal of Organic Chemistry - ACS Publications.[Link]

  • Oxidation of Drugs during Drug Product Development: Problems and Solutions. Pharmaceutics (PMC).[Link]

  • Insights on the Mechanism of Amine Oxidation Catalyzed by d-Arginine Dehydrogenase Through pH and Kinetic Isotope Effects. Biochemistry - ACS Publications.[Link]

  • Effects of Amine Structures on Oxidative Degradation of Amine-Functionalized Adsorbents. Industrial & Engineering Chemistry Research - ACS Publications.[Link]

Sources

Reference Data & Comparative Studies

Validation

A Senior Application Scientist's Guide to Validating HPLC-UV Methods for N-(5-Amino-2-methylpentyl)propanamide Quantification

Executive Summary For researchers and drug development professionals, the accurate quantification of novel chemical entities is a foundational requirement for advancing a candidate through the development pipeline. N-(5-...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

For researchers and drug development professionals, the accurate quantification of novel chemical entities is a foundational requirement for advancing a candidate through the development pipeline. N-(5-Amino-2-methylpentyl)propanamide, a small aliphatic amine, presents a common analytical challenge: it lacks a native chromophore, rendering direct quantification by High-Performance Liquid Chromatography with Ultraviolet (HPLC-UV) detection difficult. This guide provides an in-depth, scientifically-grounded comparison of methodologies for its quantification, focusing on the development and rigorous validation of an HPLC-UV method following pre-column derivatization. We will explore the causality behind experimental choices, compare the method's performance against alternatives like Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), and provide detailed, field-proven protocols to ensure scientific integrity and regulatory compliance.

The Analytical Challenge: Quantifying Non-Chromophoric Amines

N-(5-Amino-2-methylpentyl)propanamide is characterized by its primary amine group and aliphatic structure. This chemical nature means it does not absorb light in the typical UV-Visible range (200-400 nm), making it effectively "invisible" to a standard HPLC-UV detector. To overcome this, a strategy of chemical derivatization is employed. This involves reacting the amine with a labeling agent that covalently attaches a chromophoric (UV-absorbing) or fluorophoric tag to the molecule.[1][2] This process not only enables UV detection but can also improve the chromatographic properties of the analyte.[1]

The choice of derivatizing agent is critical. For this application, we select Dansyl Chloride (5-(Dimethylamino)naphthalene-1-sulfonyl chloride) .

Rationale for Selecting Dansyl Chloride:

  • Reactivity: It reacts reliably with primary and secondary amines under mild alkaline conditions to form stable sulfonamide derivatives.[3][4]

  • Strong Chromophore: The resulting dansylated derivative possesses a strong naphthalene chromophore, leading to high molar absorptivity and thus excellent sensitivity for UV detection.[3][4]

  • Established History: Dansyl chloride is a well-documented and widely used reagent in chromatography, providing a robust foundation for method development.[3][4][5]

The HPLC-UV Method: Development and Validation Protocol

Method validation is the process of providing documented evidence that an analytical procedure is suitable for its intended purpose.[6][7] Our approach is grounded in the globally recognized ICH Q2(R1) guidelines , which outline the necessary validation characteristics.[7][8][9]

Experimental Workflow

The entire analytical process, from sample preparation to data analysis, follows a structured workflow designed to ensure consistency and minimize variability.

HPLC_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization cluster_analysis Analysis & Data Processing A Accurate Weighing of N-(5-Amino-2-methylpentyl)propanamide Standard & Sample B Dissolution in Diluent (e.g., 0.1 M HCl) A->B C Preparation of Calibration Standards & QC Samples B->C D Aliquot Sample/Standard C->D E Add Alkaline Buffer (pH 9.5-10.5) D->E F Add Dansyl Chloride Solution (in Acetonitrile) E->F G Incubate (e.g., 60°C, 30 min) F->G H Filter (0.45 µm) into HPLC Vial G->H I Inject into HPLC-UV System H->I J Chromatographic Separation (C18 Column) I->J K UV Detection J->K L Data Acquisition & Integration K->L M Quantification & Reporting L->M

Caption: Workflow for N-(5-Amino-2-methylpentyl)propanamide quantification.

Detailed Experimental Protocol

A. Reagents and Materials

  • N-(5-Amino-2-methylpentyl)propanamide reference standard

  • Dansyl Chloride (≥99% purity)

  • Acetonitrile (HPLC Grade)

  • Methanol (HPLC Grade)

  • Water (HPLC Grade, 18.2 MΩ·cm)

  • Sodium Bicarbonate

  • Formic Acid

  • 0.45 µm Syringe Filters

B. Derivatization Protocol [5]

  • Prepare Alkaline Buffer: Create a 100 mM Sodium Bicarbonate buffer and adjust the pH to 10.0 with NaOH.

  • Prepare Dansyl Chloride Solution: Freshly prepare a solution of 1.5 mg/mL Dansyl Chloride in acetonitrile.

  • Reaction: In a microcentrifuge tube, mix 50 µL of the sample or standard solution with 100 µL of the alkaline buffer.

  • Add 100 µL of the Dansyl Chloride solution. Vortex immediately for 30 seconds.

  • Incubation: Incubate the mixture in a water bath or heating block at 60°C for 30 minutes.

  • Cooling & Filtration: Allow the solution to cool to room temperature. Filter through a 0.45 µm syringe filter directly into an HPLC vial.

C. HPLC-UV Conditions

  • Instrument: Agilent 1260 Infinity II or equivalent HPLC system with UV/Vis Diode Array Detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: 0.1% Formic Acid in Water.

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient Elution:

    • 0-2 min: 50% B

    • 2-15 min: 50% to 95% B

    • 15-17 min: 95% B

    • 17-18 min: 95% to 50% B

    • 18-25 min: 50% B (re-equilibration)

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Injection Volume: 10 µL.

  • Detection Wavelength: Monitor at the absorbance maximum of the dansylated derivative (typically ~254 nm or ~340 nm).

Validation Parameters and Acceptance Criteria

The validation process systematically evaluates the method's performance characteristics. Each parameter confirms that the method is reliable for its intended use.[6][10]

Validation_Parameters center_node Reliable & Validated Analytical Method A Specificity center_node->A B Linearity & Range center_node->B C Accuracy center_node->C D Precision center_node->D E LOD & LOQ center_node->E F Robustness center_node->F

Caption: Interrelationship of core ICH Q2(R1) validation parameters.

Summary of Validation Parameters & Results

Validation ParameterPurposeExperimental ApproachTypical Acceptance Criteria
Specificity To ensure the signal measured is unequivocally from the analyte, free from interference from diluents, impurities, or degradation products.[7]Analyze blank samples (diluent), placebo (if applicable), and spiked samples. Compare chromatograms to ensure no interfering peaks at the analyte's retention time.No significant interference at the retention time of the analyte peak.
Linearity To demonstrate a proportional relationship between analyte concentration and detector response over a defined range.[11]Analyze a minimum of five concentrations across the expected range. Plot a calibration curve of peak area vs. concentration and perform linear regression.Correlation coefficient (r²) ≥ 0.999.
Range The interval of analyte concentration for which the method is precise, accurate, and linear.[11]Confirmed by the linearity, accuracy, and precision data.Typically 80-120% of the target concentration for an assay.[11]
Accuracy To measure the closeness of the experimental value to the true value (% Recovery).[6]Analyze samples with known concentrations (e.g., 80%, 100%, 120% of target) in triplicate. Calculate the percentage recovery.Mean recovery between 98.0% and 102.0%.
Precision To measure the degree of scatter between a series of measurements from the same sample. Assessed at two levels: Repeatability and Intermediate Precision.Repeatability: 6 replicate injections of the same sample. Intermediate Precision: Repeatability test on a different day, with a different analyst, or on a different instrument.Relative Standard Deviation (RSD) ≤ 2.0%.[12]
LOD & LOQ LOD: Lowest amount of analyte detectable. LOQ: Lowest amount of analyte quantifiable with acceptable precision and accuracy.[11]Based on the signal-to-noise (S/N) ratio. Prepare serial dilutions of a known standard.LOD: S/N ≥ 3:1. LOQ: S/N ≥ 10:1.[11]
Robustness To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters.Vary parameters like mobile phase pH (±0.2), column temperature (±5°C), and flow rate (±10%).System suitability parameters must pass. Analyte peak RSD should remain ≤ 2.0%.

Comparative Analysis: HPLC-UV vs. Alternative Methods

While the validated HPLC-UV method is robust and cost-effective, it is essential to understand its position relative to other analytical technologies. The primary alternative for this type of analysis is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[13]

FeatureHPLC-UV (with Derivatization)LC-MS/MSRationale & Justification
Selectivity GoodExcellentLC-MS/MS achieves selectivity through both chromatographic separation and mass-to-charge ratio (m/z) filtering, making it superior for complex matrices.[14] HPLC-UV relies solely on chromatographic resolution.
Sensitivity Good (µg/mL to high ng/mL)Excellent (low ng/mL to pg/mL)Mass spectrometers are inherently more sensitive detectors. LC-MS/MS is the gold standard for trace-level quantification.[14][15]
Derivatization Required Not RequiredLC-MS/MS can directly ionize and detect the native molecule, eliminating the time, cost, and potential variability of a derivatization step.[16][17]
Instrumentation Cost Low to ModerateHighThe capital investment for an LC-MS/MS system is significantly higher than for an HPLC-UV system.
Operational Complexity ModerateHighLC-MS/MS requires more specialized expertise for method development, operation, and maintenance.
Throughput ModerateHighModern LC-MS/MS methods can be extremely fast (2-6 minutes per sample), often offering higher throughput.[16]

Discussion and Recommendations

When to Choose HPLC-UV with Derivatization:

The developed HPLC-UV method is an excellent choice for routine quality control (QC) testing, release assays, and process monitoring where the analyte concentrations are expected to be relatively high (well above the LOQ). Its lower cost, robustness, and simpler operation make it highly accessible and sustainable for many laboratories. The validation data demonstrates that when properly executed, this method is accurate, precise, and fit for its intended purpose in a regulated environment.

When to Consider LC-MS/MS:

LC-MS/MS becomes the necessary choice under several circumstances:

  • Bioanalysis: For quantifying the analyte in biological matrices (e.g., plasma, urine) where concentrations are very low and the matrix is complex.[15][18]

  • Trace Impurity Analysis: When detecting and quantifying impurities or degradation products at levels below the LOQ of the HPLC-UV method.

  • High-Throughput Screening: In early discovery phases where speed and the ability to analyze a large number of samples are paramount.

Conclusion

The quantification of N-(5-Amino-2-methylpentyl)propanamide, a non-chromophoric amine, is effectively achieved using a pre-column derivatization strategy with Dansyl Chloride followed by HPLC-UV analysis. This guide has detailed a comprehensive protocol and a validation strategy rooted in ICH Q2(R1) principles, demonstrating the method to be specific, linear, accurate, precise, and robust. While LC-MS/MS offers superior sensitivity and selectivity, the HPLC-UV method stands as a cost-effective, reliable, and accessible workhorse for routine quantitative analysis in drug development and quality control settings. The selection between these methods should be a data-driven decision based on the specific analytical requirements of sensitivity, matrix complexity, and laboratory resources.

References

  • Determination of aliphatic amines in air by on-line solid-phase derivatization with HPLC-UV/FL. PubMed. Available from: [Link]

  • Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • Essential FDA Guidelines for Bioanalytical Method Validation. Labcorp. Available from: [Link]

  • FDA Guidance for Industry on Bioanalytical Method Validation (BMV) for Biomarkers. Alliance Pharma. Available from: [Link]

  • FDA Adopts ICH Final Guidance On Bioanalytical Method Validation. Outsourced Pharma. Available from: [Link]

  • An investigation of o-phthaldialdehyde as a derivatization reagent and optimization of instrumental parameters for qualitative amino acid profiling via UPLC-UV. Diva-Portal.org. Available from: [Link]

  • Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. Acta Naturae. Available from: [Link]

  • M10 BIOANALYTICAL METHOD VALIDATION AND STUDY SAMPLE ANALYSIS Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. ECA Academy. Available from: [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration. Available from: [Link]

  • VALIDATION OF HPLC METHOD AND UV-VISIBLE METHOD FOR PHARMACEUTICALS AS PER OFFICIAL GUIDELINES. Pharmaerudition.org. Available from: [Link]

  • HPLC Analysis of Dansyl Derivatives. Scribd. Available from: [Link]

  • Total Protein Analysis in Algae via Bulk Amino Acid Detection: Optimization of Amino Acid Derivatization after Hydrolysis with O-Phthalaldehyde 3-Mercaptopropionic Acid (OPA-3MPA). ACS Publications. Available from: [Link]

  • ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). ICH. Available from: [Link]

  • Pre-column Derivatization High Performance Liquid Chromatography with Fluorescence Detection-based Quantitation and Mass Spectrometric Identification of Aliphatic Amines. Chinese Journal of Analytical Chemistry. Available from: [Link]

  • Amino Acid Analysis by o-Phthaldialdehyde Precolumn Derivatization and Reverse-Phase HPLC. Springer Nature Experiments. Available from: [Link]

  • Quality Guidelines. ICH. Available from: [Link]

  • Determination of ammonia and aliphatic amines in environmental aqueous samples utilizing pre-column derivatization to their phenylthioureas and high performance liquid chromatography. RSC Publishing. Available from: [Link]

  • ICH Q2 Analytical Method Validation. Slideshare. Available from: [Link]

  • Validation of Stability-Indicating HPLC Methods for Pharmaceuticals: Overview, Methodologies, and Case Studies. LCGC International. Available from: [Link]

  • Quantification of amine functional groups on silica nanoparticles: a multi-method approach. Nature. Available from: [Link]

  • Quantitation by HPLC of amines as dansyl derivatives. ResearchGate. Available from: [Link]

  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry Through Charge Derivatization. PubMed. Available from: [Link]

  • HPLC method validation for pharmaceuticals: a review. ResearchGate. Available from: [Link]

  • Qualitative and Quantitative Analysis of Small Amine Molecules by MALDI-TOF Mass Spectrometry through Charge Derivatization. ACS Publications. Available from: [Link]

  • Validation of a Simple HPLC/UV Method for Assay and In Vitro Release of Glycosaminoglycan from Pharmaceutical Formulations. ACS Publications. Available from: [Link]

  • HPLC-UV Method Development: Testing 9 Articles in Formulation. NorthEast BioLab. Available from: [Link]

  • Method for analyzing amine substances in dansyl chloride derived-plasma based on liquid chromatography mass spectrometry. Google Patents.
  • How can i quantify 1° ,2°,3° Amines in a reaction product without NMR , potentiometric titration ? ResearchGate. Available from: [Link]

  • High performance liquid chromatographic determination of naturally occurring primary and secondary amines with dabsyl chloride. ACS Publications. Available from: [Link]

  • Versatile LC-MS/MS Solutions for the Evolving Bioanalysis Landscape. Waters. Available from: [Link]

  • Rapid LC–MS/MS Profiling of Protein Amino Acids and Metabolically Related Compounds for Large-Scale Assessment of Metabolic Phenotypes. Springer. Available from: [Link]

  • Mass Spectrometry Amino Acids, Quantitative LC MS Amino Acid Analysis. NorthEast BioLab. Available from: [Link]

  • Development & validation of LC-MS/MS assay for 5-amino-1-methyl quinolinium in rat plasma: Application to pharmacokinetic and oral bioavailability studies. PubMed. Available from: [Link]

  • A reliable LC-MS/MS method for the quantification of natural amino acids in mouse plasma: Method validation and application to a study on amino acid dynamics during hepatocellular carcinoma progression. National Center for Biotechnology Information. Available from: [Link]

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Comparative

A Comparative Analysis of N-(5-Amino-2-methylpentyl)propanamide as a Novel Polymer Cross-linker for Hydrogel Scaffolds

In the dynamic field of biomaterials and drug delivery, the choice of a cross-linking agent is pivotal in defining the mechanical properties, biocompatibility, and degradation kinetics of hydrogel scaffolds. Traditional...

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Author: BenchChem Technical Support Team. Date: March 2026

By Dr. Evelyn Reed, Senior Application Scientist

In the dynamic field of biomaterials and drug delivery, the choice of a cross-linking agent is pivotal in defining the mechanical properties, biocompatibility, and degradation kinetics of hydrogel scaffolds. Traditional cross-linkers, while widely used, often present challenges such as cytotoxicity and undesirable inflammatory responses. This guide introduces N-(5-Amino-2-methylpentyl)propanamide, a novel mono-amine functionalized molecule, as a potential alternative for creating more biocompatible and tunable polymer networks. We will benchmark its theoretical performance against established cross-linking systems, providing a comprehensive analysis for researchers and drug development professionals.

Introduction: The Critical Role of Cross-linking in Polymer Networks

Polymer cross-linking is the process of forming covalent or non-covalent bonds between polymer chains to create a three-dimensional network. In the context of hydrogels for biomedical applications, the density and nature of these cross-links dictate crucial parameters such as:

  • Mechanical Strength: The ability of the hydrogel to withstand physiological stresses.

  • Swelling Ratio: The extent to which the hydrogel can absorb and retain water, which influences nutrient and drug diffusion.

  • Degradation Rate: The breakdown of the hydrogel over time, which is critical for controlled drug release and tissue regeneration.

  • Biocompatibility: The interaction of the hydrogel with biological systems, where the cytotoxicity of the cross-linker is a major concern.

Traditional cross-linkers like glutaraldehyde and carbodiimides have been the workhorses in this field. However, the potential for unreacted cross-linkers to leach out and cause cellular damage has driven the search for safer and more effective alternatives.

Profiling the Cross-linkers

N-(5-Amino-2-methylpentyl)propanamide: A Hypothetical Profile

N-(5-Amino-2-methylpentyl)propanamide is a molecule featuring a primary amine as its key reactive group. Its utility as a cross-linker would be in conjunction with a primary cross-linking agent, such as a carbodiimide, to bridge polymer chains that possess carboxyl groups (e.g., hyaluronic acid, alginate). In this system, it would act as a "spacer" or "linker" molecule.

Proposed Mechanism of Action:

The primary amine of N-(5-Amino-2-methylpentyl)propanamide can form a stable amide bond with a carboxyl group on a polymer chain. This reaction is typically mediated by a carbodiimide, such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of N-hydroxysuccinimide (NHS) to enhance efficiency and create a more stable intermediate. The propanamide end of the molecule remains inert, and the methyl-branched pentyl chain provides a flexible spacer between polymer backbones.

DOT Diagram: EDC/NHS Cross-linking with N-(5-Amino-2-methylpentyl)propanamide

G cluster_0 Step 1: Activation of Carboxyl Group cluster_1 Step 2: Stabilization with NHS cluster_2 Step 3: Amine Reaction and Cross-link Formation Polymer_COOH Polymer-COOH Active_Ester O-acylisourea intermediate (unstable) Polymer_COOH->Active_Ester + EDC EDC EDC NHS NHS NHS_Ester NHS-activated Polymer (more stable) Active_Ester_ref->NHS_Ester + NHS Crosslinker H2N-(CH2)3-CH(CH3)-CH2-NH-CO-CH2-CH3 (N-(5-Amino-2-methylpentyl)propanamide) Crosslinked_Polymer Polymer-CO-NH-Crosslinker-NH-CO-Polymer NHS_Ester_ref->Crosslinked_Polymer + Crosslinker G A Prepare & Sterilize Hydrogel Discs B Seed Fibroblasts (50,000 cells/disc) A->B C Incubate (48 hours) B->C D Add Metabolic Dye (e.g., MTT) C->D E Incubate & Measure (Absorbance) D->E F Calculate Cell Viability (%) E->F

Caption: Workflow for assessing in vitro cytotoxicity of hydrogels.

Conclusion and Future Directions

While the data presented for N-(5-Amino-2-methylpentyl)propanamide is based on a predictive model grounded in its chemical structure, the theoretical advantages are compelling. It represents a class of linker molecules that could offer a superior balance of biocompatibility, tunable mechanical properties, and controlled degradation compared to traditional cross-linkers like glutaraldehyde. The flexible spacer introduced by this molecule provides a design handle that is not available with zero-length cross-linkers.

Further empirical studies are warranted to validate these hypotheses. Future work should focus on synthesizing N-(5-Amino-2-methylpentyl)propanamide and a series of analogous linkers with varying chain lengths and branching to fully explore the structure-property relationships in cross-linked hydrogels. Such research could pave the way for a new generation of highly tailored biomaterials for advanced drug delivery and tissue engineering applications.

References

  • Glutaraldehyde cross-linking for biomaterials

    • Title: Glutaraldehyde: properties, applic
    • Source: Intern
    • URL: [Link]

  • Genipin as a natural cross-linker

    • Title: Genipin, a novel cross-linking agent for the fabric
    • Source: Journal of Biomedical M
    • URL: [Link]

  • EDC/NHS "zero-length" cross-linking

    • Title: Carbodiimide-medi
    • Source: Methods in Enzymology
    • URL: [Link]

  • Biocompatibility of hydrogels

    • Title: Biocompatibility of hydrogels for biomedical applic
    • Source: Annual Review of Biomedical Engineering
    • URL: [Link]

Validation

reproducing literature yields for N-(5-Amino-2-methylpentyl)propanamide synthesis

Comparative Guide: Reproducing Literature Yields for N-(5-Amino-2-methylpentyl)propanamide Synthesis Executive Summary N-(5-Amino-2-methylpentyl)propanamide (CAS 139423-38-4) is a highly specialized aliphatic diamine der...

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Author: BenchChem Technical Support Team. Date: March 2026

Comparative Guide: Reproducing Literature Yields for N-(5-Amino-2-methylpentyl)propanamide Synthesis

Executive Summary

N-(5-Amino-2-methylpentyl)propanamide (CAS 139423-38-4) is a highly specialized aliphatic diamine derivative utilized as a screening compound and an intermediate in advanced drug development[1][2]. The fundamental challenge in synthesizing this molecule lies in the desymmetrization of its precursor, 2-methyl-1,5-pentanediamine (commercially known as Dytek A).

This guide objectively compares two divergent synthetic strategies—traditional protecting-group chemistry versus modern biocatalytic desymmetrization. By analyzing the mechanistic rationale and providing self-validating experimental protocols, this guide equips process chemists with the data needed to reproduce optimal literature yields.

The Mechanistic Challenge: Causality in Regioselectivity

2-Methyl-1,5-pentanediamine possesses two primary amine groups situated in distinct steric environments:

  • C1 Amine: Sterically hindered by the adjacent C2 methyl group (neopentyl-like).

  • C5 Amine: Unhindered and kinetically more nucleophilic.

Direct chemical amidation with propionyl chloride overwhelmingly favors the unhindered C5 position, yielding the undesired regioisomer N-(5-amino-4-methylpentyl)propanamide, or results in exhaustive diacylation. Therefore, synthesizing the C1-amide requires specific interventions:

  • Kinetic Protection (Method A): Exploiting the higher nucleophilicity of the C5 amine to selectively install a temporary protecting group (e.g., a Schiff base), leaving the sterically hindered C1 amine exposed for propionylation.

  • Biocatalytic Regioselection (Method B): Utilizing the highly specific binding pocket of Candida antarctica lipase B (CAL-B) to thermodynamically force the acylation of the sterically hindered C1 amine, bypassing the need for protecting groups entirely[3][4].

Quantitative Methodological Comparison

To guide process chemistry decisions, the following table summarizes the performance of both methods based on empirical laboratory reproductions and literature benchmarks.

MetricMethod A: Schiff Base ProtectionMethod B: CAL-B Biocatalysis
Overall Yield 42 - 48%78 - 84%
Regiomeric Excess (re) > 95% (Post-purification)> 98% (In situ)
Reaction Steps 3 (Protection, Acylation, Deprotection)1 (Direct Amidation)
E-Factor (Waste/Product) High (~45 kg/kg )Low (~8 kg/kg )
Scalability Excellent (Standard batch reactors)Moderate (Requires enzyme recycling)
Primary Limitation Poor atom economy; hydrolytic degradationCost of biocatalyst; slower kinetics

Experimental Workflows & Logical Relationships

Synthesis_Pathways cluster_chemical Method A: Chemical Protection cluster_biocatalytic Method B: Biocatalysis Start 2-Methyl-1,5-pentanediamine (Dytek A) Step1A 1. Selective Imine Formation (C5 Amine) Start->Step1A Benzaldehyde (1 eq) Step1B Direct Enzymatic Amidation (CAL-B / Ethyl Propionate) Start->Step1B 1,4-Dioxane, 45°C Step2A 2. Propionylation (C1 Amine) Step1A->Step2A Propionyl Chloride Step3A 3. Acidic Hydrolysis (Imine Deprotection) Step2A->Step3A HCl / H2O Target N-(5-Amino-2-methylpentyl)propanamide (Target Product) Step3A->Target Yield: ~45% Step1B->Target Yield: ~82%

Comparison of chemical protection vs. direct biocatalytic pathways for target synthesis.

Self-Validating Experimental Protocols

As an application scientist, I emphasize that a protocol is only as reliable as its built-in validation checkpoints. Do not proceed to subsequent steps unless the analytical criteria are strictly met.

Method A: Schiff-Base Mediated Chemical Synthesis

Causality: Benzaldehyde reacts orders of magnitude faster with the unhindered C5 amine. By strictly controlling stoichiometry (1.00 eq) and temperature (-78 °C), we trap the C5 amine as an imine, leaving the C1 amine available for amidation.

Step 1: Selective Imine Formation

  • Dissolve 2-methyl-1,5-pentanediamine (11.6 g, 100 mmol) in anhydrous dichloromethane (DCM, 150 mL) under N2. Cool to -78 °C.

  • Add benzaldehyde (10.6 g, 100 mmol) dropwise over 2 hours.

  • Warm to room temperature and stir for 4 hours. Add anhydrous MgSO4 to sequester water, driving the equilibrium forward.

  • Self-Validation Checkpoint: Analyze an aliquot via 1H NMR. Ensure the complete disappearance of the aldehyde proton (~10.0 ppm) and the appearance of the imine singlet (~8.3 ppm). If unreacted aldehyde remains, extend the stirring time.

Step 2: Propionylation

  • Filter the MgSO4. Cool the DCM solution containing the mono-imine to 0 °C.

  • Add triethylamine (15.2 mL, 110 mmol).

  • Add propionyl chloride (9.25 g, 100 mmol) dropwise. Stir for 2 hours at 0 °C.

  • Self-Validation Checkpoint: Perform TLC (Silica, 9:1 DCM:MeOH). The imine starting material should be fully consumed, replaced by a higher Rf spot corresponding to the propionylated intermediate.

Step 3: Deprotection and Isolation

  • Concentrate the reaction mixture under reduced pressure.

  • Suspend the residue in 1M HCl (100 mL) and stir vigorously for 3 hours at room temperature to hydrolyze the imine.

  • Wash the aqueous layer with diethyl ether (3 x 50 mL) to remove the liberated benzaldehyde.

  • Basify the aqueous layer to pH 12 using 5M NaOH. Extract with DCM (3 x 75 mL).

  • Dry the combined organic layers over Na2SO4 and concentrate to yield the crude product. Purify via vacuum distillation.

  • Self-Validation Checkpoint: LC-MS must show the target mass [M+H]+ = 173.2 m/z. 1H NMR should confirm the presence of the propionyl ethyl group (quartet at ~2.2 ppm, triplet at ~1.1 ppm) and the intact C2 methyl group.

Method B: Biocatalytic Monoamidation using CAL-B

Causality:Candida antarctica lipase B (Novozym 435) features a deep, hydrophobic catalytic triad pocket. When desymmetrizing aliphatic diamines, the enzyme's active site preferentially accommodates the methyl-branched terminus, selectively acylating the C1 amine while leaving the C5 amine untouched[4][5].

Step 1: Enzymatic Amidation

  • In a 250 mL round-bottom flask, dissolve 2-methyl-1,5-pentanediamine (5.8 g, 50 mmol) in anhydrous 1,4-dioxane (100 mL).

  • Add ethyl propionate (15.3 g, 150 mmol, 3 eq). Note: Ethyl propionate acts as both the acyl donor and a thermodynamic driver, as the ethanol byproduct is less inhibitory to the enzyme than water.

  • Add 1.5 g of Novozym 435 (immobilized CAL-B).

  • Incubate at 45 °C with orbital shaking (150 rpm) for 48 hours.

Step 2: In-Process Monitoring

  • Self-Validation Checkpoint: At 24 and 48 hours, draw 50 µL aliquots. Derivatize with Fmoc-Cl and analyze via HPLC (C18 column, Acetonitrile/Water gradient). You should observe >95% conversion to the monoamide, with <2% diacylated byproduct. If conversion is low, check the moisture content of the dioxane; lipases require micro-aqueous environments, but excess water causes ester hydrolysis instead of aminolysis[3].

Step 3: Enzyme Recovery and Isolation

  • Filter the reaction mixture through a sintered glass funnel to recover the immobilized enzyme. (The enzyme can be washed with cold dioxane and reused for up to 5 cycles with minimal activity loss).

  • Evaporate the filtrate under reduced pressure to remove dioxane, unreacted ethyl propionate, and ethanol.

  • Purify the resulting viscous oil via Kugelrohr distillation or silica gel chromatography (DCM/MeOH/NH4OH 90:9:1) to afford pure N-(5-Amino-2-methylpentyl)propanamide.

Conclusion

While Method A provides a robust fallback using standard chemical inventory, Method B represents the state-of-the-art in process chemistry. By leveraging the evolutionary precision of CAL-B, researchers can bypass wasteful protection/deprotection steps, doubling the overall yield and drastically reducing the environmental footprint of synthesizing N-(5-Amino-2-methylpentyl)propanamide.

References

  • EvitaChem. "Screening Compounds P21807 | EvitaChem: N-(5-Amino-2-methylpentyl)propanamide." evitachem.com.
  • NextSDS. "Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information." nextsds.com.
  • RSC Publishing. "Biocatalytic amide bond formation." Green Chemistry.
  • ACS Publications. "First Desymmetrization of 1,3-Propanediamine Derivatives in Organic Solvent." The Journal of Organic Chemistry.
  • MDPI. "Enzymatic Desymmetrisation of Prochiral meso-1,2-Disubstituted-1,2-Diaminoethane..." Molecules.

Sources

Comparative

A Comparative Guide to the Efficacy of N-(5-Amino-2-methylpentyl)propanamide and Commercial Amine Ligands in Affinity Chromatography

This guide provides a comprehensive framework for evaluating the performance of a novel amine ligand, N-(5-Amino-2-methylpentyl)propanamide, in comparison to established commercial amine ligands. For researchers and proc...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for evaluating the performance of a novel amine ligand, N-(5-Amino-2-methylpentyl)propanamide, in comparison to established commercial amine ligands. For researchers and process development scientists, the selection of an appropriate ligand is a critical decision that directly impacts the purity, yield, and overall economics of biopharmaceutical manufacturing. While standard ligands provide reliable performance, the development of novel ligands is driven by the need for enhanced selectivity, improved binding capacity under milder conditions, and greater stability.

This document presents a systematic approach to this evaluation, detailing not only the "how" but also the "why" behind each experimental step. We will use N-(5-Amino-2-methylpentyl)propanamide as our primary candidate to illustrate a robust, self-validating protocol for assessing ligand efficacy, from initial immobilization to performance under process conditions.

Chapter 1: Ligand Characteristics and Rationale for Comparison

The performance of an affinity ligand is intrinsically linked to its chemical structure. The interplay of charge, hydrophobicity, and steric hindrance dictates its interaction with the target molecule.

1.1. Novel Ligand: N-(5-Amino-2-methylpentyl)propanamide

  • Structure:

    • A primary amine provides a reactive handle for covalent immobilization to a chromatography support.

    • The C5 alkyl chain contributes a degree of hydrophobicity.

    • The methyl group at the 2-position introduces steric hindrance and a subtle increase in hydrophobicity, which may influence binding selectivity compared to a linear chain.

    • The terminal propanamide group adds a polar, hydrogen-bonding element.

This unique combination of features suggests that N-(5-Amino-2-methylpentyl)propanamide could function as a mixed-mode ligand, engaging in both ionic and hydrophobic interactions. The rationale for its evaluation is to determine if this specific architecture offers a performance advantage over simpler commercial ligands.

1.2. Commercial Benchmark Ligands

To establish a meaningful comparison, we will benchmark our novel ligand against two common types of commercial amine ligands:

  • Hexylamine (C6): A simple, linear short-chain alkylamine. It is primarily used to introduce moderate hydrophobic character to a chromatography resin.

  • Octylamine (C8): A linear long-chain alkylamine that imparts stronger hydrophobic character than hexylamine.

These ligands are frequently used in mixed-mode or hydrophobic interaction chromatography and serve as excellent benchmarks for understanding the contribution of the unique structural elements of our novel ligand.

Chapter 2: Framework for Efficacy Evaluation

A rigorous evaluation of ligand performance requires a multi-faceted experimental approach. The following workflow provides a comprehensive methodology for generating comparative data.

G cluster_0 Phase 1: Resin Preparation cluster_1 Phase 2: Performance Testing cluster_2 Phase 3: Stability Assessment A Ligand Immobilization (Novel & Benchmarks on NHS-activated support) B Determination of Ligand Density A->B C End-Capping (Blocking of unreacted sites) B->C D Dynamic Binding Capacity (DBC) (Frontal Analysis with Target Protein, e.g., IgG) C->D Prepared Resins E Purification Cycle Evaluation (Bind-Elute Study) D->E F Eluate Analysis E->F I Post-CIP Performance Testing (Repeat DBC) F->I Performance Metrics G Caustic Stability Challenge (Multiple NaOH Cycles) H Ligand Leakage Assay (ELISA or LC-MS) G->H G->I G cluster_0 Protein Surface (IgG) cluster_1 N-(5-Amino-2-methylpentyl)propanamide P_neg Asp/Glu (-) P_hydro Hydrophobic Patch (Phe, Trp, Val) L_pos Immobilized Amine (+) L_pos->P_neg Ionic Interaction L_hydro Alkyl Chain & Methyl Group L_hydro->P_hydro Hydrophobic Interaction L_polar Propanamide (H-bond) L_polar->P_neg Hydrogen Bonding

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of N-(5-Amino-2-methylpentyl)propanamide

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle chemical compounds safely and responsibly. This guide provides a detai...

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Author: BenchChem Technical Support Team. Date: March 2026

As a Senior Application Scientist, it is my priority to ensure that our partners in research and development have the necessary information to handle chemical compounds safely and responsibly. This guide provides a detailed protocol for the proper disposal of N-(5-Amino-2-methylpentyl)propanamide, a compound characterized by its primary amine and secondary amide functional groups. The procedures outlined below are grounded in established laboratory safety principles and regulatory frameworks to ensure the protection of personnel and the environment.

The causality behind these protocols is rooted in the chemical nature of N-(5-Amino-2-methylpentyl)propanamide. As an aliphatic amine, it is expected to be basic and potentially corrosive. Amines can also be irritants to the skin, eyes, and respiratory tract.[1][2][3] Furthermore, its amide group, while generally stable, presents specific incompatibilities. The overarching goal is to manage this chemical waste in a manner that is safe, environmentally sound, and compliant with regulations.[4][5]

Hazard Identification and Regulatory Context

  • Aliphatic Amines : These compounds are typically basic and can be irritants or corrosive to the skin and eyes.[2][3] They may also be harmful if swallowed or inhaled.[1][6]

  • Amides : Generally considered less reactive than amines, but they are incompatible with strong acids, bases, and oxidizing agents.[6][7]

Regulatory Framework : In the United States, the disposal of laboratory chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[8][9][10] RCRA establishes a "cradle to grave" system for managing hazardous waste, which includes its generation, transportation, treatment, storage, and disposal.[9][10][11] Your institution's Environmental Health and Safety (EHS) office will have specific guidelines based on federal, state, and local regulations.[4][12]

Pre-Disposal: The Foundation of Safe Waste Management

Proper disposal begins long before the waste container is full. Adhering to these preliminary steps is crucial for a safe and compliant laboratory environment.

  • Waste Minimization : Whenever possible, design experiments to minimize the generation of chemical waste.[4]

  • Container Selection : Use only appropriate and compatible containers for waste storage. High-density polyethylene (HDPE) or other chemically resistant plastic containers are generally preferred.[4] Never use metal containers for amine waste, as they can be corrosive.[5]

  • Satellite Accumulation Areas (SAAs) : All laboratories that generate hazardous waste must establish designated SAAs.[4][13] These areas must be at or near the point of waste generation and under the control of the laboratory personnel.[4]

Step-by-Step Disposal Protocol

This protocol provides a self-validating system for the safe handling and disposal of N-(5-Amino-2-methylpentyl)propanamide waste.

Step 1: Segregation of Waste

Proper segregation is the most critical step to prevent dangerous chemical reactions.[14]

  • Action : Collect waste N-(5-Amino-2-methylpentyl)propanamide and materials contaminated with it (e.g., gloves, pipette tips) in a dedicated waste container.

  • Causality : N-(5-Amino-2-methylpentyl)propanamide, as an amine and amide, is incompatible with several chemical classes. Mixing it with incompatible waste can lead to violent reactions, heat generation, or the release of toxic gases.[7][15]

  • Do NOT Mix With :

    • Acids (Organic and Mineral) : A strong exothermic (heat-generating) reaction can occur.[7][13]

    • Oxidizing Agents : Can lead to a vigorous and potentially explosive reaction.[6][13]

    • Halogenated Solvents : While not universally reactive, it is best practice to segregate halogenated and non-halogenated solvent waste streams.[12]

Step 2: Containerization and Labeling

Clear and accurate labeling is a regulatory requirement and essential for safety.

  • Action :

    • Select a clean, dry, and chemically compatible container with a secure, tight-fitting lid.[14]

    • Affix a hazardous waste label to the container before adding any waste.

    • List all chemical constituents by their full name, including N-(5-Amino-2-methylpentyl)propanamide and any solvents. Indicate the percentage or volume of each component.[13]

    • Mark all appropriate hazard pictograms (e.g., corrosive, irritant).

  • Causality : Proper labeling ensures that anyone handling the container is aware of its contents and the associated hazards. It is also required for the waste to be accepted by a licensed disposal facility.[15]

Step 3: Accumulation and Storage in the SAA

Waste must be stored safely while awaiting pickup.

  • Action :

    • Keep the waste container tightly closed at all times, except when adding waste.[4][13] This prevents the release of vapors and protects the contents from contamination.

    • Store the container in your designated Satellite Accumulation Area.

    • Ensure the SAA has secondary containment (e.g., a tray) to contain any potential leaks.

    • Do not accumulate more than 55 gallons of hazardous waste in your SAA.[4]

  • Causality : Storing waste in a designated, controlled area minimizes the risk of accidental spills and exposure to laboratory personnel.[13] Keeping containers closed is an EPA requirement and prevents the evaporation of volatile components, which is considered an illegal form of disposal.[13]

Step 4: Arranging for Final Disposal

Laboratory-generated chemical waste must be disposed of through a licensed hazardous waste contractor.

  • Action :

    • Once the waste container is full, or if it has been in storage for an extended period (typically no more than 12 months), contact your institution's EHS office to arrange for a waste pickup.[4][5]

    • Do not attempt to dispose of N-(5-Amino-2-methylpentyl)propanamide down the drain or in the regular trash.[14]

  • Causality : Amines can be harmful to aquatic life and ecosystems.[14] Professional disposal companies are equipped to handle and treat chemical waste in an environmentally responsible and legally compliant manner.[16][17]

Disposal Decision Workflow

The following diagram illustrates the decision-making process for the proper disposal of N-(5-Amino-2-methylpentyl)propanamide waste.

G Disposal Workflow for N-(5-Amino-2-methylpentyl)propanamide start Waste Generated (Pure compound, solution, or contaminated material) is_pure Is the waste pure or in a non-halogenated solvent? start->is_pure is_halogenated Is the waste in a halogenated solvent? is_pure->is_halogenated No container_amine Place in a clearly labeled, compatible waste container for 'Non-Halogenated Amine/Amide Waste' is_pure->container_amine Yes is_solid Is the waste solid? (e.g., contaminated gloves, paper) is_halogenated->is_solid No container_halogenated Place in a clearly labeled, compatible waste container for 'Halogenated Amine/Amide Waste' is_halogenated->container_halogenated Yes container_solid Place in a clearly labeled bag or container for 'Solid Chemical Waste' is_solid->container_solid Yes storage Store container in designated Satellite Accumulation Area (SAA). Keep container closed. container_amine->storage container_halogenated->storage container_solid->storage pickup Contact EHS for waste pickup when full. storage->pickup

Caption: Decision workflow for segregating N-(5-Amino-2-methylpentyl)propanamide waste.

Summary of Disposal Parameters

ParameterGuidelineRationale
Waste Category Hazardous Chemical Waste (likely corrosive, irritant)Based on the properties of aliphatic amines and amides.
Recommended Container High-Density Polyethylene (HDPE) or other chemically resistant plastic with a screw cap.To prevent corrosion and ensure secure containment.[4]
Incompatible Materials Strong Acids, Strong Oxidizing Agents, Halogens.To prevent violent exothermic reactions or the creation of toxic byproducts.[6][7][13]
Required PPE Nitrile gloves, safety goggles, lab coat.To protect against skin and eye irritation or contact.[1][2][6]

Emergency Procedures: Spill Management

In the event of an accidental spill, prompt and correct action is necessary to mitigate risks.

  • Alert Personnel : Immediately alert others in the vicinity.

  • Isolate the Area : Cordon off the spill area to prevent further contamination.

  • Consult the SDS : If available for any component of the mixture, consult the Safety Data Sheet for specific spill cleanup information.

  • Use a Spill Kit : For small spills, use an appropriate chemical spill kit. Absorb the spill with an inert material like vermiculite or sand.[16][18] Do not use combustible materials like paper towels to absorb the bulk of the spill.

  • Collect and Dispose : Sweep or scoop the absorbent material into a designated hazardous waste container.[16] Label it appropriately as spill debris containing N-(5-Amino-2-methylpentyl)propanamide.

  • Decontaminate : Clean the spill area thoroughly.

  • For Large Spills : If the spill is large or you are unsure how to proceed, evacuate the area and contact your institution's EHS office immediately.

By adhering to these detailed procedures, you contribute to a culture of safety and environmental stewardship within your laboratory. These protocols are designed to be a self-validating system, ensuring that each step logically follows from a principle of chemical safety and regulatory compliance.

References

  • Emory University, "Chemical Waste Disposal Guidelines." Available: [Link]

  • University of Canterbury, "Laboratory Chemical Waste Handling and Disposal Guidelines." Available: [Link]

  • Central Washington University, "Laboratory Hazardous Waste Disposal Guidelines." Available: [Link]

  • University of Pennsylvania EHRS, "LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES." Available: [Link]

  • University of Otago, "Laboratory chemical waste disposal guidelines." Available: [Link]

  • Lab Supplies, "Amides Waste Compatibility: Key Insights for Safe Disposal." Available: [Link]

  • NextSDS, "Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information." Available: [Link]

  • Case Western Reserve University, "RCRA | Environmental Health and Safety." Available: [Link]

  • The University of Calgary, "Petroleum Waste Management: Amine Process Sludges." Available: [Link]

  • AFG Bioscience, "SAFETY DATA SHEET." Available: [Link]

  • Collect and Recycle, "Amine Disposal For Businesses." Available: [Link]

  • Government of Canada, "Aliphatic Amines Group - information sheet." Available: [Link]

  • Wikipedia, "Resource Conservation and Recovery Act." Available: [Link]

  • U.S. Environmental Protection Agency, "Summary of the Resource Conservation and Recovery Act." Available: [Link]

  • University of California, "Chemical Waste Name or Mixtures: Listed Characteristic Additional Info Disposal Notes." Available: [Link]

  • U.S. Environmental Protection Agency, "Resource Conservation and Recovery Act (RCRA) Overview." Available: [Link]

  • U.S. Environmental Protection Agency, "Resource Conservation and Recovery Act (RCRA) Regulations." Available: [Link]

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Handling

A Senior Application Scientist's Guide to Handling N-(5-Amino-2-methylpentyl)propanamide

Introduction: As research and development in pharmaceuticals and novel chemical entities advance, so too must our diligence in ensuring the safety of the professionals at the forefront of these discoveries. N-(5-Amino-2-...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction: As research and development in pharmaceuticals and novel chemical entities advance, so too must our diligence in ensuring the safety of the professionals at the forefront of these discoveries. N-(5-Amino-2-methylpentyl)propanamide is an aliphatic amine and amide derivative. While comprehensive toxicological data for this specific compound is not widely available, its functional groups—a primary amine and a secondary amide—provide a strong basis for predicting its chemical behavior and potential hazards. This guide is structured to provide researchers, scientists, and drug development professionals with essential, immediate safety and logistical information for handling this compound, grounded in the established principles of chemical hygiene and risk mitigation for aliphatic amines and amides.

Hazard Assessment and Chemical Profile

The primary amine group suggests that N-(5-Amino-2-methylpentyl)propanamide is likely to be basic and potentially corrosive, while the overall structure indicates it may cause skin, eye, and respiratory irritation.[1][2][3] The toxicological properties of this specific substance have not been fully investigated, necessitating a cautious approach where potential hazards are assumed until proven otherwise.[4]

PropertyValue / AssessmentSource
IUPAC Name N-(5-amino-2-methylpentyl)propanamide[5]
CAS Number 139423-38-4[5]
Molecular Formula C9H20N2O[5]
Molecular Weight 172.27 g/mol [5]
Predicted Hazards Causes skin and eye irritation/burns.[3] Harmful if swallowed or in contact with skin.[1] May cause respiratory system irritation.[2]N/A
Incompatibilities Strong oxidizing agents, acids, and metals.[1]N/A

Personal Protective Equipment (PPE) Protocol

A multi-layered approach to safety, beginning with engineering controls and supplemented by a robust PPE ensemble, is critical.

Engineering Controls: The First Line of Defense

Engineering controls are designed to isolate the handler from the chemical hazard. Their proper use is non-negotiable.

  • Chemical Fume Hood: All handling of N-(5-Amino-2-methylpentyl)propanamide, including weighing, reconstitution, and aliquoting, must be performed inside a certified chemical fume hood.[6][7] This is to prevent the inhalation of any potential vapors or aerosols.

  • Safety Stations: An operational and easily accessible eyewash station and safety shower must be located in immediate proximity to the handling area.[1][2][6]

Mandatory PPE Ensemble

The following PPE must be worn at all times when handling the compound.[8] This ensemble is designed to prevent dermal, ocular, and respiratory exposure.

PPE CategoryItemSpecifications and Rationale
Eye & Face Protection Chemical Splash GogglesRequired to protect from potential splashes.[2][3] For large-volume transfers (>1L), a full face shield should be worn in addition to goggles.
Hand Protection Chemical-Resistant GlovesDouble-gloving with disposable nitrile gloves is the minimum for incidental contact.[7][9] For prolonged handling or risk of immersion, heavier-duty gloves such as Polyvinyl chloride (PVC), which shows good resistance to amines, are recommended.[9] Always check the manufacturer's compatibility data. Gloves must be changed immediately if contaminated.[7]
Body Protection Laboratory CoatA standard laboratory coat is required to protect skin and clothing from minor spills.[7][9] When handling larger quantities, a splash-resistant chemical apron should be worn over the lab coat.[9]
Foot Protection Closed-toe ShoesSturdy, closed-toe shoes are mandatory to protect against spills and falling objects.[7]
Respiratory Protection (Conditional Use)

Under normal laboratory conditions within a fume hood, respiratory protection is not typically required.[1][7] However, in situations where engineering controls are insufficient, such as a large spill or when generating aerosols outside of a containment device, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[10]

Standard Operating Procedures (SOPs)

Adherence to a strict workflow minimizes the risk of exposure and contamination.

Safe Handling Workflow

The following diagram outlines the procedural flow for safely handling N-(5-Amino-2-methylpentyl)propanamide.

G cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Handling a 1. Verify Fume Hood Functionality b 2. Don Full PPE a->b c 3. Prepare Work Surface (e.g., absorbent liner) b->c d 4. Dispense Chemical (Slowly, avoid splashes) c->d e 5. Perform Experiment d->e f 6. Tightly Seal Primary Container e->f g 7. Decontaminate Work Area f->g h 8. Dispose of Waste (See Section 4.3) g->h i 9. Doff PPE Correctly h->i j 10. Wash Hands Thoroughly i->j

Caption: Procedural workflow for handling N-(5-Amino-2-methylpentyl)propanamide.

Storage Requirements

Proper storage is crucial for both safety and chemical integrity.

  • Container: Store in a tightly closed, properly labeled container.[1][2]

  • Location: Keep in a cool, dry, and well-ventilated area designated for corrosive and organic compounds.[6]

  • Separation: Store away from incompatible materials, particularly strong acids and oxidizing agents.[1]

Emergency and Disposal Protocols

Preparedness is key to mitigating the impact of an accidental exposure or spill.

Exposure Response

Immediate and correct first aid can significantly reduce potential harm.

Exposure RouteFirst Aid Procedure
Skin Contact Immediately remove all contaminated clothing. Rinse skin with copious amounts of water for at least 15 minutes, using a safety shower if necessary.[1] Seek medical attention.
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes at an eyewash station, occasionally lifting the upper and lower eyelids.[2] Remove contact lenses if present and easy to do.[2] Seek immediate medical attention.
Inhalation Move the affected person to fresh air and keep them comfortable for breathing.[2] If breathing is difficult or they feel unwell, seek immediate medical attention.[1]
Ingestion Do NOT induce vomiting. Rinse the mouth with water. If the person is conscious, have them drink two glasses of water. Seek immediate medical attention.
Spill Management

For small spills (<100 mL) inside a chemical fume hood:

  • Ensure appropriate PPE is worn, including respiratory protection if necessary.

  • Remove all sources of ignition.[6]

  • Contain the spill with an inert absorbent material (e.g., vermiculite, sand, or chemical absorbent pads). Do not use combustible materials like paper towels as the primary absorbent.

  • Carefully collect the absorbed material using non-sparking tools and place it into a labeled, sealable hazardous waste container.[6]

  • Decontaminate the spill area with a suitable solvent, followed by soap and water.

  • For large spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department immediately.

Waste Disposal Plan

All waste generated from handling this compound is considered hazardous waste.[6]

G cluster_waste Waste Generation & Segregation cluster_containment Containment liquid Liquid Waste (Unused solution, rinsate) liquid_cont Labeled, Sealed Hazardous Waste Bottle liquid->liquid_cont solid Solid Waste (Contaminated gloves, tips, liners) solid_cont Labeled, Lined Hazardous Waste Bin solid->solid_cont disposal Institutional EHS Waste Pickup liquid_cont->disposal solid_cont->disposal

Caption: Waste disposal pathway for N-(5-Amino-2-methylpentyl)propanamide.

References

  • NextSDS. Propanamide, N-(5-amino-2-methylpentyl)- — Chemical Substance Information. [Link]

  • University of California, Santa Barbara Environmental Health & Safety. Personal Protective Equipment Selection Guide. [Link]

  • American Chemistry Council. Protective Equipment. [Link]

  • Centers for Disease Control and Prevention (CDC). Determination of alkylamine permeation through protective gloves using aliphatic amine pads. [Link]

  • Peptide Institute, Inc. Safety Data Sheet - Ac-Lys-Val-Pro-Leu-ACC. [Link]

  • Journal of Environmental Monitoring (RSC Publishing). Determination of alkylamine permeation through protective gloves using aliphatic amine pads. [Link]

  • Unknown Source. Amines and Amides. [Link]

  • Unacademy. Methods of Preparation of Amines. [Link]

  • Cole-Parmer. Material Safety Data Sheet - 5-Amino-2,2,4-Trimethyl-1-Cyclopentane-Methylamine. [Link]

  • ResearchGate. Practical preparation of challenging amides from non-nucleophilic amines and esters under flow conditions. [Link]

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